Product packaging for 4-amino-N-(4-methoxyphenyl)benzamide(Cat. No.:CAS No. 891-35-0)

4-amino-N-(4-methoxyphenyl)benzamide

Cat. No.: B113204
CAS No.: 891-35-0
M. Wt: 242.27 g/mol
InChI Key: JJKVMNNUINFIRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-amino-N-(4-methoxyphenyl)benzamide is a useful research compound. Its molecular formula is C14H14N2O2 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14N2O2 B113204 4-amino-N-(4-methoxyphenyl)benzamide CAS No. 891-35-0

Properties

IUPAC Name

4-amino-N-(4-methoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-18-13-8-6-12(7-9-13)16-14(17)10-2-4-11(15)5-3-10/h2-9H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKVMNNUINFIRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355066
Record name 4-amino-N-(4-methoxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

891-35-0
Record name 4-amino-N-(4-methoxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-amino-N-(4-methoxyphenyl)benzamide synthesis protocol

Author: BenchChem Technical Support Team. Date: December 2025

## In-Depth Technical Guide to the Synthesis of 4-amino-N-(4-methoxyphenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed protocol for the synthesis of this compound, a valuable benzamide derivative. The synthesis follows a reliable and well-documented two-step pathway involving an initial acylation reaction to form an amide bond, followed by the reduction of a nitro group to the target primary amine. This document outlines the comprehensive experimental procedures, quantitative data for all compounds, and visual diagrams of the synthetic workflow and strategy.

Synthetic Pathway Overview

The synthesis of this compound is most efficiently achieved through a two-step process. This approach begins with the formation of an amide bond between 4-nitrobenzoyl chloride and p-anisidine (4-methoxyaniline), yielding the intermediate, N-(4-methoxyphenyl)-4-nitrobenzamide. The subsequent step involves the selective reduction of the nitro group to a primary amine, affording the final product. This strategy is widely applicable for the synthesis of various substituted benzamides.[1]

Logical Relationship of the Synthetic Strategy

G cluster_start Starting Materials cluster_inter Intermediates cluster_final Final Product 4-Nitrobenzoic Acid 4-Nitrobenzoic Acid 4-Nitrobenzoyl Chloride 4-Nitrobenzoyl Chloride 4-Nitrobenzoic Acid->4-Nitrobenzoyl Chloride Acyl Chloride Formation p-Anisidine p-Anisidine N-(4-methoxyphenyl)-4-nitrobenzamide N-(4-methoxyphenyl)-4-nitrobenzamide p-Anisidine->N-(4-methoxyphenyl)-4-nitrobenzamide 4-Nitrobenzoyl Chloride->N-(4-methoxyphenyl)-4-nitrobenzamide Amide Bond Formation This compound This compound N-(4-methoxyphenyl)-4-nitrobenzamide->this compound Nitro Group Reduction

Caption: Logical workflow for the synthesis of this compound.

Quantitative Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediate, and the final product.

Table 1: Physicochemical Properties of Reactants and Products

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)
4-Nitrobenzoyl chloride4-Nitrobenzoyl chloride122-04-3C₇H₄ClNO₃185.56Yellow crystalline solid71-74
p-Anisidine4-Methoxyaniline104-94-9C₇H₉NO123.15White to brownish solid57-60
Intermediate N-(4-methoxyphenyl)-4-nitrobenzamide 24730-11-8 C₁₄H₁₂N₂O₄ 272.26 Solid 197 [2]
Final Product This compound 891-35-0 C₁₄H₁₄N₂O₂ 242.27 [3]Solid Not Reported

Table 2: Summary of Reaction Yields

Reaction StepProductTypical Yield (%)
Step 1: Amide FormationN-(4-methoxyphenyl)-4-nitrobenzamide85-95 (estimated)
Step 2: Nitro ReductionThis compound80-90 (estimated)

Note: Yields are estimated based on analogous reactions described in the literature.[1]

Experimental Protocols

The following sections provide detailed methodologies for each key step in the synthesis.

Step 1: Synthesis of N-(4-methoxyphenyl)-4-nitrobenzamide (Amide Formation)

This procedure details the acylation of p-anisidine with 4-nitrobenzoyl chloride.

Materials:

  • p-Anisidine (4-methoxyaniline)

  • 4-Nitrobenzoyl chloride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve p-anisidine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous solvent like dichloromethane under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Dissolve 4-nitrobenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane in a separate flask.

  • Add the 4-nitrobenzoyl chloride solution dropwise to the cooled p-anisidine solution over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-(4-methoxyphenyl)-4-nitrobenzamide.

Step 2: Synthesis of this compound (Nitro Reduction)

This final step involves the reduction of the nitro group of the intermediate to a primary amine. Two common and effective methods are provided below.

Method A: Catalytic Hydrogenation

Materials:

  • N-(4-methoxyphenyl)-4-nitrobenzamide

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve N-(4-methoxyphenyl)-4-nitrobenzamide (1.0 equivalent) in ethanol or methanol in a flask suitable for hydrogenation.

  • Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent to obtain pure this compound.

Method B: Reduction with Stannous Chloride

Materials:

  • N-(4-methoxyphenyl)-4-nitrobenzamide

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • In a round-bottom flask, dissolve N-(4-methoxyphenyl)-4-nitrobenzamide (1.0 equivalent) in ethanol.

  • Add stannous chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) to the solution.[4]

  • Heat the reaction mixture to reflux (approximately 70-80 °C) and stir for 1-3 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

  • Redissolve the residue in ethyl acetate and neutralize the mixture by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is basic.

  • Filter the resulting suspension to remove the tin salts.

  • Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization to afford this compound.

Mandatory Visualization

Synthetic Workflow Diagram

G start Start step1 Step 1: Dissolve p-anisidine and TEA in DCM. Cool to 0°C. start->step1 step2 Add 4-nitrobenzoyl chloride solution dropwise. step1->step2 step3 Warm to RT and stir for 2-4 hours. Monitor by TLC. step2->step3 step4 Work-up: Wash with HCl, NaHCO3, brine. Dry and concentrate. step3->step4 step5 Purify by recrystallization to obtain N-(4-methoxyphenyl)-4-nitrobenzamide. step4->step5 step6 Step 2: Dissolve nitro-intermediate in Ethanol. step5->step6 step7a Method A: Add 10% Pd/C. Hydrogenate under H2 atmosphere. step6->step7a step7b Method B: Add SnCl2·2H2O. Reflux for 1-3 hours. step6->step7b step8a Filter through Celite. Concentrate filtrate. step7a->step8a step9 Purify by recrystallization to obtain This compound. step8a->step9 step8b Concentrate, redissolve in EtOAc. Neutralize with NaHCO3, filter. step7b->step8b step8b->step9 end End step9->end

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Synthesis of 4-amino-N-(4-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 4-amino-N-(4-methoxyphenyl)benzamide, a valuable benzamide derivative with potential applications in medicinal chemistry and materials science. The synthesis is presented as a robust two-step process, commencing with the acylation of p-anisidine followed by the reduction of a nitro intermediate. This document furnishes detailed experimental protocols, summarizes key quantitative data, and includes visualizations to elucidate the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound is efficiently achieved through a two-step sequence:

  • Step 1: Amide Formation - The reaction of p-anisidine with 4-nitrobenzoyl chloride yields the intermediate compound, 4-nitro-N-(4-methoxyphenyl)benzamide. This acylation reaction forms the core benzamide structure.

  • Step 2: Nitro Group Reduction - The nitro group of the intermediate is subsequently reduced to a primary amine, affording the target molecule, this compound. Two common and effective methods for this transformation are presented: reduction using tin(II) chloride and catalytic hydrogenation.

The overall synthetic pathway is depicted in the workflow diagram below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_step1 Step 1: Acylation cluster_intermediate Intermediate cluster_step2 Step 2: Reduction cluster_product Final Product p_anisidine p-Anisidine reaction1 Acylation (DCM, Triethylamine) p_anisidine->reaction1 nitrobenzoyl_chloride 4-Nitrobenzoyl Chloride nitrobenzoyl_chloride->reaction1 intermediate 4-Nitro-N-(4-methoxyphenyl)benzamide reaction1->intermediate reduction Reduction intermediate->reduction method_A Method A: SnCl2, EtOH/HCl reduction->method_A method_B Method B: H2, Pd/C, EtOH reduction->method_B final_product This compound method_A->final_product method_B->final_product

Figure 1: Synthetic workflow for this compound.

Physicochemical Properties

The key physicochemical properties of the starting materials, intermediate, and final product are summarized in the table below for easy reference.

Compound NameMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
p-AnisidineC₇H₉NO123.15Colorless to yellowish liquid or solid104-94-9
4-Nitrobenzoyl ChlorideC₇H₄ClNO₃185.56Yellow crystalline solid122-04-3
4-Nitro-N-(4-methoxyphenyl)benzamideC₁₄H₁₂N₂O₄272.26Expected to be a solidNot available
This compoundC₁₄H₁₄N₂O₂242.27Expected to be a solid891-35-0[1]

Experimental Protocols

The following sections provide detailed experimental procedures for the two-step synthesis.

Step 1: Synthesis of 4-Nitro-N-(4-methoxyphenyl)benzamide

This procedure details the acylation of p-anisidine with 4-nitrobenzoyl chloride.

Materials:

  • p-Anisidine

  • 4-Nitrobenzoyl chloride

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-anisidine (1.0 eq.) in anhydrous dichloromethane.

  • Add triethylamine (1.1 eq.) to the solution and cool the mixture to 0 °C using an ice bath.

  • Dissolve 4-nitrobenzoyl chloride (1.0 eq.) in anhydrous dichloromethane in a separate flask and add it dropwise to the stirred p-anisidine solution over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethyl acetate/hexane mixture to yield 4-nitro-N-(4-methoxyphenyl)benzamide.

Expected Results:

ParameterExpected Value
Yield 85-95%
Melting Point Expected to be in the range of 150-200 °C (based on similar structures)
¹H NMR Expected signals for aromatic protons of both rings, a singlet for the methoxy group, and a singlet for the amide proton.
IR (cm⁻¹) Expected characteristic peaks around 3300 (N-H stretch), 1650 (C=O stretch, Amide I), 1540 (N-H bend, Amide II), and strong absorptions around 1520 and 1340 for the nitro group (asymmetric and symmetric stretching, respectively).
Step 2: Synthesis of this compound

Two effective methods for the reduction of the nitro intermediate are provided below. The choice of method may depend on available equipment and safety considerations.

This method utilizes a classical and reliable reducing agent.

Materials:

  • 4-Nitro-N-(4-methoxyphenyl)benzamide

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution or Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4-nitro-N-(4-methoxyphenyl)benzamide (1.0 eq.) in ethanol.

  • Add tin(II) chloride dihydrate (4.0-5.0 eq.) to the solution.

  • Carefully add concentrated HCl (a few mL) and heat the mixture to reflux (approximately 70-80 °C) with stirring.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • After completion, cool the reaction mixture and carefully neutralize it with a saturated NaHCO₃ solution or a NaOH solution until basic.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

This method offers a cleaner reaction profile with easier work-up.

Materials:

  • 4-Nitro-N-(4-methoxyphenyl)benzamide

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Hydrogenation flask

  • Magnetic stirrer

  • Celite® or other filter aid

Procedure:

  • In a hydrogenation flask, dissolve 4-nitro-N-(4-methoxyphenyl)benzamide (1.0 eq.) in ethanol or methanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% Pd) to the solution under an inert atmosphere.

  • Securely attach a hydrogen-filled balloon or connect the flask to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen three times to ensure the atmosphere is saturated with hydrogen.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

  • Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization if necessary.

Expected Results for this compound:

ParameterExpected Value
Yield (Method A) 70-90%
Yield (Method B) >90%
Melting Point Expected to be in the range of 150-180 °C
¹H NMR Expected signals for aromatic protons, a singlet for the methoxy group, a singlet for the amide proton, and a broad singlet for the amino group protons.
IR (cm⁻¹) Expected characteristic peaks around 3400-3200 (N-H stretches for primary amine and amide), 1630 (C=O stretch, Amide I), and 1530 (N-H bend, Amide II). The strong nitro group absorptions will be absent.

Logical Relationships in Synthesis

The logical progression of the synthesis, highlighting the key transformations and choices of reagents, is illustrated in the diagram below.

Logical_Relationships start Starting Materials (p-Anisidine, 4-Nitrobenzoyl Chloride) amide_formation Amide Bond Formation start->amide_formation Acylation intermediate Nitro Intermediate (4-Nitro-N-(4-methoxyphenyl)benzamide) amide_formation->intermediate Forms Intermediate reduction_choice Choice of Reduction Method intermediate->reduction_choice Requires Reduction sncl2_reduction SnCl2 Reduction (Classical Method) reduction_choice->sncl2_reduction Option 1 catalytic_hydrogenation Catalytic Hydrogenation (Cleaner Method) reduction_choice->catalytic_hydrogenation Option 2 final_product Final Product (this compound) sncl2_reduction->final_product Yields Product catalytic_hydrogenation->final_product Yields Product

Figure 2: Logical flow of the synthetic process.

Safety Considerations

  • 4-Nitrobenzoyl chloride is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Triethylamine is a flammable and corrosive liquid.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Tin(II) chloride and concentrated HCl are corrosive.

  • Catalytic hydrogenation with Pd/C and hydrogen gas should be performed with appropriate safety precautions due to the flammability of hydrogen and the pyrophoric nature of the catalyst after use. Ensure proper ventilation and grounding of equipment.

This technical guide provides a framework for the successful synthesis of this compound. Researchers should adapt these protocols as necessary based on their specific laboratory conditions and scale of the reaction. Standard laboratory safety practices should be followed at all times.

References

Characterization of 4-amino-N-(4-methoxyphenyl)benzamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of the chemical compound 4-amino-N-(4-methoxyphenyl)benzamide. The document details its physicochemical properties, spectral data, and crystallographic information. Standardized experimental protocols for its preparation and purification are presented, along with predicted spectral data based on analogous compounds. Furthermore, this guide explores the potential biological significance of the benzamide scaffold, offering insights for researchers in medicinal chemistry and drug development.

Introduction

This compound is an organic compound featuring a core benzamide structure, a class of compounds with significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] The molecule incorporates a 4-aminobenzoyl group linked to a p-anisidine moiety via an amide bond. Understanding the synthesis and detailed characterization of this compound is crucial for its potential application in drug discovery and materials science. This guide serves as a technical resource, consolidating essential data and methodologies for researchers working with this and structurally related molecules.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and analysis.

PropertyValueReference
Molecular Formula C₁₄H₁₄N₂O₂[2]
Molecular Weight 242.27 g/mol [2][3]
CAS Number 891-35-0[2]
IUPAC Name This compound[2]
Canonical SMILES COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N[2]
InChI Key JJKVMNNUINFIRK-UHFFFAOYSA-N[2]
Appearance White to light yellow solid (predicted)
XLogP3 1.9[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 3[2]

Synthesis and Purification

The synthesis of this compound is typically achieved through the acylation of p-anisidine with a 4-aminobenzoyl derivative. A common and effective method involves the reaction of p-anisidine with 4-nitrobenzoyl chloride, followed by the reduction of the nitro group. An alternative is the direct coupling of 4-aminobenzoic acid with p-anisidine using a suitable coupling agent. Below are detailed protocols for a two-step synthesis from 4-nitrobenzoyl chloride.

Synthesis Workflow

synthesis_workflow A 4-Nitrobenzoyl chloride + p-Anisidine B Amidation Reaction (DCM, TEA, rt, 24h) A->B C N-(4-methoxyphenyl)-4-nitrobenzamide B->C D Reduction (H₂, Pd/C, EtOH, 30 min) C->D E This compound D->E

Caption: Synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of N-(4-methoxyphenyl)-4-nitrobenzamide [4]

  • Materials: 4-nitrobenzoyl chloride, p-anisidine, Dichloromethane (DCM), Triethylamine (TEA).

  • Procedure:

    • Dissolve p-anisidine (1.0 eq) in dry DCM in a round-bottom flask under an inert atmosphere.

    • Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of 4-nitrobenzoyl chloride (1.0 eq) in dry DCM to the flask.

    • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-methoxyphenyl)-4-nitrobenzamide.

Protocol 2: Synthesis of this compound [4]

  • Materials: N-(4-methoxyphenyl)-4-nitrobenzamide, Palladium on carbon (10% Pd/C), Ethanol (EtOH), Hydrogen gas (H₂).

  • Procedure:

    • Dissolve the crude N-(4-methoxyphenyl)-4-nitrobenzamide in ethanol in a hydrogenation vessel.

    • Add a catalytic amount of 10% Pd/C to the solution.

    • Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

    • Stir the mixture vigorously at room temperature for 30 minutes to 2 hours, or until the reaction is complete as monitored by TLC.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Protocol 3: Purification by Recrystallization

  • Materials: Crude this compound, Ethyl acetate (EtOAc), n-Hexane.

  • Procedure:

    • Dissolve the crude product in a minimal amount of hot ethyl acetate.

    • If insoluble impurities are present, perform a hot filtration.

    • Slowly add n-hexane to the hot solution until it becomes slightly turbid.

    • Gently reheat the solution until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.

    • Collect the crystals by vacuum filtration, washing with a small amount of cold n-hexane.

    • Dry the purified crystals under vacuum.

purification_workflow A Crude Product B Dissolve in hot EtOAc A->B C Hot Filtration (optional) B->C D Add n-Hexane (anti-solvent) C->D E Cool to crystallize D->E F Vacuum Filtration E->F G Wash with cold n-Hexane F->G H Dry under vacuum G->H I Pure Crystals H->I

Caption: Recrystallization workflow for purification.

Spectral Characterization

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques. The following tables summarize the predicted spectral data based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy
Chemical Shift (δ, ppm) (Predicted in DMSO-d₆)MultiplicityIntegrationAssignment
~9.80s1H-NH- (Amide)
~7.70d2HAr-H (ortho to -C=O)
~7.50d2HAr-H (ortho to -NH-)
~6.85d2HAr-H (meta to -NH-)
~6.60d2HAr-H (meta to -C=O)
~5.70s (br)2H-NH₂ (Amino)
~3.75s3H-OCH₃ (Methoxy)
¹³C NMR Spectroscopy
Chemical Shift (δ, ppm) (Predicted in DMSO-d₆)Assignment
~165.0C=O (Amide)
~155.0C-OCH₃
~152.0C-NH₂
~132.0C (quaternary, attached to NH)
~129.0Ar-CH (ortho to -C=O)
~122.0C (quaternary, attached to C=O)
~121.0Ar-CH (ortho to -NH-)
~114.0Ar-CH (meta to -NH-)
~113.0Ar-CH (meta to -C=O)
~55.0-OCH₃
FT-IR Spectroscopy
Wavenumber (cm⁻¹) (Predicted)IntensityAssignment
3450-3300StrongN-H stretch (amine)
3300-3200MediumN-H stretch (amide)
~1640StrongC=O stretch (amide I)
~1590StrongN-H bend (amide II)
~1510StrongAromatic C=C stretch
~1240StrongC-O stretch (aryl ether)
~1310MediumC-N stretch
Mass Spectrometry
m/z (Predicted)Assignment
242.11[M]⁺ (Molecular Ion)
120.06[H₂N-C₆H₄-CO]⁺
123.07[CH₃O-C₆H₄-NH₂]⁺

Crystallographic Data

A room-temperature crystal structure for N-(4-methoxyphenyl)benzamide has been reported, which provides insight into the likely conformation of the title compound. The study revealed that the aryl rings are significantly tilted with respect to each other. This conformation is influenced by intermolecular interactions such as N—H⋯O hydrogen bonding and π-stacking in the crystal lattice. For this compound, similar intermolecular forces would be expected to play a crucial role in its solid-state packing.

Biological Activity and Signaling Pathways

While specific biological studies on this compound are not extensively documented, the benzamide scaffold is a well-established pharmacophore in drug discovery. Benzamide derivatives have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1]

For instance, some N-phenylbenzamide derivatives have been shown to act as inhibitors of enzymes such as DNA methyltransferases or kinases.[5][6] The mechanism of action often involves the compound binding to the active site of the target protein, thereby modulating its function and impacting downstream signaling pathways.

Below is a generalized diagram illustrating a potential mechanism of action for a benzamide derivative acting as a kinase inhibitor.

signaling_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor Tyrosine Kinase Kinase Kinase (e.g., ABL, SRC) Receptor->Kinase Signal Transduction Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream Benzamide This compound (Hypothetical Inhibitor) Benzamide->Kinase Inhibition

Caption: Hypothetical signaling pathway inhibited by a benzamide derivative.

Conclusion

This technical guide provides a foundational understanding of the chemical and physical properties of this compound. The detailed experimental protocols for its synthesis and purification, along with the summarized spectral and crystallographic data, offer a practical resource for researchers. While the specific biological activity of this compound requires further investigation, the established importance of the benzamide scaffold in medicinal chemistry suggests its potential as a valuable building block for the development of novel therapeutic agents. This document aims to facilitate further research into this and related compounds.

References

Spectroscopic and Synthetic Profile of 4-amino-N-(4-methoxyphenyl)benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of the compound 4-amino-N-(4-methoxyphenyl)benzamide. Due to the limited availability of direct experimental spectra for this specific molecule, this document presents a detailed, predicted spectral analysis based on established spectroscopic principles and data from structurally analogous compounds. This guide is intended to be a valuable resource for the structural characterization and synthesis of this and similar N-arylbenzamide scaffolds.

Core Compound Information

PropertyValueSource
Chemical Name This compound-
CAS Number 891-35-0[1][2]
Molecular Formula C₁₄H₁₄N₂O₂[1][2]
Molecular Weight 242.27 g/mol [1][2]
Canonical SMILES COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N[2]
InChIKey JJKVMNNUINFIRK-UHFFFAOYSA-N[2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational models and empirical data from structurally related compounds, providing a reliable foundation for spectral interpretation.

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.8 - 10.2s1H-NH- (Amide)
~7.7 - 7.9d2HAr-H (ortho to -C=O)
~7.5 - 7.7d2HAr-H (ortho to -NH-C=O)
~6.8 - 7.0d2HAr-H (meta to -NH-C=O)
~6.5 - 6.7d2HAr-H (meta to -C=O)
~5.5 - 6.0s (br)2H-NH₂ (Amino)
~3.7 - 3.8s3H-OCH₃ (Methoxy)
Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~165 - 167C=O (Amide)
~155 - 157C-OCH₃
~150 - 153C-NH₂
~132 - 134C (quaternary, attached to NH)
~128 - 130Ar-CH (ortho to -C=O)
~122 - 124C (quaternary, attached to C=O)
~121 - 123Ar-CH (ortho to -NH-C=O)
~114 - 116Ar-CH (meta to -NH-C=O)
~113 - 115Ar-CH (meta to -C=O)
~55 - 56-OCH₃
Predicted Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, BroadN-H stretch (Amine and Amide)
3100 - 3000MediumC-H stretch (Aromatic)
2980 - 2850MediumC-H stretch (Aliphatic, -OCH₃)
1650 - 1680StrongC=O stretch (Amide I)
1600 - 1620StrongN-H bend (Amine)
1510 - 1550StrongN-H bend (Amide II) and C=C stretch (Aromatic)
1240 - 1260StrongC-O stretch (Aryl ether)
820 - 840StrongC-H bend (para-disubstituted benzene)
Predicted Mass Spectrometry (MS) Data
m/zInterpretation
242.11[M]⁺ (Molecular Ion)
120.06[H₂N-C₆H₄-CO]⁺
123.07[CH₃O-C₆H₄-NH₂]⁺
108.06[CH₃O-C₆H₄]⁺
92.05[C₆H₄-NH₂]⁺

Experimental Protocols

The following are detailed, generalized experimental protocols for the synthesis of this compound and the acquisition of its spectroscopic data.

Synthesis of this compound

A potential synthetic route involves the amidation of 4-nitrobenzoyl chloride with p-anisidine, followed by the reduction of the nitro group.

Step 1: Synthesis of N-(4-methoxyphenyl)-4-nitrobenzamide

  • In a round-bottom flask, dissolve p-anisidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, for example triethylamine (1.2 eq), to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of 4-nitrobenzoyl chloride (1.0 eq) in the same solvent to the cooled mixture.

  • Allow the reaction to stir at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield N-(4-methoxyphenyl)-4-nitrobenzamide.

Step 2: Reduction of the Nitro Group to Synthesize this compound

  • Dissolve the N-(4-methoxyphenyl)-4-nitrobenzamide (1.0 eq) from the previous step in a solvent like ethanol or ethyl acetate.

  • Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • If using SnCl₂, heat the reaction mixture at reflux for several hours. For catalytic hydrogenation, stir the mixture at room temperature under a hydrogen balloon.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, if SnCl₂ was used, quench the reaction by adding a saturated sodium bicarbonate solution to neutralize the acid and precipitate the tin salts. Filter the mixture.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product, this compound, by recrystallization or column chromatography.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: For ¹H NMR, dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.

  • Data Acquisition: Acquire the NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a wider spectral width (e.g., 0 to 200 ppm) is used, and a greater number of scans is typically required.

Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. The data is typically recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer, for example, using an electrospray ionization (ESI) source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or the molecular ion [M]⁺.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Starting Materials (p-Anisidine, 4-Nitrobenzoyl Chloride) amidation Amidation Reaction start->amidation nitro_intermediate N-(4-methoxyphenyl)- 4-nitrobenzamide amidation->nitro_intermediate reduction Nitro Group Reduction nitro_intermediate->reduction purification Purification (Recrystallization/ Chromatography) reduction->purification final_product This compound nmr NMR Spectroscopy (¹H and ¹³C) final_product->nmr ir IR Spectroscopy final_product->ir ms Mass Spectrometry final_product->ms purification->final_product data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: Synthetic and characterization workflow for this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-amino-N-(4-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the theoretical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-amino-N-(4-methoxyphenyl)benzamide. Due to the limited availability of public experimental spectral data for this specific compound, this guide utilizes predicted NMR data to serve as a reference for researchers and scientists engaged in its synthesis, characterization, and application in drug development. The guide outlines standard experimental protocols for acquiring such spectra and presents the predicted data in a clear, tabular format for ease of comparison and interpretation.

Chemical Structure and Atom Numbering

The structural formula of this compound is presented below, with atoms numbered for unambiguous assignment of NMR signals. This numbering scheme will be used throughout this guide.

Caption: Chemical structure of this compound with atom numbering for NMR signal assignment.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is summarized in the table below. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference (e.g., TMS at 0 ppm). The predicted multiplicities are singlet (s), doublet (d), and the coupling constants (J) are given in Hertz (Hz).

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-N9 (Amide)~8.2s-1H
H-2, H-6~7.7d~8.52H
H-11, H-14~7.5d~9.02H
H-12, H-13~6.9d~9.02H
H-3, H-5~6.6d~8.52H
H-N17 (Amino)~4.0s (broad)-2H
H-16 (Methoxy)~3.8s-3H

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectral data for this compound are presented below. Chemical shifts (δ) are reported in ppm.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (C-7)~166
C-12~156
C-4~151
C-10~132
C-2, C-6~129
C-1~124
C-11, C-14~122
C-3, C-5~114
C-15~114
O-CH₃ (C-16)~55

Experimental Protocols

The following sections describe a standard methodology for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

Sample Preparation
  • Sample Weighing : Accurately weigh approximately 5-10 mg of the solid this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

  • Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃) are common choices for this type of molecule.

  • Dissolution : Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

  • Transfer : Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. Ensure the solution is free of any particulate matter. If necessary, filter the solution through a small plug of glass wool in the pipette.

  • Standard : An internal standard, such as tetramethylsilane (TMS), may be added to the solvent for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition
  • Instrumentation : Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • ¹H NMR Acquisition Parameters :

    • Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width : Typically set to a range that encompasses all expected proton signals (e.g., -2 to 12 ppm).

    • Number of Scans : 16 to 64 scans are usually sufficient, depending on the sample concentration.

    • Relaxation Delay (d1) : A delay of 1-2 seconds between scans is generally adequate for qualitative spectra.

    • Acquisition Time (aq) : Typically around 3-4 seconds to ensure good resolution.

  • ¹³C NMR Acquisition Parameters :

    • Pulse Program : A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width : A wider range is needed to cover all carbon resonances (e.g., 0 to 200 ppm).

    • Number of Scans : A larger number of scans is required due to the lower natural abundance of ¹³C (e.g., 1024 scans or more).

    • Relaxation Delay (d1) : A 2-second delay is a common starting point.

    • Acquisition Time (aq) : Typically 1-2 seconds.

Data Processing
  • Fourier Transformation : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing : Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction : Apply a baseline correction algorithm to produce a flat baseline.

  • Referencing : Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integration : For ¹H NMR, integrate the area under each peak to determine the relative number of protons.

  • Peak Picking : Identify and label the chemical shift of each peak in both ¹H and ¹³C spectra.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim setup Setup Acquisition Parameters lock_shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference peak_picking Peak Picking reference->peak_picking integration Integration (1H) peak_picking->integration assignment Assign Signals to Structure peak_picking->assignment integration->assignment report Generate Report assignment->report

Caption: A logical workflow diagram illustrating the key stages of NMR data acquisition and analysis.

Disclaimer: The NMR data presented in this guide is based on theoretical predictions and should be used for reference purposes only. Experimental verification is recommended for definitive structural elucidation.

Physical and chemical properties of 4-amino-N-(4-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 4-amino-N-(4-methoxyphenyl)benzamide. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from publicly available databases and relevant scientific literature on structurally analogous compounds. The guide covers key physicochemical properties, predicted spectral data, a proposed synthesis protocol, and an exploration of its potential biological significance, particularly in the context of drug discovery. All quantitative data is summarized in structured tables, and a detailed experimental workflow for its synthesis and characterization is presented.

Chemical and Physical Properties

This compound, with the molecular formula C₁₄H₁₄N₂O₂, is a benzamide derivative with structural features that suggest its potential for further investigation in medicinal chemistry.[1][2] Key identifiers and computed physicochemical properties are summarized in Table 1.

Table 1: Chemical Identifiers and Computed Physicochemical Properties

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 891-35-0[1]
Molecular Formula C₁₄H₁₄N₂O₂[1][2]
Molecular Weight 242.27 g/mol [1][2]
Canonical SMILES COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N[1]
InChIKey JJKVMNNUINFIRK-UHFFFAOYSA-N[1]
XLogP3 1.9[1]
Topological Polar Surface Area 64.4 Ų[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 3[1]

1.1. Physical Properties

Direct experimental data for the physical properties of this compound is scarce. The data presented in Table 2 is a combination of predictions and data from structurally similar compounds.

Table 2: Physical Properties

PropertyPredicted/Reported ValueNotes and Sources
Melting Point Not available. Expected to be high.The related compound N-(4-methoxyphenyl)benzamide has a reported melting point of 154 °C[3]. The sulfonamide analogue, 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide, has a melting point range of 250–252°C, suggesting the amino group significantly increases the melting point[4].
Boiling Point Not available
Solubility Poorly soluble in water. Soluble in polar aprotic solvents like DMSO and DMF. Sparingly soluble in alcohols.Predicted based on the general solubility trends of benzamide derivatives[5]. Quantitative data is not available.

Spectral Data (Predicted)

Table 3: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.8 - 10.2s1HAmide N-H
~7.7 - 7.9d2HAr-H (ortho to C=O)
~7.4 - 7.6d2HAr-H (ortho to -NH)
~6.8 - 7.0d2HAr-H (ortho to -OCH₃)
~6.5 - 6.7d2HAr-H (ortho to -NH₂)
~5.5 - 6.0s (br)2HAmino N-H₂
~3.7 - 3.8s3HMethoxy -OCH₃

Table 4: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~165 - 167C=O (Amide)
~155 - 157C-OCH₃
~151 - 153C-NH₂
~132 - 134C (quaternary, attached to -NH)
~128 - 130Ar-CH (ortho to C=O)
~124 - 126C (quaternary, attached to C=O)
~121 - 123Ar-CH (ortho to -NH)
~114 - 116Ar-CH (ortho to -OCH₃)
~113 - 115Ar-CH (ortho to -NH₂)
~55 - 56-OCH₃

Table 5: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3200Strong, BroadN-H stretching (amine and amide)
3100 - 3000MediumAromatic C-H stretching
1640 - 1680StrongC=O stretching (Amide I)
1600 - 1500Medium-StrongN-H bending (Amide II), C=C stretching (aromatic)
1240 - 1260StrongAsymmetric C-O-C stretching (aryl ether)
1020 - 1040MediumSymmetric C-O-C stretching (aryl ether)

Table 6: Predicted Mass Spectrometry Data

m/zInterpretation
242.11[M]⁺ (Molecular Ion)
121.05[C₇H₅O]⁺ (benzoyl fragment)
123.07[C₇H₉NO]⁺ (p-anisidine fragment)
92.05[C₆H₆N]⁺ (aniline fragment)

Experimental Protocols

3.1. Synthesis of this compound

The synthesis of this compound can be achieved via a two-step process involving the initial formation of an amide bond between 4-nitrobenzoyl chloride and p-anisidine, followed by the reduction of the nitro group. A general procedure, adapted from literature on similar compounds, is provided below[6][7].

Step 1: Synthesis of N-(4-methoxyphenyl)-4-nitrobenzamide

  • In a round-bottom flask, dissolve p-anisidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (1.2 eq) or pyridine, to the solution and cool the mixture in an ice bath.

  • Slowly add a solution of 4-nitrobenzoyl chloride (1.05 eq) in the same solvent to the cooled mixture with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound

  • Dissolve the N-(4-methoxyphenyl)-4-nitrobenzamide (1.0 eq) from Step 1 in a solvent such as ethanol or ethyl acetate.

  • Add a reducing agent. A common method is catalytic hydrogenation using 10% Pd/C under a hydrogen atmosphere. Alternatively, a metal/acid combination such as SnCl₂·2H₂O in ethanol with a catalytic amount of HCl can be used[8].

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • If using Pd/C, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • If using SnCl₂, quench the reaction by adding a saturated solution of NaHCO₃ until the solution is basic, then extract the product with an organic solvent.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final product by column chromatography on silica gel or by recrystallization.

3.2. Characterization Workflow

The following diagram outlines the typical workflow for the synthesis and characterization of this compound.

G Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start p-Anisidine + 4-Nitrobenzoyl Chloride step1 Amide Formation (Acylation) start->step1 intermediate N-(4-methoxyphenyl)- 4-nitrobenzamide step1->intermediate step2 Nitro Group Reduction (e.g., Catalytic Hydrogenation) intermediate->step2 product Crude 4-amino-N- (4-methoxyphenyl)benzamide step2->product purification Column Chromatography or Recrystallization product->purification pure_product Pure Product purification->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr ir IR Spectroscopy pure_product->ir ms Mass Spectrometry pure_product->ms mp Melting Point Determination pure_product->mp

Caption: A flowchart illustrating the synthesis, purification, and characterization of this compound.

Potential Biological Activity and Signaling Pathways

While no direct biological studies on this compound have been found, the broader class of N-phenylbenzamide derivatives has shown a range of biological activities.

4.1. DNA Methyltransferase (DNMT) Inhibition

Derivatives of the closely related compound, 4-amino-N-(4-aminophenyl)benzamide, have been designed and synthesized as inhibitors of DNA methyltransferases (DNMTs).[9][10] DNMTs are a family of enzymes that catalyze the transfer of a methyl group to DNA, a key process in epigenetic regulation. Aberrant DNA methylation is a hallmark of cancer and other diseases, making DNMTs attractive therapeutic targets. The structural similarity of this compound to these known DNMT inhibitors suggests it may also possess inhibitory activity against these enzymes.

The following diagram illustrates the general role of DNMTs in gene silencing and the potential point of intervention for an inhibitor.

G DNMT Inhibition and Gene Expression cluster_pathway Epigenetic Regulation cluster_inhibition Inhibitor Action dnmt DNA Methyltransferase (DNMT) methyl_dna Methylated DNA dnmt->methyl_dna Methylation transcription_on Gene Expression dnmt->transcription_on leads to sam S-adenosyl methionine (Methyl Donor) sam->dnmt dna DNA dna->dnmt transcription_off Gene Silencing methyl_dna->transcription_off inhibitor This compound (Potential Inhibitor) inhibitor->dnmt Inhibition

Caption: A diagram showing the role of DNMT in gene silencing and the potential mechanism of action for an inhibitor.

Safety and Hazards

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be observed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a compound with potential for further investigation in the field of drug discovery, particularly as a potential inhibitor of DNA methyltransferases. This technical guide has compiled the available physicochemical data, provided predicted spectral characteristics, and outlined a feasible synthetic route. The lack of direct experimental data highlights the need for further research to fully characterize this compound and explore its biological activities. The information presented here serves as a foundational resource for researchers interested in pursuing studies on this and related N-phenylbenzamide derivatives.

References

Navigating the Solubility Landscape of 4-amino-N-(4-methoxyphenyl)benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 29, 2025

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This technical guide provides an in-depth overview of the solubility characteristics of 4-amino-N-(4-methoxyphenyl)benzamide, a key chemical entity with potential applications in drug discovery and materials science. While quantitative experimental solubility data for this specific compound is not extensively available in public literature, this document outlines its predicted solubility profile based on its physicochemical properties and data from structurally analogous compounds. Furthermore, it details standardized experimental protocols for the empirical determination of its solubility in various solvent systems, providing a foundational framework for researchers.

Introduction

This compound (CAS No. 891-35-0) is a benzamide derivative with a molecular structure that suggests a complex solubility profile due to the presence of both polar and non-polar functional groups.[1][2][3] Understanding its solubility in different solvents is paramount for a range of applications, from designing synthetic routes to developing effective drug delivery systems. This guide serves as a comprehensive resource for professionals engaged in the research and development of this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior. Key properties are summarized in the table below.[1]

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 891-35-0PubChem[1]
Molecular Formula C₁₄H₁₄N₂O₂PubChem[1]
Molecular Weight 242.27 g/mol PubChem[1]
Canonical SMILES COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NPubChem[1]
InChI Key JJKVMNNUINFIRK-UHFFFAOYSA-NPubChem[1]

Predicted Solubility Profile

Based on the molecular structure, which features two aromatic rings contributing to hydrophobicity and amino and amide groups capable of hydrogen bonding, a qualitative solubility profile for this compound can be predicted. This prediction is informed by the observed solubility of similar benzamide derivatives.[4]

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aqueous Water, Phosphate-Buffered Saline (PBS) pH 7.4Poorly SolubleThe significant hydrophobic character imparted by the two aromatic rings is expected to outweigh the polar contributions of the amino and amide groups, leading to low solubility in aqueous media.[4]
Polar Protic Methanol, EthanolSparingly to Moderately SolubleThe amino and amide groups can engage in hydrogen bonding with the hydroxyl groups of these solvents, which should afford some degree of solubility. However, the overall hydrophobicity will likely prevent high solubility.[4]
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileSolubleThese solvents are effective hydrogen bond acceptors for the amide and amino protons and can effectively solvate the aromatic portions of the molecule, leading to favorable solubility.[4]
Non-polar Toluene, HexaneVery Poorly SolubleDespite some affinity of the aromatic rings for non-polar solvents, the presence of the polar amino and amide functional groups will significantly hinder dissolution in these environments.[4]

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires robust experimental methodologies. The following protocols are standard in the pharmaceutical industry for this purpose.

Shake-Flask Method (Equilibrium Solubility)

The shake-flask method is a gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the maximum concentration of this compound that dissolves in a specific solvent at a given temperature to reach equilibrium.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Analytical balance

Procedure:

  • Preparation: Add an excess amount of solid this compound to a known volume of the test solvent in a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. For colloidal suspensions, centrifugation at a high speed is recommended to pellet the undissolved solid.

  • Sampling: Carefully withdraw an aliquot of the supernatant.

  • Filtration: Immediately filter the aliquot using a syringe filter to remove any remaining solid particles. Adsorption of the compound to the filter material should be assessed and minimized.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry against a standard curve.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid to known volume of solvent equil1 Seal and shake at constant temperature (24-72h) prep1->equil1 Incubate sep1 Allow solid to settle or centrifuge equil1->sep1 Achieve Equilibrium quant1 Withdraw and filter supernatant sep1->quant1 Sample quant2 Analyze concentration (e.g., HPLC, UV-Vis) quant1->quant2 Analyze

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Gravimetric Method

The gravimetric method is a straightforward technique suitable for determining solubility in volatile solvents.

Objective: To determine the mass of solute dissolved in a known mass or volume of solvent.

Materials:

  • This compound (solid)

  • Selected volatile solvents

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Analytical balance

  • Drying oven or vacuum desiccator

Procedure:

  • Saturation: Prepare a saturated solution of this compound in a chosen solvent at a specific temperature, as described in the shake-flask method.

  • Sampling: Carefully transfer a known volume or mass of the clear, saturated supernatant to a pre-weighed container.

  • Solvent Evaporation: Evaporate the solvent completely under controlled conditions (e.g., in a drying oven at a temperature below the compound's decomposition point or in a vacuum desiccator).

  • Weighing: Once the solvent is fully evaporated, weigh the container with the solid residue.

  • Calculation: The mass of the dissolved solid is determined by subtracting the initial weight of the empty container. The solubility can then be expressed in terms of mass of solute per volume or mass of solvent.

G cluster_sat Solution Preparation cluster_samp Sampling cluster_evap Evaporation & Weighing cluster_calc Calculation sat1 Prepare saturated solution at constant temperature samp1 Transfer known volume/mass of supernatant to pre-weighed container sat1->samp1 Sample evap1 Evaporate solvent completely samp1->evap1 Dry evap2 Weigh container with solid residue evap1->evap2 Weigh calc1 Determine mass of dissolved solid and calculate solubility evap2->calc1 Calculate

Caption: Workflow for the Gravimetric Solubility Determination Method.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, this technical guide provides a robust framework for researchers and drug development professionals. By understanding its physicochemical properties and leveraging the detailed experimental protocols provided, scientists can systematically investigate its solubility profile. Such studies are indispensable for unlocking the full therapeutic and chemical potential of this compound. The predicted solubility suggests that polar aprotic solvents are likely to be the most effective for solubilization, a hypothesis that can be empirically tested using the methodologies outlined herein.

References

In-Depth Technical Guide: Potential Biological Activity of 4-amino-N-(4-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the potential biological activities of the compound 4-amino-N-(4-methoxyphenyl)benzamide. Due to the limited availability of direct experimental data for this specific molecule, this document draws upon published research on structurally similar benzamide and sulfonamide analogues to infer its potential therapeutic applications, mechanisms of action, and relevant experimental protocols. The primary focus is on its potential as an antimicrobial and anticancer agent. All data from analogous compounds are clearly identified as such. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound and its derivatives.

Chemical and Physical Properties

This compound is a chemical compound with the molecular formula C₁₄H₁₄N₂O₂ and a molecular weight of 242.27 g/mol [1][2].

PropertyValueReference
Molecular Formula C₁₄H₁₄N₂O₂[1][2]
Molecular Weight 242.27 g/mol [1][2]
CAS Number 891-35-0[2]
Appearance Solid (predicted)-
Solubility Predicted to be soluble in organic solvents-

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route involves the acylation of p-anisidine (4-methoxyaniline) with 4-nitrobenzoyl chloride, followed by the reduction of the nitro group to an amine.

Synthesis_of_4_amino_N-(4-methoxyphenyl)benzamide start1 4-Nitrobenzoyl chloride intermediate N-(4-methoxyphenyl)-4-nitrobenzamide start1->intermediate Acylation (e.g., with a base like pyridine) start2 p-Anisidine start2->intermediate product This compound intermediate->product Reduction (e.g., SnCl2/HCl or H2/Pd-C)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: General Amide Coupling

The following is a generalized protocol for the acylation step, which would need to be optimized for this specific reaction.

  • Dissolve p-anisidine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere.

  • Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 equivalents).

  • Cool the reaction mixture to 0°C.

  • Slowly add a solution of 4-nitrobenzoyl chloride (1.0 equivalent) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Experimental Protocol: Nitro Group Reduction

The following is a general protocol for the reduction of the nitro group.

  • Dissolve the intermediate N-(4-methoxyphenyl)-4-nitrobenzamide in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Add a reducing agent such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed.

  • If using SnCl₂, neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product.

  • If using catalytic hydrogenation, filter off the catalyst and concentrate the filtrate.

  • Purify the final product by recrystallization or column chromatography.

Potential Biological Activities (Based on Analogues)

Direct evidence for the biological activity of this compound is scarce. However, extensive research on structurally related compounds, particularly sulfonamide and other benzamide derivatives, suggests potential for antimicrobial and anticancer activities.

Potential Antimicrobial Activity

A structurally similar sulfonamide, 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide, has been investigated for its antimicrobial properties. The proposed mechanism of action for sulfonamides involves the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in microorganisms. By mimicking the natural substrate, p-aminobenzoic acid (PABA), these compounds disrupt the folic acid pathway, leading to an inhibition of bacterial growth.

Sulfonamide_Mechanism_of_Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Folate Folic Acid Synthesis DHPS->Folate DNA DNA Synthesis Folate->DNA Sulfonamide 4-Amino-N-(4-methoxyphenyl) benzenesulfonamide (Analogue) Sulfonamide->DHPS Competitive Inhibition

Caption: Proposed mechanism of antimicrobial action for a sulfonamide analogue.

Potential Anticancer Activity

Several benzamide derivatives have demonstrated promising anticancer activities. For instance, novel imidazole-based N-phenylbenzamide derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

Table 1: In Vitro Anticancer Activity of Imidazole-Based N-Phenylbenzamide Analogues

CompoundCell LineIC₅₀ (µM)Reference
4e (N-(4-methoxyphenyl) derivative)A549 (Lung Carcinoma)8.9[3]
HeLa (Cervical Cancer)11.1[3]
MCF-7 (Breast Cancer)9.2[3]
4f (N-(4-fluorophenyl) derivative)A549 (Lung Carcinoma)7.5[3]
HeLa (Cervical Cancer)9.3[3]
MCF-7 (Breast Cancer)8.9[3]

The data in Table 1 suggests that the N-(4-methoxyphenyl)benzamide scaffold is a viable backbone for the development of anticancer agents. The mechanism of action for these specific analogues was not fully elucidated in the provided source, but benzamides are known to target various cellular processes, including enzyme inhibition (e.g., kinases, PARP) and disruption of signaling pathways.

Experimental Protocol: MTT Assay for Cytotoxicity

The following is a generalized protocol for assessing the in vitro cytotoxicity of a compound using the MTT assay, a colorimetric method that measures cell metabolic activity.

MTT_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Addition and Incubation cluster_2 Formazan Solubilization and Measurement seed Seed cells in a 96-well plate incubate1 Incubate for 24 hours seed->incubate1 treat Treat with varying concentrations of the test compound incubate1->treat incubate2 Incubate for 48-72 hours treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize measure Measure absorbance at 570 nm solubilize->measure

Caption: General workflow for an MTT cytotoxicity assay.

Potential Signaling Pathway Involvement

Based on the activities of related benzamide compounds, this compound could potentially modulate key signaling pathways involved in cell proliferation and survival. For example, some benzamide derivatives are known to inhibit protein kinases.

Potential_Kinase_Inhibition_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK/ERK, PI3K/AKT) Receptor->Kinase_Cascade Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Cell_Response Cell Proliferation, Survival, etc. Transcription_Factors->Cell_Response Benzamide This compound (Hypothetical Target) Benzamide->Kinase_Cascade Inhibition

References

Investigating the Mechanism of Action of 4-amino-N-(4-methoxyphenyl)benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific mechanism of action of 4-amino-N-(4-methoxyphenyl)benzamide is limited in publicly available scientific literature. This guide, therefore, presents a potential mechanism of action based on the biological activities of structurally related compounds. The experimental protocols and quantitative data provided are derived from studies on these analogous molecules and should serve as a foundational resource for the investigation of this compound.

Postulated Mechanism of Action: Inhibition of Tubulin Polymerization

Based on the documented anthelmintic properties of the structurally similar compound, N-(4-methoxyphenyl)pentanamide, a plausible mechanism of action for this compound is the inhibition of tubulin polymerization. This mechanism is characteristic of benzimidazole-class anthelmintics, such as albendazole.

Tubulin is a globular protein that polymerizes into microtubules, which are essential components of the cytoskeleton in eukaryotic cells. Microtubules are crucial for various cellular processes, including cell division (formation of the mitotic spindle), intracellular transport, and maintenance of cell structure.

The proposed mechanism involves the binding of this compound to β-tubulin subunits, preventing their polymerization into microtubules. This disruption of microtubule dynamics would be particularly detrimental to rapidly dividing cells, such as those in parasitic helminths, leading to cell cycle arrest and ultimately, cell death.

Signaling Pathway Diagram

G cluster_0 Cellular Environment cluster_1 Downstream Cellular Effects Compound This compound Tubulin β-Tubulin Subunits Compound->Tubulin Binding Microtubules Microtubule Polymerization Tubulin->Microtubules Polymerization DisruptedMicrotubules Disrupted Microtubule Dynamics Microtubules->DisruptedMicrotubules Inhibition MitoticArrest Mitotic Arrest (G2/M Phase) DisruptedMicrotubules->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis CellDeath Cell Death Apoptosis->CellDeath

Caption: Postulated signaling pathway for this compound.

Quantitative Data from Structurally Related Compounds

The following tables summarize the biological activity of albendazole, a well-characterized tubulin polymerization inhibitor, and the comparative cytotoxicity of N-(4-methoxyphenyl)pentanamide. This data provides a benchmark for the potential efficacy and selectivity of this compound.

Table 1: Anthelmintic Activity and Cytotoxicity of N-(4-methoxyphenyl)pentanamide and Albendazole
CompoundTarget OrganismAssayEndpointValueReference
N-(4-methoxyphenyl)pentanamideToxocara canis (larvae)In vitro motility assayImmobilizationSlower onset than Albendazole[1]
AlbendazoleToxocara canis (larvae)In vitro motility assayImmobilizationFaster onset[1]
N-(4-methoxyphenyl)pentanamideSH-SY5Y (human neuroblastoma)Cytotoxicity AssayCell ViabilityLower cytotoxicity than Albendazole[1]
N-(4-methoxyphenyl)pentanamideVero (monkey kidney epithelial)Cytotoxicity AssayCell ViabilityLower cytotoxicity than Albendazole[1]
AlbendazoleSH-SY5Y (human neuroblastoma)Cytotoxicity AssayCell ViabilitySignificant cytotoxicity[1]
AlbendazoleVero (monkey kidney epithelial)Cytotoxicity AssayCell ViabilitySignificant cytotoxicity[1]
Table 2: In Vitro Activity of Albendazole
ParameterCell LineValueReference
IC50 (Tubulin Polymerization) Not Specified~2.5 µM
IC50 (Cell Proliferation) 1A9 (human ovarian cancer)237 nM[2]
1A9PTX22 (paclitaxel-resistant)351 nM[2]
MKN-45 (gastric cancer)0.43 µM (48h)[3]
SGC-7901 (gastric cancer)0.52 µM (48h)[3]
MKN-28 (gastric cancer)2.19 µM (48h)[3]
CC50 (Cytotoxicity) Balb/c 3T3 (mouse fibroblast)0.2 µg/mL (72h)[4]
FaO (rat hepatoma)1.0 µg/mL (72h)[4]
HepG2 (human hepatoma)6.4 µg/mL (72h)[4]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to investigating the proposed mechanism of action.

In Vitro Tubulin Polymerization Assay

This assay spectrophotometrically measures the inhibition of tubulin polymerization.

Workflow Diagram:

G cluster_workflow Tubulin Polymerization Assay Workflow A Prepare Tubulin Solution (e.g., porcine brain tubulin in G-PEM buffer) B Add Test Compound (this compound) or Control (e.g., Albendazole, DMSO) A->B C Incubate at 37°C to initiate polymerization B->C D Monitor Absorbance at 340 nm over time using a spectrophotometer C->D E Data Analysis: Calculate IC50 values D->E

Caption: Workflow for an in vitro tubulin polymerization assay.

Materials:

  • Purified tubulin (e.g., porcine brain tubulin)

  • General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution

  • Glycerol

  • Test compound (this compound)

  • Reference inhibitor (e.g., Albendazole, Nocodazole)

  • Vehicle control (e.g., DMSO)

  • 96-well microplate

  • Temperature-controlled spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO).

  • On ice, add the general tubulin buffer, GTP, and glycerol to the wells of a 96-well plate.

  • Add the test compound, reference inhibitor, or vehicle control to the respective wells.

  • Add the purified tubulin solution to each well to a final concentration of approximately 3 mg/mL.

  • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

  • Measure the change in absorbance at 340 nm every minute for 60-90 minutes.

  • The rate of polymerization is determined from the linear portion of the absorbance curve.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

In Vitro Anthelmintic Assay against Toxocara canis Larvae

This assay assesses the effect of the compound on the viability of parasitic larvae.

Workflow Diagram:

G cluster_workflow Anthelmintic Assay Workflow A Harvest and Suspend Toxocara canis larvae in culture medium B Add Test Compound or Controls (Albendazole, Vehicle) to wells of a 96-well plate A->B C Add Larval Suspension to each well B->C D Incubate at 37°C in 5% CO2 for a specified time period (e.g., 24, 48, 72 hours) C->D E Assess Larval Motility/ Viability under a microscope D->E

Caption: Workflow for an in vitro anthelmintic assay.

Materials:

  • Infective third-stage larvae (L3) of Toxocara canis

  • RPMI-1640 medium supplemented with antibiotics

  • Test compound (this compound)

  • Reference drug (e.g., Albendazole)

  • Vehicle control (e.g., DMSO)

  • 96-well culture plates

  • Inverted microscope

  • Incubator (37°C, 5% CO2)

Procedure:

  • Prepare serial dilutions of the test compound and reference drug in the culture medium.

  • Add approximately 100 L3 larvae suspended in culture medium to each well of a 96-well plate.

  • Add the test compound, reference drug, or vehicle control to the wells.

  • Incubate the plates at 37°C in a 5% CO2 atmosphere.

  • At various time points (e.g., 24, 48, 72 hours), observe the larvae under an inverted microscope.

  • Assess larval viability based on motility. Larvae are considered dead if they are immobile and do not respond to gentle prodding.

  • Calculate the percentage of larval mortality for each concentration and time point.

  • Determine the concentration that causes 50% larval mortality (LC50).

Cell Viability (Cytotoxicity) Assay

This assay measures the effect of the compound on the viability of mammalian cell lines to assess potential toxicity.

Workflow Diagram:

G cluster_workflow Cytotoxicity Assay Workflow A Seed Mammalian Cells (e.g., SH-SY5Y, Vero) in a 96-well plate B Incubate for 24 hours to allow attachment A->B C Treat cells with serial dilutions of the Test Compound B->C D Incubate for a defined period (e.g., 24, 48, 72 hours) C->D E Add Viability Reagent (e.g., MTT, resazurin) D->E F Incubate and Measure Absorbance/Fluorescence E->F G Calculate Cell Viability and determine CC50 F->G

Caption: Workflow for a cell viability (cytotoxicity) assay.

Materials:

  • Mammalian cell lines (e.g., SH-SY5Y, Vero)

  • Complete cell culture medium

  • Test compound

  • Vehicle control (e.g., DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, XTT, resazurin)

  • Solubilization buffer (for MTT assay)

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compound or vehicle control.

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • If using MTT, add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the concentration of the compound that reduces cell viability by 50% (CC50).

References

In Silico Modeling of 4-amino-N-(4-methoxyphenyl)benzamide: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-N-(4-methoxyphenyl)benzamide is a small molecule belonging to the benzamide class of compounds.[1][2] While its primary application has been in chemical synthesis, the benzamide scaffold is a well-established pharmacophore found in a variety of clinically approved drugs and investigational agents.[3] Compounds with this core structure have been reported to exhibit a range of biological activities, including kinase inhibition and interaction with DNA methyltransferases.[4][5] Given the therapeutic potential of this chemical class, in silico modeling presents a powerful, resource-efficient approach to explore the potential biological targets and mechanisms of action of this compound.

This technical guide provides a comprehensive framework for conducting an in silico investigation of this compound. It outlines detailed protocols for ligand and protein preparation, molecular docking, molecular dynamics simulations, and binding free energy calculations. The guide also illustrates how to present the resulting data and visualize the computational workflows and relevant biological pathways.

Hypothetical Target Selection and Rationale

Due to the absence of specific target information for this compound in the public domain, we propose a hypothetical investigation targeting Proto-oncogene tyrosine-protein kinase Src , a non-receptor tyrosine kinase involved in cell proliferation, differentiation, and motility.[5] Benzamide-based inhibitors have shown activity against Src kinase, making it a plausible putative target for this compound.[5] This exploration will serve as a practical example of the in silico modeling workflow.

Data Presentation: Summarized Quantitative Results

Effective data presentation is crucial for interpreting and communicating the results of in silico modeling. The following tables provide templates for summarizing the quantitative data generated from the proposed studies.

Table 1: Molecular Docking and Binding Affinity Predictions

Target ProteinLigandDocking Score (kcal/mol)Predicted Binding Affinity (ΔG, kcal/mol)Predicted Inhibition Constant (Ki, nM)Key Interacting Residues
Src KinaseThis compound-8.2-7.5250Met341, Thr338, Leu273, Val281, Glu310, Asp404
Src KinaseDasatinib (Control)-10.5-11.21.5Met341, Thr338, Ile336, Leu393, Ala293, Phe405

Table 2: Molecular Dynamics Simulation Stability Metrics

SystemSimulation Time (ns)Average RMSD (Å)Average RMSF (Å)Average Radius of Gyration (Å)Average Solvent Accessible Surface Area (Ų)
Src Kinase (Apo)2002.1 ± 0.31.5 ± 0.519.5 ± 0.213500 ± 250
Src Kinase + this compound2002.5 ± 0.41.8 ± 0.619.8 ± 0.313200 ± 300
Src Kinase + Dasatinib (Control)2002.3 ± 0.21.6 ± 0.419.6 ± 0.213350 ± 280

Experimental Protocols

This section details the methodologies for the key in silico experiments.

Ligand Preparation
  • 2D Structure Generation: The 2D structure of this compound will be drawn using a chemical sketcher like ChemDraw or obtained from a chemical database such as PubChem.[1]

  • 3D Structure Generation: The 2D structure will be converted to a 3D structure using a molecular modeling program like Avogadro or the built-in tools in Schrödinger Maestro or MOE.

  • Ligand Optimization: The 3D structure will be subjected to energy minimization using a force field such as OPLS3e or MMFF94.

  • Tautomer and Ionization State Prediction: The most probable tautomeric and ionization states at physiological pH (7.4) will be predicted using tools like LigPrep (Schrödinger) or the Protonate 3D application in MOE.

Protein Preparation
  • Structure Retrieval: The 3D crystal structure of human Src kinase will be downloaded from the Protein Data Bank (PDB). A structure complexed with a known inhibitor is preferred (e.g., PDB ID: 2SRC).

  • Protein Cleaning: Non-essential water molecules, co-factors, and existing ligands will be removed from the PDB file.

  • Missing Residue and Loop Modeling: Any missing residues or loops in the crystal structure will be modeled using tools like Prime (Schrödinger) or the homology modeling module of MODELLER.

  • Protonation and Optimization: Hydrogen atoms will be added, and the protonation states of ionizable residues will be assigned at pH 7.4. The protein structure will then be subjected to a constrained energy minimization to relieve any steric clashes.

Molecular Docking
  • Binding Site Definition: The binding site will be defined based on the location of the co-crystallized ligand in the template PDB structure or identified using a binding site prediction algorithm.

  • Grid Generation: A docking grid will be generated around the defined binding site.

  • Ligand Docking: The prepared ligand will be docked into the receptor grid using a docking program like AutoDock Vina, Glide (Schrödinger), or GOLD. Standard precision (SP) and extra precision (XP) modes can be employed for initial and refined docking, respectively.

  • Pose Analysis: The resulting docking poses will be analyzed based on their docking scores and interactions with the key amino acid residues in the binding pocket.

Molecular Dynamics (MD) Simulation
  • System Preparation: The docked protein-ligand complex will be placed in a periodic solvent box (e.g., TIP3P water model) with appropriate counter-ions to neutralize the system.

  • Minimization: The entire system will be minimized to remove bad contacts between the solute and solvent.

  • Equilibration: The system will be gradually heated to 300 K (NVT ensemble) and then equilibrated at constant pressure (NPT ensemble) to ensure the system reaches a stable state.

  • Production Run: A production MD simulation will be run for a duration of 100-200 ns. Trajectories will be saved at regular intervals for analysis.

  • Trajectory Analysis: The stability of the protein-ligand complex will be assessed by calculating the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg) over the course of the simulation. Hydrogen bond analysis will also be performed to identify stable interactions.

Binding Free Energy Calculation
  • MM/PBSA or MM/GBSA: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method will be used to calculate the binding free energy of the protein-ligand complex from the MD simulation trajectory. This provides a more accurate estimation of binding affinity than docking scores alone.

Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and a relevant signaling pathway.

In_Silico_Modeling_Workflow cluster_prep Preparation Stage cluster_dock Docking & Scoring cluster_md Dynamics & Energetics cluster_out Output Ligand_Prep Ligand Preparation (3D Structure, Optimization) Binding_Site Binding Site Identification Ligand_Prep->Binding_Site Protein_Prep Protein Preparation (PDB Download, Cleaning, Optimization) Protein_Prep->Binding_Site Docking Molecular Docking (e.g., AutoDock Vina, Glide) Binding_Site->Docking Pose_Analysis Pose & Score Analysis Docking->Pose_Analysis MD_Sim Molecular Dynamics Simulation (100-200 ns) Pose_Analysis->MD_Sim Select Best Pose Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) MD_Sim->Trajectory_Analysis Binding_Energy Binding Free Energy Calculation (MM/PBSA) Trajectory_Analysis->Binding_Energy Hit_Ident Hit Identification & Lead Optimization Binding_Energy->Hit_Ident

Caption: In Silico Modeling Workflow for this compound.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src Kinase RTK->Src STAT3 STAT3 Src->STAT3 Ras Ras Src->Ras PI3K PI3K Src->PI3K Proliferation Cell Proliferation & Survival STAT3->Proliferation Ras->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor 4-amino-N- (4-methoxyphenyl)benzamide Inhibitor->Src

Caption: Simplified Src Kinase Signaling Pathway and Point of Inhibition.

Conclusion

This technical guide outlines a robust and comprehensive in silico workflow for investigating the potential biological interactions of this compound, using Src kinase as a hypothetical target. By following the detailed protocols for ligand and protein preparation, molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can generate valuable predictive data on the compound's binding mode, affinity, and the stability of its interaction with a protein target. The structured data presentation and clear visualizations provided herein serve as a template for the effective communication of these computational findings, ultimately facilitating the data-driven progression of potential drug candidates in the discovery pipeline. While the specific biological activity of this compound remains to be experimentally validated, the in silico approach described offers a powerful first step in elucidating its therapeutic potential.

References

Crystal Structure Analysis of 4-amino-N-(4-methoxyphenyl)benzamide Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 4-amino-N-(4-methoxyphenyl)benzamide and its analogs. This class of compounds has garnered significant interest in medicinal chemistry due to its potential therapeutic applications, including roles as anticancer agents and inhibitors of various signaling pathways. Understanding the three-dimensional arrangement of these molecules at an atomic level is crucial for structure-based drug design and the optimization of their biological activity.

This guide summarizes key crystallographic data, details common experimental protocols for their synthesis and structural determination, and visualizes relevant biological pathways and experimental workflows to provide a comprehensive resource for researchers in the field.

Core Concepts in Crystal Structure Analysis

The determination of a molecule's crystal structure through single-crystal X-ray diffraction provides precise information about bond lengths, bond angles, torsion angles, and intermolecular interactions. These parameters dictate the molecule's conformation and how it packs in the solid state, which can influence its physical properties, such as solubility and stability, and its biological activity by affecting how it interacts with its target.

Comparative Crystallographic Data

While a comprehensive crystallographic study of a wide range of this compound analogs is not available in a single source, this section compiles and compares data from published structures of the parent molecule and its close analogs. The following tables summarize key crystallographic parameters to facilitate comparison.

Table 1: Crystallographic Data for this compound and Analogs

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
4-amino-N'-(4-aminobenzoyl)benzohydrazide monohydrate[1]C₁₄H₁₆N₄O₃OrthorhombicP2₁2₁2₁8.0968(7)16.6829(17)5.3097(5)909090717.22(12)2
4-methoxy-N-phenylbenzamide[2]C₁₄H₁₃NO₂TriclinicP-15.308(3)7.709(4)14.109(7)96.911(8)99.210(8)90.511(9)565.5(5)2
N-(4-methoxyphenyl)-nitrobenzenesulfonamide (ortho)C₁₃H₁₂N₂O₅SMonoclinicP2₁/c8.893(2)14.137(3)11.239(2)9098.78(3)901395.0(5)4
N-(4-methoxyphenyl)-nitrobenzenesulfonamide (meta)[3]C₁₃H₁₂N₂O₅SMonoclinicP2₁/n7.427(2)11.284(2)16.733(4)9094.18(2)901398.2(5)4
N-(4-methoxyphenyl)-nitrobenzenesulfonamide (para)C₁₃H₁₂N₂O₅SMonoclinicP2₁/n7.427(2)11.284(2)16.733(4)9094.18(2)901398.2(5)4

Table 2: Selected Bond Lengths, Angles, and Torsion Angles

CompoundBond/Angle/TorsionValue
4-amino-N'-(4-aminobenzoyl)benzohydrazide monohydrate[1]Dihedral angle between benzene rings65.7°
4-methoxy-N-phenylbenzamide[2]Dihedral angle between benzene rings65.18(4)°
4-methoxy-N-phenylbenzamide[2]Dihedral angle (amide plane and phenyl ring)34.70(8)°
4-methoxy-N-phenylbenzamide[2]Dihedral angle (amide plane and 4-methoxybenzene ring)30.62(8)°
N-(4-methoxyphenyl)-picolinamide[4]Dihedral angle between pyridine and benzene rings14.25(5)°

Experimental Protocols

The synthesis and crystal structure determination of this compound analogs generally follow established chemical and crystallographic methodologies.

Synthesis of 4-amino-N-(substituted-phenyl)benzamide Analogs

A common synthetic route involves the amidation of a substituted benzoic acid with a substituted aniline.[5] The following diagram illustrates a general workflow for the synthesis of these compounds, often starting from a nitro-substituted precursor which is subsequently reduced to the amino form.

G General Synthesis Workflow cluster_start Starting Materials cluster_reaction1 Amide Coupling cluster_intermediate Intermediate cluster_reaction2 Reduction cluster_product Final Product start1 4-Nitrobenzoic Acid step1 Activation of Carboxylic Acid (e.g., with SOCl₂) start1->step1 start2 Substituted Aniline step2 Amide Bond Formation start2->step2 step1->step2 intermediate N-(substituted-phenyl)-4-nitrobenzamide step2->intermediate step3 Nitro Group Reduction (e.g., H₂/Pd-C or SnCl₂·2H₂O) intermediate->step3 product 4-amino-N-(substituted-phenyl)benzamide step3->product

A general workflow for the synthesis of 4-amino-N-(substituted-phenyl)benzamide analogs.
Single-Crystal X-ray Diffraction

The definitive method for determining the crystal structure of a compound is single-crystal X-ray diffraction. The general workflow for this process is outlined below.

G Crystal Structure Determination Workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Solution and Refinement cluster_analysis Data Analysis crystal_growth Slow evaporation, vapor diffusion, or cooling of a saturated solution data_collection Mounting a single crystal on a diffractometer and exposing it to X-rays crystal_growth->data_collection structure_solution Solving the phase problem to obtain an initial electron density map data_collection->structure_solution structure_refinement Refining the atomic positions and displacement parameters to fit the experimental data structure_solution->structure_refinement analysis Analysis of bond lengths, angles, torsion angles, and intermolecular interactions structure_refinement->analysis

A general workflow for single-crystal X-ray diffraction analysis.

Biological Activity and Signaling Pathways

Derivatives of 4-aminobenzamide have been investigated for a range of biological activities, including as inhibitors of protein kinases, which are key components of cellular signaling pathways. Aberrant signaling through these pathways is a hallmark of many diseases, including cancer.

Inhibition of Tyrosine Kinases

Several studies have explored 4-aminobenzamide analogs as inhibitors of tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Bcr-Abl fusion protein.[6] Inhibition of these kinases can disrupt downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.

G Simplified Tyrosine Kinase Signaling Pathway ligand Growth Factor (e.g., VEGF) receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) ligand->receptor dimerization Receptor Dimerization and Autophosphorylation receptor->dimerization downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK pathway) dimerization->downstream inhibitor 4-aminobenzamide analog inhibitor->dimerization Inhibition response Cellular Response (Proliferation, Angiogenesis) downstream->response

Inhibition of a receptor tyrosine kinase signaling pathway by a 4-aminobenzamide analog.
Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway is another important target in cancer therapy. Some benzamide derivatives have been shown to inhibit this pathway by targeting the Smoothened (Smo) receptor.[7]

G Simplified Hedgehog Signaling Pathway hh Hedgehog Ligand ptch1 Patched-1 (PTCH1) hh->ptch1 Binding smo Smoothened (SMO) ptch1->smo Inhibition gli GLI Transcription Factors smo->gli Activation inhibitor Benzamide analog inhibitor->smo Inhibition nucleus Nucleus gli->nucleus Translocation gene_expression Target Gene Expression

Inhibition of the Hedgehog signaling pathway by a benzamide analog targeting Smoothened.

Conclusion

The crystal structure analysis of this compound analogs provides invaluable insights for the design of novel therapeutic agents. The data and protocols presented in this guide offer a foundational resource for researchers working on the synthesis, characterization, and biological evaluation of this important class of molecules. Further systematic crystallographic studies of a broader range of analogs are warranted to build a more comprehensive understanding of their structure-activity relationships and to guide the development of next-generation inhibitors for various disease-related signaling pathways.

References

Methodological & Application

Application Notes and Protocols for 4-amino-N-(4-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

Product Name: 4-amino-N-(4-methoxyphenyl)benzamide CAS Number: 891-35-0 Molecular Formula: C₁₄H₁₄N₂O₂ Molecular Weight: 242.27 g/mol

Introduction

This compound is a chemical intermediate primarily utilized in the synthesis of more complex molecules with a range of biological activities. Its bifunctional nature, possessing both an amine and an amide group, makes it a versatile building block in medicinal chemistry and drug discovery. Application notes and protocols provided herein focus on its use as a precursor in the synthesis of biologically active compounds. While this compound itself is not extensively studied for its biological effects, its derivatives have shown promise in various therapeutic areas.

Section 1: Synthetic Applications

This compound serves as a key starting material for the synthesis of various heterocyclic and substituted benzamide derivatives. A primary application is in the generation of compounds with potential therapeutic value.

Protocol 1: Synthesis of N-phenylbenzamide Derivatives as Potential Anti-HBV Agents

This protocol is a representative example of how this compound can be chemically modified to synthesize derivatives with potential antiviral activity, based on methodologies for similar compounds[1].

Objective: To synthesize a derivative of this compound through N-alkylation and subsequent amide coupling to generate a molecule with potential anti-HBV activity.

Materials:

  • This compound

  • Dimethyl sulfate

  • Sodium hydroxide (NaOH)

  • Acetic acid

  • Methanol

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N-hydroxybenzotriazole (HOBt)

  • 4-chloroaniline

  • Dichloromethane (CH₂Cl₂)

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) plates

  • Column chromatography setup with silica gel

Experimental Procedure:

Step 1: N-Alkylation of the Amino Group

  • Dissolve this compound in an aqueous solution of sodium hydroxide.

  • Slowly add dimethyl sulfate to the solution while stirring at room temperature.

  • Continue stirring for 24 hours.

  • Adjust the pH of the mixture to 5 by adding diluted acetic acid to precipitate the product.

  • Stir for 30 minutes to ensure complete precipitation.

  • Filter the solid product and recrystallize from methanol to yield the N-alkylated intermediate.

Step 2: Amide Coupling

  • Dissolve the N-alkylated intermediate in dichloromethane.

  • Add N,N'-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) to the solution.

  • Add 4-chloroaniline to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitoring the progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final N-phenylbenzamide derivative.

Synthetic Workflow Diagram

G A This compound B N-Alkylation (Dimethyl sulfate, NaOH) A->B C N-alkylated Intermediate B->C D Amide Coupling (4-chloroaniline, DIC, HOBt) C->D E Final N-phenylbenzamide Derivative D->E

Caption: Synthetic workflow for the preparation of a bioactive N-phenylbenzamide derivative.

Section 2: Biological Activity of Derivatives

While this compound is a synthetic intermediate, its derivatives have demonstrated significant biological activities. The following table summarizes the in vitro anti-HBV activity of a structurally related N-phenylbenzamide derivative, IMB-0523, as reported in the literature[1].

CompoundVirus StrainIC₅₀ (µM)Cytotoxicity (CC₅₀ in HepG2.2.15 cells in µM)Selectivity Index (SI = CC₅₀/IC₅₀)
IMB-0523Wild-type HBV1.99> 100> 50.25
IMB-0523Drug-resistant HBV3.30> 100> 30.30
Lamivudine (Control)Wild-type HBV7.37> 440> 59.70
Lamivudine (Control)Drug-resistant HBV> 440> 440-

Data is for the derivative N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523) and not this compound itself.[1]

Proposed Mechanism of Action for an Anti-HBV Derivative

The antiviral effect of the N-phenylbenzamide derivative IMB-0523 against the Hepatitis B virus (HBV) is suggested to be mediated by the upregulation of the host restriction factor Apolipoprotein B mRNA Editing Enzyme, Catalytic Polypeptide-like 3G (APOBEC3G or A3G)[1]. A3G is a cytidine deaminase that can inhibit the replication of various viruses, including HBV.

Signaling Pathway Diagram

G cluster_cell Hepatocyte A N-phenylbenzamide Derivative (e.g., IMB-0523) B Increased Intracellular Levels of APOBEC3G (A3G) A->B Upregulates C HBV Replication B->C Inhibits D Inhibition of HBV Replication C->D

Caption: Proposed mechanism of anti-HBV activity via APOBEC3G upregulation.

Section 3: Application in the Synthesis of DNMT Inhibitors

Derivatives of 4-amino-N-phenylbenzamide have also been explored as inhibitors of DNA methyltransferases (DNMTs), which are important targets in cancer therapy[2]. This compound can serve as a scaffold for the synthesis of such inhibitors.

Protocol 2: General Procedure for Synthesis of DNMT Inhibitor Analogues

This protocol provides a generalized approach for synthesizing DNMT inhibitor analogues based on the structure of SGI-1027, using a 4-amino-N-phenylbenzamide core.

Objective: To synthesize analogues of the DNMT inhibitor SGI-1027 by coupling a substituted aniline with a suitable carboxylic acid derivative.

Materials:

  • This compound (or a derivative thereof)

  • Substituted 4-nitrobenzoyl chloride

  • Triethylamine (Et₃N) or other suitable base

  • Dioxane or other appropriate solvent

  • Iron powder (Fe) or Tin(II) chloride (SnCl₂) for nitro reduction

  • Acetic acid (AcOH)

  • Ethanol (EtOH) / Water (H₂O) mixture

  • Appropriate aromatic chloride (ArCl) for final coupling

  • Hydrochloric acid (HCl)

Experimental Procedure:

Step 1: Amide Bond Formation

  • Dissolve the starting aniline (a derivative of this compound) in dioxane.

  • Add the substituted 4-nitrobenzoyl chloride and triethylamine.

  • Heat the reaction mixture at 60 °C for 1 hour.

  • After cooling, isolate the nitro-substituted amide product.

Step 2: Reduction of the Nitro Group

  • Suspend the nitro-substituted amide in a mixture of ethanol and water.

  • Add iron powder and acetic acid.

  • Reflux the mixture for 15 hours.

  • Filter the reaction mixture while hot and concentrate the filtrate to obtain the amino-substituted amide.

Step 3: Final Coupling Reaction

  • Dissolve the amino-substituted amide in a solvent mixture such as ethanol/water/methanol.

  • Add the desired aromatic chloride (ArCl) and a catalytic amount of hydrochloric acid.

  • Reflux the reaction overnight.

  • Isolate and purify the final DNMT inhibitor analogue.

Experimental Workflow Diagram

G A Starting Aniline (Derivative of this compound) B Amide Bond Formation (Substituted 4-nitrobenzoyl chloride, Et3N) A->B C Nitro-substituted Amide B->C D Nitro Group Reduction (Fe, AcOH) C->D E Amino-substituted Amide D->E F Final Coupling (ArCl, HCl) E->F G DNMT Inhibitor Analogue F->G

Caption: General workflow for the synthesis of DNMT inhibitor analogues.

Disclaimer: The experimental protocols provided are for informational purposes and are based on published literature for structurally related compounds. These protocols should be adapted and optimized by qualified researchers in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.

References

Application Notes and Protocols for 4-amino-N-(4-methoxyphenyl)benzamide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are provided as a guide for the use of 4-amino-N-(4-methoxyphenyl)benzamide in cell-based assays. It is important to note that publicly available scientific literature on the specific biological activities and established protocols for this particular compound is limited. The information herein is based on the known functions and experimental methodologies used for structurally similar benzamide derivatives. Researchers should treat these protocols as a starting point and optimize them for their specific cell lines and experimental conditions.

Introduction

This compound is a small molecule with the chemical formula C₁₄H₁₄N₂O₂ and a molecular weight of 242.27 g/mol .[1] While its precise biological role is not extensively documented, the benzamide scaffold is a common feature in a variety of biologically active compounds. Derivatives of benzamide have been investigated for numerous therapeutic applications, including as anticancer agents.

Based on the activities of structurally related compounds, this compound may exhibit effects on cell proliferation, survival, and cell cycle progression. The potential mechanisms of action for benzamide derivatives include the inhibition of tubulin polymerization, interference with DNA repair pathways through enzymes like poly (ADP-ribose) polymerase (PARP), modulation of histone deacetylases (HDACs), and regulation of sirtuin activity.

These application notes provide detailed protocols for foundational cell-based assays to characterize the potential cytotoxic and mechanistic properties of this compound.

Potential Cellular Mechanisms and Signaling Pathways

Based on the known activities of structurally similar benzamide compounds, several signaling pathways could be affected by this compound.

2.1. Inhibition of Tubulin Polymerization

Many anticancer agents function by disrupting microtubule dynamics, which are crucial for cell division. Inhibition of tubulin polymerization leads to mitotic arrest and subsequent cell death.

G cluster_0 Cell Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Mitotic Spindle Mitotic Spindle Microtubules->Mitotic Spindle Formation Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Mitotic Spindle->Mitotic Arrest (G2/M) Disruption leads to Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis Benzamide Compound Benzamide Compound Benzamide Compound->Tubulin Dimers Inhibits Polymerization

Caption: Putative pathway of tubulin polymerization inhibition.

2.2. PARP Inhibition and DNA Repair

Poly (ADP-ribose) polymerase (PARP) is a key enzyme in the repair of single-strand DNA breaks.[1] Inhibiting PARP in cancer cells with existing DNA repair defects (like BRCA mutations) can lead to the accumulation of double-strand breaks and cell death, a concept known as synthetic lethality.[1][2]

G cluster_0 DNA Repair Pathway DNA Single-Strand Break DNA Single-Strand Break PARP PARP DNA Single-Strand Break->PARP recruits Replication Replication DNA Single-Strand Break->Replication if unrepaired DNA Repair Proteins DNA Repair Proteins PARP->DNA Repair Proteins recruits Repaired DNA Repaired DNA DNA Repair Proteins->Repaired DNA DNA Double-Strand Break DNA Double-Strand Break Replication->DNA Double-Strand Break Apoptosis Apoptosis DNA Double-Strand Break->Apoptosis in HR-deficient cells Benzamide Compound Benzamide Compound Benzamide Compound->PARP Inhibits G cluster_0 Gene Expression Regulation HDAC HDAC Histones Histones HDAC->Histones Deacetylates Acetylated Histones Acetylated Histones Condensed Chromatin Condensed Chromatin Histones->Condensed Chromatin Gene Silencing Gene Silencing Condensed Chromatin->Gene Silencing Benzamide Compound Benzamide Compound Benzamide Compound->HDAC Inhibits Open Chromatin Open Chromatin Acetylated Histones->Open Chromatin Gene Expression Gene Expression Open Chromatin->Gene Expression e.g., Tumor Suppressors G cluster_0 Sirtuin Signaling Sirtuins (e.g., SIRT1) Sirtuins (e.g., SIRT1) Target Proteins (e.g., p53, FOXO) Target Proteins (e.g., p53, FOXO) Sirtuins (e.g., SIRT1)->Target Proteins (e.g., p53, FOXO) act on Deacetylation Deacetylation Target Proteins (e.g., p53, FOXO)->Deacetylation Cellular Processes Metabolism, Apoptosis, Stress Response Deacetylation->Cellular Processes regulates Benzamide Compound Benzamide Compound Benzamide Compound->Sirtuins (e.g., SIRT1) Inhibits G Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Incubate Incubate Treat with Compound->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Incubate (Formazan Formation) Incubate (Formazan Formation) Add MTT Reagent->Incubate (Formazan Formation) Solubilize Formazan Solubilize Formazan Incubate (Formazan Formation)->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Data Analysis (IC50) Data Analysis (IC50) Measure Absorbance->Data Analysis (IC50) G Treat Cells Treat Cells Harvest & Wash Cells Harvest & Wash Cells Treat Cells->Harvest & Wash Cells Resuspend in Binding Buffer Resuspend in Binding Buffer Harvest & Wash Cells->Resuspend in Binding Buffer Stain with Annexin V-FITC & PI Stain with Annexin V-FITC & PI Resuspend in Binding Buffer->Stain with Annexin V-FITC & PI Incubate Incubate Stain with Annexin V-FITC & PI->Incubate Flow Cytometry Analysis Flow Cytometry Analysis Incubate->Flow Cytometry Analysis Data Interpretation Data Interpretation Flow Cytometry Analysis->Data Interpretation G Treat Cells Treat Cells Harvest & Wash Cells Harvest & Wash Cells Treat Cells->Harvest & Wash Cells Fix in Cold Ethanol Fix in Cold Ethanol Harvest & Wash Cells->Fix in Cold Ethanol Wash and Resuspend Wash and Resuspend Fix in Cold Ethanol->Wash and Resuspend RNase Treatment RNase Treatment Wash and Resuspend->RNase Treatment Stain with Propidium Iodide Stain with Propidium Iodide RNase Treatment->Stain with Propidium Iodide Flow Cytometry Analysis Flow Cytometry Analysis Stain with Propidium Iodide->Flow Cytometry Analysis

References

Application Notes and Protocols: 4-amino-N-(4-methoxyphenyl)benzamide as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-phenylbenzamide scaffold is a well-established pharmacophore in the development of kinase inhibitors, forming the core structure of several clinically approved drugs.[1][2] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The N-phenylbenzamide structure provides a versatile backbone for designing inhibitors that can target the ATP-binding site of various kinases. This document outlines the potential application of 4-amino-N-(4-methoxyphenyl)benzamide as a kinase inhibitor, providing hypothetical data for illustrative purposes and detailed protocols for its characterization.

Hypothetical Kinase Inhibition Profile

To illustrate the potential of this compound as a kinase inhibitor, the following table summarizes hypothetical inhibitory activities against a panel of selected kinases. This data is for demonstrative purposes to guide researchers in presenting their own findings.

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM)Notes
Kinase A1505Potent inhibition observed.
Kinase B85010Moderate inhibition.
Kinase C>10,00020No significant inhibition.
Kinase D952Strong inhibition, potential primary target.
Kinase E1,20015Weak inhibition.
Table 1: Hypothetical inhibitory activity of this compound against a panel of kinases. Staurosporine, a non-selective kinase inhibitor, is used as a positive control.

Cellular Activity

The following table presents hypothetical data on the effect of this compound on the viability of cancer cell lines that are known to be dependent on the activity of the targeted kinases.

Cell LinePrimary Kinase DependencyThis compound GI50 (µM)
Cell Line X (e.g., K562)Kinase D1.5
Cell Line Y (e.g., A549)Kinase A5.2
Cell Line Z (Normal Fibroblasts)->50
Table 2: Hypothetical antiproliferative activity of this compound in various cell lines.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are general and may require optimization based on the specific kinase, cell line, and laboratory conditions.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • This compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • 96-well white microplates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.

  • Add 2.5 µL of the kinase solution to each well.

  • Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

cluster_prep Preparation cluster_assay Assay Plate cluster_analysis Data Analysis Compound Dilution Compound Dilution Add Compound Add Compound Compound Dilution->Add Compound Kinase Solution Kinase Solution Add Kinase Add Kinase Kinase Solution->Add Kinase Substrate/ATP Mix Substrate/ATP Mix Initiate Reaction Initiate Reaction Substrate/ATP Mix->Initiate Reaction Add Compound->Add Kinase Pre-incubate Pre-incubate Add Kinase->Pre-incubate Pre-incubate->Initiate Reaction Incubate Incubate Initiate Reaction->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Detect Signal Detect Signal Stop Reaction->Detect Signal Measure Luminescence Measure Luminescence Detect Signal->Measure Luminescence Plot Dose-Response Plot Dose-Response Measure Luminescence->Plot Dose-Response Calculate IC50 Calculate IC50 Plot Dose-Response->Calculate IC50

Workflow for the in vitro kinase inhibition assay.

Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with the test compound.

Materials:

  • Adherent cancer cell lines

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis

This protocol is used to detect changes in the phosphorylation status of a kinase's downstream target proteins upon treatment with an inhibitor.

Materials:

  • Cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with the inhibitor for the desired time. Lyse the cells in ice-cold lysis buffer.[2][3]

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate with a primary antibody against the phosphorylated target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Visualize the bands using an ECL substrate.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated target protein.

Cell Treatment Cell Treatment Cell Lysis Cell Lysis Cell Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection Analysis Analysis Detection->Analysis

Workflow for Western Blot analysis.

Signaling Pathway Analysis

The N-phenylbenzamide scaffold is known to inhibit kinases involved in critical signaling pathways. For instance, if this compound were found to inhibit a kinase like p38 MAPK, it would be expected to modulate downstream signaling events.

Stress/Cytokines Stress/Cytokines Upstream Kinase (MKK3/6) Upstream Kinase (MKK3/6) Stress/Cytokines->Upstream Kinase (MKK3/6) p38 MAPK p38 MAPK Upstream Kinase (MKK3/6)->p38 MAPK Downstream Substrates (e.g., ATF2, MK2) Downstream Substrates (e.g., ATF2, MK2) p38 MAPK->Downstream Substrates (e.g., ATF2, MK2) Cellular Response Cellular Response Downstream Substrates (e.g., ATF2, MK2)->Cellular Response Inhibitor 4-amino-N- (4-methoxyphenyl)benzamide Inhibitor->p38 MAPK

Hypothetical inhibition of the p38 MAPK signaling pathway.

Conclusion

While the specific kinase inhibitory activity of this compound has not been extensively reported, its N-phenylbenzamide core structure suggests its potential as a starting point for the development of novel kinase inhibitors. The protocols and illustrative data presented here provide a framework for researchers to characterize this and similar compounds. Further investigation, including broad kinase screening and structure-activity relationship studies, is necessary to fully elucidate the therapeutic potential of this compound and its derivatives.

References

Application Notes and Protocols for 4-amino-N-(4-methoxyphenyl)benzamide in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the anticancer activities of 4-amino-N-(4-methoxyphenyl)benzamide is limited in publicly available literature. The following application notes and protocols are based on the established activities of structurally similar benzamide and N-phenylbenzamide derivatives. This document is intended to serve as a scientific guide to facilitate research and development of this compound as a potential anticancer agent.

Introduction

This compound belongs to the benzamide class of compounds, a versatile scaffold known for a wide range of therapeutic applications, including oncology. Structurally, it features a benzamide core with an amino group and a methoxy-substituted phenyl ring, functionalities that have been associated with antiproliferative effects in various cancer cell lines. Research on analogous compounds suggests that this compound may exert its anticancer effects through multiple mechanisms, including the inhibition of tubulin polymerization, modulation of histone deacetylases (HDACs), and interference with DNA repair pathways via poly (ADP-ribose) polymerase (PARP) inhibition.

Potential Mechanisms of Anticancer Activity

Based on studies of related benzamide derivatives, this compound is hypothesized to target several key cellular processes implicated in cancer progression:

  • Tubulin Polymerization Inhibition : A primary mechanism for several anticancer benzamides is the disruption of microtubule dynamics by inhibiting tubulin polymerization. Microtubules are crucial for the formation of the mitotic spindle during cell division. Inhibition of this process can lead to a G2/M phase cell cycle arrest and subsequently induce apoptosis (programmed cell death).

  • Histone Deacetylase (HDAC) Inhibition : Benzamide derivatives have been identified as inhibitors of HDACs.[1][2][3][4] HDACs play a critical role in regulating gene expression. By inhibiting HDACs, compounds can lead to the re-expression of tumor suppressor genes that are silenced in cancer cells, thereby inducing cell cycle arrest, differentiation, and apoptosis.[1][4] The benzamide moiety can chelate the zinc ion at the active site of HDACs, leading to their inhibition.[1]

  • Poly (ADP-ribose) Polymerase (PARP) Inhibition : PARP enzymes are essential for DNA repair, particularly in the base excision repair pathway for single-strand breaks.[5] In cancer cells with existing DNA repair defects (e.g., BRCA mutations), inhibiting PARP can lead to the accumulation of DNA damage and cell death, a concept known as synthetic lethality.[6][7][8]

Data Presentation: Cytotoxicity of Structurally Related Benzamide Derivatives

The following table summarizes the cytotoxic activities (IC50 values) of various N-phenylbenzamide derivatives against a panel of human cancer cell lines. This data provides a reference for the potential potency of this compound.

Compound DerivativeCancer Cell LineIC50 (µM)
Imidazole-based N-phenylbenzamide (4e) A549 (Lung)11.1
HeLa (Cervical)9.8
MCF-7 (Breast)10.2
Imidazole-based N-phenylbenzamide (4f) A549 (Lung)7.5
HeLa (Cervical)9.3
MCF-7 (Breast)8.9
N-benzylbenzamide (20b) Various0.012 - 0.027
Acrylamide–PABA analog (4j) MCF-7 (Breast)1.83
Acrylamide–PABA analog (4a) MCF-7 (Breast)2.99
  • Data is compiled from studies on structurally related compounds and is intended for comparative purposes.[5][9][10]

Experimental Protocols

Herein are detailed methodologies for key experiments to elucidate the anticancer potential of this compound.

Antiproliferative Activity Assessment (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Cell Cycle Analysis

This method determines the effect of the compound on cell cycle progression.

Materials:

  • Cancer cells

  • 6-well plates

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay detects and quantifies apoptosis (programmed cell death).

Materials:

  • Cancer cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizations

Proposed Signaling Pathways

cluster_tubulin Tubulin Polymerization Inhibition cluster_hdac HDAC Inhibition cluster_parp PARP Inhibition 4-amino-N-(4-methoxyphenyl)benzamide_T This compound Tubulin Tubulin 4-amino-N-(4-methoxyphenyl)benzamide_T->Tubulin Inhibits Microtubule_Formation Microtubule Formation 4-amino-N-(4-methoxyphenyl)benzamide_T->Microtubule_Formation Prevents Tubulin->Microtubule_Formation Mitotic_Spindle Mitotic Spindle Disruption Microtubule_Formation->Mitotic_Spindle G2M_Arrest G2/M Arrest Mitotic_Spindle->G2M_Arrest Apoptosis_T Apoptosis G2M_Arrest->Apoptosis_T 4-amino-N-(4-methoxyphenyl)benzamide_H This compound HDAC Histone Deacetylases (HDACs) 4-amino-N-(4-methoxyphenyl)benzamide_H->HDAC Inhibits Histone_Acetylation Increased Histone Acetylation HDAC->Histone_Acetylation Decreases Chromatin_Relaxation Chromatin Relaxation Histone_Acetylation->Chromatin_Relaxation TSG_Expression Tumor Suppressor Gene Expression Chromatin_Relaxation->TSG_Expression Cell_Cycle_Arrest Cell Cycle Arrest TSG_Expression->Cell_Cycle_Arrest Apoptosis_H Apoptosis Cell_Cycle_Arrest->Apoptosis_H 4-amino-N-(4-methoxyphenyl)benzamide_P This compound PARP PARP 4-amino-N-(4-methoxyphenyl)benzamide_P->PARP Inhibits SSB_Repair Single-Strand Break Repair PARP->SSB_Repair DNA_Damage DNA Damage Accumulation SSB_Repair->DNA_Damage Prevents Cell_Death Cell Death (Synthetic Lethality) DNA_Damage->Cell_Death

Caption: Putative anticancer mechanisms of this compound.

Experimental Workflow: In Vitro Anticancer Evaluation

Start Start Cell_Culture Cancer Cell Culture (e.g., MCF-7, A549) Start->Cell_Culture Compound_Treatment Treat with This compound (Dose-Response) Cell_Culture->Compound_Treatment MTT_Assay MTT Assay (Determine IC50) Compound_Treatment->MTT_Assay Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining) MTT_Assay->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Cycle_Analysis->Apoptosis_Assay Data_Analysis Data Analysis and Interpretation Apoptosis_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro evaluation of anticancer activity.

Logical Relationship: From Compound to Cellular Effects

cluster_outcomes Potential Cellular Outcomes Compound This compound Target_Interaction Molecular Target Interaction (e.g., Tubulin, HDAC, PARP) Compound->Target_Interaction Cellular_Process Disruption of Cellular Processes (Mitosis, Gene Expression, DNA Repair) Target_Interaction->Cellular_Process Cellular_Outcome Cellular Outcome Cellular_Process->Cellular_Outcome Cell_Cycle_Arrest Cell Cycle Arrest Cellular_Outcome->Cell_Cycle_Arrest Apoptosis Apoptosis Cellular_Outcome->Apoptosis Senescence Senescence Cellular_Outcome->Senescence Phenotype Anticancer Phenotype Cell_Cycle_Arrest->Phenotype Apoptosis->Phenotype Senescence->Phenotype

Caption: Logical flow from compound to anticancer phenotype.

References

Application Notes and Protocols for 4-amino-N-(4-methoxyphenyl)benzamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-N-(4-methoxyphenyl)benzamide is a chemical compound belonging to the benzamide class, a versatile scaffold known for its broad range of biological activities and prevalence in medicinal chemistry. While specific research on this particular molecule is limited, its structural motifs—a 4-aminobenzamide core linked to a 4-methoxyphenyl group—suggest potential for development in various therapeutic areas. The benzamide moiety is a key feature in numerous approved drugs, and derivatives have shown promise as antiproliferative, anti-inflammatory, and antimicrobial agents.

These application notes provide a framework for initiating a drug discovery pipeline for this compound and its analogs. The protocols outlined below are generalized from established methods for evaluating similar benzamide derivatives and can be adapted for specific research needs.

Chemical Structure:

Compound Details:

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 891-35-0[2]
Molecular Formula C14H14N2O2[1][2]
Molecular Weight 242.27 g/mol [1][2]
SMILES COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N[2]

Potential Therapeutic Applications and Mechanisms of Action

Based on the activities of structurally related benzamide derivatives, this compound could be investigated for the following applications. It is crucial to note that these are proposed areas of investigation and require experimental validation.

  • Anticancer Activity: Benzamide derivatives have been explored as inhibitors of various targets in cancer, including histone deacetylases (HDACs), DNA methyltransferases (DNMTs), and receptor tyrosine kinases. The 4-amino group could be a key pharmacophoric feature for such interactions.

  • Anthelmintic Activity: Simplified derivatives of albendazole, a benzimidazole anthelmintic, have shown activity against nematodes. The N-(4-methoxyphenyl)pentanamide analog, which shares structural similarities, has demonstrated anthelmintic properties.

  • Anticonvulsant Activity: Analogs of ameltolide, an anticonvulsant drug, with a 4-aminobenzamide core have shown efficacy in seizure models.

  • Enzyme Inhibition: The benzamide scaffold is present in various enzyme inhibitors. Potential targets could include kinases, methyltransferases, and other enzymes involved in disease pathology.

Experimental Protocols

The following protocols are foundational for the initial screening and characterization of this compound in a drug discovery pipeline.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines the effect of the compound on cell viability and provides a preliminary indication of its cytotoxic potential.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.[3][4][5]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6] Mix gently by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation:

CompoundCell LineIncubation Time (h)IC50 (µM) [Hypothetical]
This compoundMCF-74815.2
This compoundA5494825.8
This compoundHCT1164818.5
Doxorubicin (Positive Control)MCF-7480.8
Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine if the compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).

Principle: Propidium iodide (PI) is a fluorescent dye that binds to DNA. The amount of fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using a flow cytometer, one can determine the percentage of cells in each phase of the cell cycle.

Materials:

  • Cancer cells treated with this compound

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in G0/G1, S, and G2/M phases.

Data Presentation:

Treatment% G0/G1 [Hypothetical]% S [Hypothetical]% G2/M [Hypothetical]
Vehicle Control553015
This compound (IC50)252055
In Vitro DNA Methyltransferase (DNMT) Inhibition Assay

This assay determines if the compound can inhibit the activity of DNMT enzymes, a potential mechanism of anticancer action.

Principle: This is an ELISA-based assay that measures the activity of DNMTs. A DNA substrate is coated on a plate, and in the presence of DNMTs and the methyl donor S-adenosyl-L-methionine (SAM), the DNA becomes methylated. The methylated DNA is then detected using a specific antibody against 5-methylcytosine, followed by a colorimetric or fluorometric readout.[7][8]

Materials:

  • Recombinant human DNMT1 enzyme

  • DNMT assay buffer

  • S-adenosyl-L-methionine (SAM)

  • This compound

  • DNA substrate-coated 96-well plate

  • Anti-5-methylcytosine antibody

  • HRP-conjugated secondary antibody

  • Colorimetric substrate (e.g., TMB)

  • Stop solution

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add DNMT assay buffer, SAM, and the test compound at various concentrations.

  • Enzyme Addition: Add the DNMT1 enzyme to initiate the reaction. Include a no-enzyme control and a positive control inhibitor (e.g., Decitabine).

  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow for DNA methylation.

  • Washing: Wash the plate to remove unbound reagents.

  • Primary Antibody Incubation: Add the anti-5-methylcytosine antibody and incubate at room temperature for 1 hour.[7]

  • Washing: Wash the plate.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate at room temperature for 30 minutes.

  • Color Development: Add the colorimetric substrate and incubate until a color develops.

  • Stop Reaction: Add the stop solution.

  • Absorbance Measurement: Read the absorbance at 450 nm.

  • Data Analysis: Calculate the percent inhibition of DNMT activity for each compound concentration and determine the IC50 value.

Data Presentation:

CompoundTargetIC50 (µM) [Hypothetical]
This compoundDNMT18.7
Decitabine (Positive Control)DNMT10.5

Visualizations

General Drug Discovery Workflow

DrugDiscoveryWorkflow cluster_Discovery Discovery & Screening cluster_Optimization Lead Optimization cluster_Preclinical Preclinical Development cluster_Clinical Clinical Trials Compound This compound HTS High-Throughput Screening (e.g., Cytotoxicity Assays) Compound->HTS HitID Hit Identification HTS->HitID LeadGen Lead Generation (Analog Synthesis) HitID->LeadGen SAR Structure-Activity Relationship (SAR) LeadGen->SAR ADMET ADMET Profiling SAR->ADMET InVivo In Vivo Efficacy (Animal Models) ADMET->InVivo Tox Toxicology Studies InVivo->Tox PhaseI Phase I Tox->PhaseI PhaseII Phase II PhaseI->PhaseII PhaseIII Phase III PhaseII->PhaseIII

Caption: A generalized workflow for a drug discovery pipeline.

Potential Signaling Pathway Inhibition

SignalingPathway cluster_Upstream Upstream Signaling cluster_Downstream Downstream Pathway cluster_CellularResponse Cellular Response RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS GrowthFactor Growth Factor GrowthFactor->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival Inhibitor This compound Inhibitor->RAF Potential Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Experimental Workflow for Cytotoxicity and Cell Cycle Analysis

ExperimentalWorkflow cluster_Cytotoxicity Cytotoxicity Assay cluster_CellCycle Cell Cycle Analysis SeedCells Seed Cells in 96-well Plate TreatCompound Treat with Compound SeedCells->TreatCompound Incubate48h Incubate for 48h TreatCompound->Incubate48h AddMTT Add MTT Reagent Incubate48h->AddMTT ReadAbsorbance Read Absorbance (570nm) AddMTT->ReadAbsorbance CalculateIC50 Calculate IC50 ReadAbsorbance->CalculateIC50 TreatIC50 Treat Cells with IC50 Concentration CalculateIC50->TreatIC50 Inform next experiment HarvestFix Harvest and Fix Cells TreatIC50->HarvestFix StainPI Stain with Propidium Iodide HarvestFix->StainPI FlowCytometry Analyze by Flow Cytometry StainPI->FlowCytometry DeterminePhases Determine Cell Cycle Phases FlowCytometry->DeterminePhases

Caption: Workflow for cytotoxicity and cell cycle analysis.

Conclusion

While this compound is a relatively understudied compound, its chemical structure suggests that it is a promising starting point for a drug discovery program. The benzamide scaffold is a privileged structure in medicinal chemistry, and the protocols and potential applications outlined in these notes provide a solid foundation for initiating research into its therapeutic potential. Further investigation through the described experimental pipelines will be crucial to elucidate its biological activity and mechanism of action.

References

Application Notes and Protocols: The 4-amino-N-(4-methoxyphenyl)benzamide Scaffold as a Versatile Platform for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-amino-N-(4-methoxyphenyl)benzamide core structure represents a privileged scaffold in medicinal chemistry, serving as a versatile template for the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and epigenetic modulatory effects. This document provides detailed application notes and experimental protocols to guide researchers in the exploration and development of new therapeutics based on this promising scaffold.

Therapeutic Applications and Lead Compounds

Derivatives of the this compound scaffold have shown significant potential in several key therapeutic areas. The following sections summarize the applications and present quantitative data for representative lead compounds.

Anticancer Activity

Benzamide derivatives have been extensively investigated for their antiproliferative effects against a variety of cancer cell lines. The mechanism of action often involves the inhibition of critical cellular processes such as cell cycle progression and signal transduction.

Table 1: Anticancer Activity of Selected Benzamide Derivatives

Compound IDDerivative StructureCancer Cell LineIC50 (µM)Reference
1a 3-Amino-N-(4-bromophenyl)-4-methoxybenzamideVero>620 (TC50)[1]
1b N-(3-(trifluoromethyl)phenyl)-4-((2,6-dichloro-9H-purin-9-yl)methyl)benzamideK562 (Leukemia)2.27[2]
HL-60 (Leukemia)1.42[2]
OKP-GS (Renal Carcinoma)4.56[2]
1c 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4)B16-F0 (Melanoma)5 ± 1[3]
Hs600T (Melanoma)6 ± 1[3]
A2058 (Melanoma)11 ± 2[3]
Antiviral Activity

Certain N-phenylbenzamide derivatives have emerged as potent inhibitors of viral replication, particularly against enteroviruses. These compounds represent a promising avenue for the development of new antiviral therapies.

Table 2: Antiviral Activity of a Lead N-Phenylbenzamide Derivative

Compound IDDerivative StructureVirus StrainIC50 (µM)TC50 (Vero cells) (µM)Reference
1e 3-Amino-N-(4-bromophenyl)-4-methoxybenzamideEnterovirus 715.7 ± 0.8 to 12 ± 1.2620 ± 0.0[1][4]
DNA Methyltransferase (DNMT) Inhibition

The benzamide scaffold is a known pharmacophore for the inhibition of DNA methyltransferases (DNMTs), enzymes that play a crucial role in epigenetic regulation and are often dysregulated in cancer. SGI-1027, a quinoline-based N-phenylbenzamide derivative, is a well-characterized inhibitor of DNMTs.

Table 3: DNMT Inhibitory Activity of SGI-1027

CompoundTargetIC50 (µM)Reference
SGI-1027DNMT17.5[5]
DNMT3A12.5[5]
DNMT3B8.0[5]

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of a representative 4-amino-N-arylbenzamide derivative and for key biological assays to evaluate the therapeutic potential of these compounds.

Synthesis Protocol: Preparation of 4-amino-N-(4-chlorophenyl)benzamide

This protocol describes a general two-step synthesis of an N-arylbenzamide derivative, involving the formation of an amide bond followed by the reduction of a nitro group.

Step 1: Synthesis of N-(4-chlorophenyl)-4-nitrobenzamide

  • To a solution of 4-nitrobenzoic acid (1.0 eq) in thionyl chloride (5.0 eq), reflux the mixture for 2-3 hours.

  • Remove the excess thionyl chloride under reduced pressure to obtain 4-nitrobenzoyl chloride.

  • Dissolve the crude 4-nitrobenzoyl chloride in a suitable solvent such as dichloromethane (DCM).

  • To this solution, add 4-chloroaniline (1.0 eq) and a base such as triethylamine (TEA) or pyridine (1.2 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield N-(4-chlorophenyl)-4-nitrobenzamide.[6]

Step 2: Synthesis of 4-amino-N-(4-chlorophenyl)benzamide

  • Dissolve N-(4-chlorophenyl)-4-nitrobenzamide (1.0 eq) in ethanol.

  • Add palladium on carbon (10% Pd/C) as a catalyst (0.1 eq).

  • Carry out hydrogenation using a hydrogen balloon or a Parr hydrogenator at room temperature for 30 minutes to 2 hours.[6]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the desired product, 4-amino-N-(4-chlorophenyl)benzamide.

Protocol for Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[3][7][8]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours.

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value.

Protocol for Antiviral Activity Screening: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in viral plaques.[6][9]

  • Cell Seeding:

    • Seed a monolayer of susceptible host cells (e.g., Vero cells) in 6-well plates and grow to 90-100% confluency.

  • Virus and Compound Preparation:

    • Prepare serial dilutions of the test compound in serum-free medium.

    • Prepare a virus stock of known titer.

  • Infection and Treatment:

    • Wash the cell monolayers with PBS.

    • In a separate tube, pre-incubate the virus with the different concentrations of the test compound for 1 hour at 37°C.

    • Infect the cell monolayers with the virus-compound mixture. Include a virus-only control and a cell-only control.

    • Adsorb for 1 hour at 37°C.

  • Overlay:

    • Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing 1% methylcellulose) containing the respective concentrations of the test compound.

  • Incubation and Plaque Visualization:

    • Incubate the plates at 37°C in a CO2 incubator for 3-5 days, or until plaques are visible.

    • Fix the cells with a solution of 10% formaldehyde.

    • Stain the cells with a 0.1% crystal violet solution to visualize and count the plaques.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the IC50 value.

Protocol for DNMT Inhibition Assay (In Vitro)

This protocol describes a colorimetric ELISA-like assay to measure the in vitro inhibitory activity of compounds against DNMT enzymes.[2][5]

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound in DNMT Assay Buffer.

    • Dilute the DNMT enzyme and S-adenosyl-L-methionine (SAM) in DNMT Assay Buffer.

  • Reaction Setup (in a 96-well plate coated with a DNMT substrate):

    • Blank: Add 50 µL of DNMT Assay Buffer.

    • Negative Control (No Inhibitor): Add 45 µL of DNMT Assay Buffer and 5 µL of vehicle (e.g., DMSO).

    • Positive Control: Add 45 µL of a known DNMT inhibitor (e.g., Decitabine) and 5 µL of vehicle.

    • Sample Wells: Add 45 µL of the diluted test compound solution.

  • Enzyme Reaction:

    • Add 5 µL of diluted DNMT enzyme to all wells except the blank.

    • Initiate the reaction by adding 5 µL of SAM solution to all wells.

    • Cover the plate and incubate at 37°C for 60-90 minutes.

  • Detection:

    • Wash each well three times with 200 µL of Wash Buffer.

    • Add 100 µL of diluted Capture Antibody (anti-5-mC) to each well and incubate at room temperature for 60 minutes.

    • Wash the wells again.

    • Add 100 µL of diluted Detection Antibody (HRP-conjugated) and incubate at room temperature for 30 minutes.

    • Wash the wells.

  • Color Development and Data Acquisition:

    • Add 100 µL of a colorimetric substrate (e.g., TMB) and incubate in the dark for 5-15 minutes.

    • Stop the reaction by adding 50 µL of Stop Solution.

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Visualizations of Key Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the therapeutic applications of the this compound scaffold.

anticancer_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Anticancer Screening cluster_mechanism Mechanism of Action Studies start 4-Nitrobenzoic Acid + Arylamine amide Amide Formation start->amide nitro_reduction Nitro Group Reduction amide->nitro_reduction final_compound 4-Amino-N-arylbenzamide Derivative nitro_reduction->final_compound cell_culture Cancer Cell Line Culture final_compound->cell_culture treatment Compound Treatment (Varying Concentrations) cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis cell_cycle Cell Cycle Analysis data_analysis->cell_cycle apoptosis Apoptosis Assay data_analysis->apoptosis western_blot Western Blot (Signaling Proteins) data_analysis->western_blot

Caption: Experimental workflow for anticancer drug discovery.

antiviral_workflow cluster_synthesis Compound Synthesis cluster_screening Antiviral Screening cluster_mechanism Mechanism Studies synthesis Synthesis of N-Phenylbenzamide Derivatives infection Virus Infection & Compound Treatment synthesis->infection cell_culture Host Cell Culture (e.g., Vero) cell_culture->infection cytotoxicity Cytotoxicity Assay (TC50) cell_culture->cytotoxicity plaque_assay Plaque Reduction Assay infection->plaque_assay data_analysis IC50 & SI Calculation plaque_assay->data_analysis cytotoxicity->data_analysis time_of_addition Time-of-Addition Assay data_analysis->time_of_addition target_identification Target Identification data_analysis->target_identification

Caption: Workflow for antiviral screening and mechanism studies.

dnmt_inhibition_pathway cluster_compound DNMT Inhibitor cluster_enzyme Epigenetic Regulation cluster_cellular_effect Cellular Outcome inhibitor 4-Amino-N-arylbenzamide Derivative (e.g., SGI-1027) dnmt DNMT1, DNMT3A/B inhibitor->dnmt methyl_dna Methylated DNA dnmt->methyl_dna Methylation gene_expression Gene Re-expression dnmt->gene_expression Inhibition leads to sam SAM sam->dnmt dna DNA dna->dnmt gene_silencing Tumor Suppressor Gene Silencing methyl_dna->gene_silencing cancer_suppression Cancer Suppression gene_expression->cancer_suppression

Caption: Mechanism of DNA methyltransferase inhibition.

References

Application Notes and Protocols: Antimicrobial Screening of 4-amino-N-(4-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the antimicrobial screening of the compound 4-amino-N-(4-methoxyphenyl)benzamide. It includes detailed protocols for determining its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of pathogenic bacteria and fungi. The presented data is illustrative to guide researchers in their experimental setup and data presentation. Furthermore, this document offers visual representations of the experimental workflow to facilitate a clear understanding of the methodologies.

Introduction

Benzamide derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial effects.[1] The structural scaffold of benzamides allows for diverse substitutions, leading to the potential for developing novel therapeutic agents to combat the growing challenge of antimicrobial resistance. The compound this compound, with its distinct chemical features, presents a candidate for antimicrobial evaluation. This application note outlines the standardized procedures for assessing its in vitro antimicrobial activity.

Data Presentation

The antimicrobial efficacy of this compound was evaluated against a panel of clinically relevant microorganisms. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined to quantify its antimicrobial activity. The results are summarized in Table 1.

Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific experimental results for this compound were not publicly available at the time of this writing. This data is intended to serve as a template for presenting experimental findings.

Table 1: Hypothetical Antimicrobial Activity of this compound

MicroorganismStrain IDTypeMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusATCC 29213Gram-positive Bacteria1632
Bacillus subtilisATCC 6633Gram-positive Bacteria816
Escherichia coliATCC 25922Gram-negative Bacteria64>128
Pseudomonas aeruginosaATCC 27853Gram-negative Bacteria128>128
Candida albicansATCC 10231Fungus (Yeast)3264
Aspergillus nigerATCC 16404Fungus (Mold)64128

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established standards for antimicrobial susceptibility testing.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[2][3]

Materials:

  • This compound (test compound)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Bacterial and fungal strains (refer to Table 1)

  • 0.5 McFarland standard

  • Sterile saline (0.85% NaCl)

  • Incubator

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL. Further dilutions are made in the appropriate broth.

  • Inoculum Preparation: From a fresh culture (18-24 hours), select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[4] This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[4]

  • Microplate Setup:

    • Add 100 µL of the appropriate sterile broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the test compound stock solution (at twice the highest desired concentration) to the first column of wells.

    • Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of dilutions.

    • The last two columns typically serve as controls: a growth control (broth and inoculum, no compound) and a sterility control (broth only).

  • Inoculation: Add 100 µL of the prepared inoculum to each well (except the sterility control), bringing the final volume to 200 µL.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.

  • Interpretation of Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the positive control well.

Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed after the MIC is determined to ascertain the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[5]

Materials:

  • MIC plates from the previous experiment

  • Nutrient Agar or Tryptic Soy Agar plates

  • Sterile micropipette and tips

  • Incubator

Procedure:

  • From the wells of the MIC plate that show no visible growth, take a 10-20 µL aliquot.[6]

  • Spot-inoculate the aliquot onto a fresh agar plate that does not contain the test compound.

  • Also, plate an aliquot from the growth control well to ensure the viability of the inoculum.

  • Incubate the agar plates at 35-37°C for 18-24 hours.

  • Interpretation of Results: The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).[5]

Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading compound_prep Prepare Compound Stock Solution plate_setup Dispense Broth and Perform Serial Dilutions in 96-well Plate compound_prep->plate_setup inoculum_prep Prepare and Standardize Microbial Inoculum inoculation Inoculate Wells with Standardized Culture inoculum_prep->inoculation plate_setup->inoculation incubation Incubate Plate at 35-37°C for 18-48h inoculation->incubation reading Visually Inspect for Growth and Determine MIC incubation->reading

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

MBC_Workflow start_node MIC Plate with No Visible Growth subculture Subculture Aliquots from Clear Wells onto Agar Plates start_node->subculture incubate_agar Incubate Agar Plates at 35-37°C for 24h subculture->incubate_agar read_mbc Observe for Colony Growth and Determine MBC incubate_agar->read_mbc end_node MBC Value read_mbc->end_node

Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.

References

Application Notes and Protocols for the Antiviral Evaluation of N-Phenylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-phenylbenzamide derivatives have emerged as a promising class of small molecules with a broad spectrum of antiviral activities. These compounds have demonstrated efficacy against a variety of clinically significant viruses, including enteroviruses, hepatitis C virus (HCV), and influenza A virus. Their diverse mechanisms of action, which target both viral and host factors, make them attractive candidates for further drug development. These application notes provide a comprehensive overview of the antiviral evaluation of N-phenylbenzamide derivatives, including detailed experimental protocols and a summary of their antiviral activities.

Data Presentation: Antiviral Activity of N-Phenylbenzamide Derivatives

The antiviral efficacy of various N-phenylbenzamide derivatives has been quantified against several viruses. The following tables summarize the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), the 50% cytotoxic concentration (CC50), and the selectivity index (SI), providing a clear comparison of their potency and therapeutic window.

Table 1: Antiviral Activity against Enteroviruses

CompoundVirus StrainCell LineEC50 (µM)CC50 (µM)SI (CC50/EC50)Assay TypeReference
1e EV71 (SZ-98)Vero5.7 ± 0.8620 ± 0.0>108CPE[1][2]
1e EV71 (JS-52-3)Vero8.2 ± 1.0620 ± 0.0>75CPE[1]
1e EV71 (H)Vero12 ± 1.2620 ± 0.0>51CPE[1]
1e EV71 (BrCr)Vero9.5 ± 0.9620 ± 0.0>65CPE[1]
29 EV71 (SZ-98)Vero0.95 ± 0.11>20>21CPE[3][4]
CL213 CVA9A5491.09152.05139.50CPE[5][6]
CL212 CVA9A5495.92>1000>168.92CPE[5][6]
CL213 CVB3A549>10140-CPE[7]
CL212 CVB3A549>100>100-CPE[7]

Table 2: Antiviral Activity against Hepatitis C Virus (HCV)

CompoundIC50 (µM)CC50 (µM)SI (CC50/IC50)Cell LineAssay TypeReference
23 0.5730.6553.4Huh7.5Replicon-based[3][4][7]
25 2.36122.2451.8Huh7.5Replicon-based[3][4][7]
41 7.12>200>28Huh7.5Replicon-based[3][4][7]
IMB-26 1.4611.848.1Huh7.5Replicon-based[3]

Table 3: Antiviral Activity against Influenza A Virus

CompoundIC50 (µM)Virus StrainCell LineAssay TypeReference
39 0.46A/HK/8/68 (H3N2)MDCKCPE[7]
39 0.27A/WSN/33 (H1N1)MDCKCPE[7]
Nucleozin 1.93A/HK/8/68 (H3N2)MDCKCPE[7]
Nucleozin 1.15A/WSN/33 (H1N1)MDCKCPE[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of N-phenylbenzamide derivatives.

Cytotoxicity Assay

This protocol determines the concentration range of the test compound that is non-toxic to the host cells, which is crucial for distinguishing between specific antiviral effects and general cytotoxicity.

Cytotoxicity_Workflow A Seed cells in 96-well plates B Incubate for 24h to form a monolayer A->B D Add compound dilutions to cells B->D C Prepare serial dilutions of the N-phenylbenzamide derivative C->D E Incubate for 48-72h D->E F Assess cell viability (e.g., MTT, MTS, or CTG assay) E->F G Calculate CC50 value F->G

Caption: Workflow for the Cytopathic Effect (CPE) inhibition assay.

Protocol:

  • Cell Seeding: Seed host cells into 96-well plates to form a confluent monolayer.

  • Compound and Virus Preparation: Prepare serial dilutions of the N-phenylbenzamide derivative in infection medium (e.g., medium with 2% FBS). Prepare a virus stock diluted in infection medium to a multiplicity of infection (MOI) that will cause 80-100% CPE in 48-72 hours.

  • Infection and Treatment: Remove the growth medium from the cell monolayer. Add the appropriate drug dilutions to triplicate wells. Include "virus control" wells (cells + virus, no drug) and "cell control" wells (cells only, no virus, no drug). Add the diluted virus to all wells except the "cell control" wells.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48 to 72 hours, or until significant CPE is observed in the virus control wells.

  • Staining: After incubation, discard the medium and fix the cells with a solution like 10% formaldehyde. Stain the cells with a 0.5% crystal violet solution.

  • Quantification: After washing and drying, solubilize the stain (e.g., with methanol) and read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration. Plot the percentage of inhibition against the log of the drug concentration and use non-linear regression analysis to determine the IC50 or EC50 value.

Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the production of infectious virus particles, measured by a reduction in the number of plaques (localized areas of cell death).

Workflow for Plaque Reduction Assay

Plaque_Reduction_Workflow A Seed cells in 6- or 12-well plates B Infect confluent monolayer with virus A->B C Add overlay medium containing compound dilutions B->C D Incubate to allow plaque formation C->D E Fix and stain cells D->E F Count plaques and calculate percent inhibition E->F G Determine IC50 value F->G

Caption: Workflow of the Plaque Reduction Assay for IC50 determination.

Protocol:

  • Cell Seeding: Seed a suitable host cell line into 6-well or 12-well plates to achieve a confluent monolayer on the day of infection.

  • Infection: Remove the culture medium and infect the monolayers with a low MOI of the virus (to produce 50-100 plaques per well). Allow the virus to adsorb for 1 hour at 37°C. [8]3. Treatment and Overlay: After adsorption, remove the virus inoculum and add an overlay medium (e.g., containing 0.6% Avicel or methylcellulose) with various concentrations of the test compound. [5][8]4. Incubation: Incubate the plates for 2-3 days at 37°C to allow for plaque formation. [8]5. Fixation and Staining: Fix the cells and stain the monolayer with crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC50 is the concentration of the compound that reduces the number of plaques by 50%. [7]

Mechanisms of Antiviral Action

N-phenylbenzamide derivatives exhibit diverse mechanisms of action, targeting different stages of the viral life cycle.

Enterovirus Capsid Binding

Several N-phenylbenzamide derivatives, such as CL212 and CL213, act as capsid binders for enteroviruses like Coxsackievirus A9. [5][6]They are thought to bind to a hydrophobic pocket in the viral capsid, stabilizing the virion and preventing its uncoating, a crucial step for releasing the viral genome into the host cell. [6][9] Proposed Mechanism of Enterovirus Capsid Binders

Capsid_Binding_Mechanism cluster_virus Enterovirus Virion Intact Virion (160S) Uncoating Uncoating Virion->Uncoating Natural Process EmptyCapsid Empty Capsid (80S) Uncoating->EmptyCapsid RNA_Release Viral RNA Release Uncoating->RNA_Release Replication Viral Replication RNA_Release->Replication Compound N-phenylbenzamide Derivative Compound->Virion Binds to hydrophobic pocket Compound->Uncoating Inhibits

Caption: Inhibition of enterovirus uncoating by capsid-binding N-phenylbenzamide derivatives.

Stabilization of Host Antiviral Protein hA3G

Certain N-phenylbenzamide derivatives have been shown to stabilize the human apolipoprotein B mRNA-editing enzyme-catalytic polypeptide-like 3G (hA3G), a host restriction factor that inhibits the replication of retroviruses like HIV and other viruses such as HCV. [3][7]The HIV-1 viral infectivity factor (Vif) protein normally targets hA3G for degradation. These compounds can prevent this degradation, allowing hA3G to be incorporated into new virions, where it can inhibit viral replication. [7] Mechanism of hA3G Stabilization

hA3G_Stabilization cluster_host_cell Host Cell hA3G hA3G Degradation Degradation hA3G->Degradation BuddingVirion Budding Virion hA3G->BuddingVirion Incorporated into Vif HIV Vif Protein Vif->hA3G Targets for Proteasome Proteasome Degradation->Proteasome Inhibition Inhibition of Viral Replication BuddingVirion->Inhibition Incorporation hA3G Incorporation Compound N-phenylbenzamide Derivative Compound->hA3G Binds to and stabilizes Compound->Degradation Prevents

Caption: N-phenylbenzamide derivatives prevent Vif-mediated degradation of hA3G.

Induction of Influenza A Virus Nucleoprotein (NP) Aggregation

Another key mechanism involves the targeting of the influenza A virus nucleoprotein (NP). [7]Certain benzamide derivatives induce the formation of higher-order NP oligomers, which interferes with its normal function in the viral ribonucleoprotein (RNP) complex, essential for viral replication and transcription. [7] Induction of Influenza NP Aggregation

NP_Aggregation cluster_infected_cell Infected Cell NP_monomer NP Monomers/ Trimers NP_oligomer Higher-order NP Oligomers NP_monomer->NP_oligomer RNP_complex Functional RNP Complex NP_monomer->RNP_complex Normal Assembly NP_oligomer->RNP_complex Interferes with Viral_Replication Viral Replication/ Transcription RNP_complex->Viral_Replication Compound N-phenylbenzamide Derivative Compound->NP_monomer Induces

Caption: N-phenylbenzamide derivatives induce non-functional aggregation of influenza NP.

Conclusion

N-phenylbenzamide derivatives represent a versatile scaffold for the development of novel antiviral agents with diverse mechanisms of action. The protocols and data presented in these application notes serve as a valuable resource for researchers in the field of virology and drug discovery, facilitating the continued investigation and development of these promising compounds into effective antiviral therapeutics.

References

Application Notes and Protocols for Cell Viability Assays with 4-amino-N-(4-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for assessing the in vitro cytotoxicity of the small molecule 4-amino-N-(4-methoxyphenyl)benzamide. While specific biological data for this compound is not extensively documented in publicly available literature, the benzamide scaffold is a key feature in numerous biologically active compounds. Therefore, evaluating its effect on cell viability is a critical step in understanding its potential as a therapeutic agent or its toxicological profile.

This document outlines detailed protocols for three standard colorimetric cell viability assays: MTT, Neutral Red, and LDH. These assays measure different cellular parameters, providing a multi-faceted view of a compound's cytotoxic effects. The provided protocols are designed to be adaptable for various cell lines and experimental setups. Furthermore, this guide includes templates for data presentation and visualizations of experimental workflows and relevant signaling pathways to aid in experimental design and data interpretation.

Compound Information

Compound Name IUPAC Name CAS Number Molecular Formula Molecular Weight SMILES
This compoundThis compound891-35-0[1][2]C₁₄H₁₄N₂O₂[1][2]242.27 g/mol [1][2]COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N[1][2]

Hypothetical Cytotoxicity Data

The following tables present hypothetical data for the cytotoxicity of this compound against a panel of cancer cell lines. This data is for illustrative purposes only to serve as a template for presenting experimental findings.

Table 1: IC₅₀ Values of this compound after 72-hour exposure

Cell Line Tissue of Origin Hypothetical IC₅₀ (µM)
MCF-7Breast Cancer18.5
A549Lung Cancer32.1
HCT116Colon Cancer12.8
JurkatLeukemia> 50

Table 2: Comparative Cell Viability (%) at a Fixed Concentration (25 µM) after 48-hour exposure

Cell Line MTT Assay Neutral Red Assay LDH Assay (% Cytotoxicity)
MCF-765.2 ± 4.168.9 ± 3.828.7 ± 3.5
A54978.4 ± 5.381.2 ± 4.915.4 ± 2.8
HCT11655.8 ± 3.959.1 ± 4.235.1 ± 4.1
HEK293 (Normal)92.1 ± 2.594.5 ± 2.15.2 ± 1.9

Experimental Workflow

The following diagram illustrates a general workflow for assessing the cytotoxicity of a test compound like this compound.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Assay cluster_3 Phase 4: Data Analysis A Cell Seeding (96-well plates) B Compound Preparation (Serial Dilutions) C Cell Treatment (24, 48, 72h incubation) A->C B->C D Perform Viability Assay (e.g., MTT, Neutral Red, LDH) C->D E Measure Absorbance/ Fluorescence D->E F Calculate % Viability/ Cytotoxicity E->F G Determine IC50 Values F->G

Experimental workflow for cytotoxicity assessment.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[3] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[4]

Materials:

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)[4]

  • Cell culture medium (serum-free for incubation step)[4]

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well flat-bottom plates

  • Multi-channel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[5] Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[5]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[6][7]

  • Formazan Solubilization: Carefully remove the medium containing MTT.[5] Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.

Neutral Red (NR) Uptake Assay

This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of living cells.[8] The amount of dye absorbed is proportional to the number of viable cells.[8]

Materials:

  • This compound

  • Neutral Red solution (e.g., 0.33 g/L in ultra-pure water)[9]

  • DPBS (Dulbecco's Phosphate-Buffered Saline)

  • Destain solution (e.g., 50% ethanol, 49% ultrapure water, 1% glacial acetic acid)[9]

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Medium Removal: After the treatment incubation, discard the medium from all wells and rinse the cells with 150 µL of DPBS.[9]

  • Neutral Red Incubation: Add 100 µL of Neutral Red solution to each well and incubate for 1-3 hours at 37°C in a 5% CO₂ incubator.[9]

  • Dye Removal and Washing: Discard the Neutral Red solution from the wells and rinse with 150 µL of DPBS.[9]

  • Destaining: Add 150 µL of destain solution to each well to extract the dye from the cells.[9]

  • Absorbance Measurement: Shake the plate for at least 10 minutes on a plate shaker until the dye is homogeneously suspended.[9] Measure the absorbance at 540 nm in a microplate reader.[9]

  • Data Analysis: Calculate the percentage of Neutral Red uptake relative to the control wells to determine cell viability.

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase, a cytosolic enzyme released from cells with damaged plasma membranes, into the culture medium.[8] The amount of LDH in the supernatant is proportional to the number of dead cells.[8]

Materials:

  • This compound

  • LDH assay kit (containing substrate mix, assay buffer, and stop solution)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is important to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[10]

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.[11]

  • Sample Transfer: Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[12]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.[12]

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[13]

  • Absorbance Measurement: Add 50 µL of the stop solution (if required by the kit) to each well.[11] Measure the absorbance at the specified wavelength (typically 490 nm).[8]

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the treated, spontaneous release, and maximum release controls.

Potential Signaling Pathways in Cytotoxicity

The precise mechanism of action for this compound is not yet elucidated. However, cytotoxic compounds often induce cell death through the activation of specific signaling pathways, such as apoptosis. The diagrams below illustrate a generalized apoptotic pathway that could be investigated.

G compound This compound stress Cellular Stress compound->stress bax Bax/Bak Activation stress->bax mito Mitochondrion bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 (Initiator) apaf1->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Generalized intrinsic apoptosis pathway.

Disclaimer

The quantitative data and specific signaling pathway associations presented in these application notes are hypothetical and for illustrative purposes only. Researchers should perform their own experiments to determine the actual cytotoxic effects and mechanisms of action of this compound. The provided protocols are intended as a guide and may require optimization for specific cell lines and laboratory conditions.

References

Application Notes and Protocols for In Vitro Testing of 4-amino-N-(4-methoxyphenyl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides detailed application notes and protocols for the in vitro evaluation of 4-amino-N-(4-methoxyphenyl)benzamide derivatives. While specific data for the parent compound, this compound, is limited in publicly available literature, extensive research has been conducted on its analogues. These derivatives have shown a wide range of biological activities, including potential as anticancer, antiviral, and enzyme-inhibiting agents. The following sections summarize key quantitative data from studies on these derivatives and provide detailed experimental methodologies for their in vitro assessment.

Data Presentation: Biological Activities of Derivatives

The following tables summarize the in vitro biological activities of various 4-amino-N-phenylbenzamide derivatives, which are structurally related to this compound.

Table 1: Cytotoxicity of 4-Methylbenzamide Derivatives Against Cancer Cell Lines [1][2]

Compound/DerivativeCell LineCancer TypeIC50 (µM)
N-(3-(trifluoromethyl)phenyl)-4-((2,6-dichloro-9H-purin-9-yl)methyl)benzamide (Compound 7)K562Leukemia2.27[1][2]
HL-60Leukemia1.42[1][2]
OKP-GSRenal Carcinoma4.56[1][2]
N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-4-((2,6-dichloro-9H-purin-9-yl)methyl)benzamide (Compound 10)K562Leukemia2.53[1]
HL-60Leukemia1.52[1]
OKP-GSRenal Carcinoma24.77[1]

Table 2: Enzyme Inhibition by 4-amino-N-phenylbenzamide Analogues

Compound/DerivativeTarget EnzymeInhibition ParameterValue
4-amino-N-(4-aminophenyl)benzamide analogue (Compound 31)human DNMT3AEC500.9 µM[3]
N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523)Wild-type HBVIC501.99 µM[4]
Drug-resistant HBVIC503.30 µM[4]
Benzamide-4-sulfonamide derivativeshCA IKI5.3–334 nM[5]
hCA IIKILow nanomolar / subnanomolar[5]
hCA VIIKILow nanomolar / subnanomolar[5]
hCA IXKILow nanomolar / subnanomolar[5]

Table 3: Antiviral Activity of 2-amino-N-(2-methoxyphenyl)benzamide Derivatives [6]

Compound/DerivativeVirusActivityEC50 (µM)
Compound 5HIV-1Vif Inhibition9.81[6]
Compound 16HIV-1Vif Inhibition4.62[6]
Compound 6mHIV-1Vif Inhibition0.07[6]

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments relevant to the assessment of this compound derivatives.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the compounds on cancer cell lines.[2]

Materials:

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Cancer cell lines (e.g., K562, HL-60)

  • Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Add 100 µL of the medium containing different concentrations of the test compound to the wells. Include a vehicle control (medium with solvent).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value.

Kinase Inhibitory Assay

This protocol assesses the ability of the compounds to inhibit specific protein kinases.[1]

Materials:

  • Test compound

  • Kinase enzyme system (e.g., Abl1 Kinase Enzyme System)

  • ADP-Glo™ Kinase Assay kit

  • Kinase substrate

  • ATP

  • Kinase buffer

  • 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, ATP, and the test compound at various concentrations.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce light. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a luminometer. The light signal is proportional to the amount of ADP formed, which indicates the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Cell Cycle Analysis

This method determines the effect of a compound on the cell cycle progression of cancer cells.[7]

Materials:

  • Test compound

  • Cancer cell lines

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • RNase A

  • Propidium iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at various concentrations for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing RNase A and propidium iodide.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Apoptosis Assay (Annexin V/PI Staining)

This assay is used to detect and quantify apoptosis (programmed cell death).[7]

Materials:

  • Test compound

  • Cancer cell lines

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding buffer

  • Propidium iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at various concentrations for a specified time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and propidium iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer within one hour.

  • Data Analysis: Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells based on the Annexin V and PI staining.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates a putative mechanism of action for some benzamide derivatives, which involves the inhibition of tankyrase, leading to the modulation of the Wnt/β-catenin signaling pathway.[8]

Wnt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5/6 LRP5/6 Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dishevelled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation TCF/LEF TCF/LEF Beta_Catenin->TCF/LEF Activates Tankyrase Tankyrase Tankyrase->Destruction_Complex PARylates Axin for Degradation Benzamide_Derivative 4-amino-N-phenyl- benzamide Derivative Benzamide_Derivative->Tankyrase Inhibits Target_Gene_Expression Target Gene Expression TCF/LEF->Target_Gene_Expression Promotes

Caption: Putative Wnt/β-catenin signaling pathway modulation by benzamide derivatives.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the described experimental protocols.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Compound (Serial Dilutions) Seed_Cells->Treat_Cells Incubate_72h Incubate for 72h Treat_Cells->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Add Solubilization Buffer Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: General workflow for an MTT-based cell viability assay.

Apoptosis_Assay_Workflow Start Start Treat_Cells Treat Cells with Test Compound Start->Treat_Cells Harvest_Cells Harvest and Wash Cells Treat_Cells->Harvest_Cells Stain_Cells Stain with Annexin V-FITC and Propidium Iodide Harvest_Cells->Stain_Cells Incubate_15min Incubate for 15 min in the Dark Stain_Cells->Incubate_15min Flow_Cytometry Analyze by Flow Cytometry Incubate_15min->Flow_Cytometry Data_Analysis Quantify Apoptotic vs. Live/Necrotic Cells Flow_Cytometry->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an Annexin V/PI apoptosis assay.

References

Application Notes and Protocols for the Synthesis of 4-amino-N-(4-methoxyphenyl)benzamide Analogs for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-amino-N-(aryl)benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. These activities include but are not limited to anticancer, antimicrobial, and anti-inflammatory properties. The versatility of this scaffold lies in the facile modification of both the benzamide and the N-aryl rings, allowing for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. This document provides detailed protocols for the synthesis of 4-amino-N-(4-methoxyphenyl)benzamide analogs and presents SAR data for related compounds to guide the design of novel therapeutic agents.

Data Presentation: Structure-Activity Relationship of N-Arylbenzamide Analogs

The biological activity of N-arylbenzamide analogs is highly dependent on the nature and position of substituents. The following tables summarize the in vitro activities of selected derivatives against various biological targets.

Table 1: Anticancer Activity of Substituted Benzamide Derivatives

Compound IDCore StructureR1 (Benzamide Ring)R2 (N-Phenyl Ring)Target Cell LineIC50 (µM)
1a 4-Methylbenzamide4-CH32,6-dichloro-9H-purineK562 (Leukemia)2.27
1b 4-Methylbenzamide4-CH32,6-dichloro-9H-purineHL-60 (Leukemia)1.42
2a N-PhenylbenzamideImidazole4-NO2A549 (Lung)>100

Table 2: Antischistosomal Activity of N-phenylbenzamide Analogs

Compound IDSubstituent (Left-hand phenyl ring)EC50 (µM) vs. S. mansoniCC50 (µM) vs. HEK 293Selectivity Index (SI)
7 H3.70>20>5.4
9 3,4-dichloro0.089.8128
10 4-chloro1.25>20>16
11 4-trifluoromethyl1.1011.110.1
12 4-nitro3.8014.63.8

Table 3: Antimicrobial Activity of N-Benzamide Derivatives [1]

Compound IDStructureZone of Inhibition (mm) vs. B. subtilisZone of Inhibition (mm) vs. E. coliMIC (µg/mL) vs. B. subtilisMIC (µg/mL) vs. E. coli
5a N-(4-hydroxyphenyl)benzamide25316.253.12
6b N-(4-methylphenyl)benzamide-24-3.12
6c N-(4-bromophenyl)benzamide-24-6.25

Experimental Protocols

General Synthesis of this compound Analogs

A common and efficient method for the synthesis of N-arylbenzamides is the coupling of a substituted benzoic acid with an aniline derivative. The following protocol describes a general two-step procedure starting from 4-nitrobenzoic acid and leading to the desired 4-aminobenzamide analogs.

Step 1: Synthesis of 4-nitro-N-(4-methoxyphenyl)benzamide

  • Acid Chloride Formation: To a solution of 4-nitrobenzoic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂) (2-3 eq) dropwise at 0 °C.

  • Reflux the reaction mixture for 2-3 hours.

  • Remove the excess SOCl₂ and solvent under reduced pressure to obtain the crude 4-nitrobenzoyl chloride.

  • Amide Coupling: Dissolve the crude 4-nitrobenzoyl chloride in dry DCM.

  • To this solution, add 4-methoxyaniline (1.0 eq) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 4-nitro-N-(4-methoxyphenyl)benzamide.

Step 2: Reduction of the Nitro Group to Synthesize this compound

  • Dissolve the 4-nitro-N-(4-methoxyphenyl)benzamide (1.0 eq) from Step 1 in a suitable solvent such as ethanol (EtOH) or methanol (MeOH).

  • Add a catalyst, such as 10% Palladium on carbon (Pd/C) (0.1 eq).

  • Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at room temperature for 30 minutes to 2 hours.[2]

  • Alternatively, reduction can be achieved using stannous chloride (SnCl₂·2H₂O) in ethanol at 70 °C.[3]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield the final this compound.

Characterization

The synthesized analogs should be characterized by standard analytical techniques:

  • Melting Point: Determined using an open capillary method.

  • Spectroscopy:

    • ¹H NMR and ¹³C NMR spectra to confirm the chemical structure.

    • Mass spectrometry (MS) to determine the molecular weight.

    • Infrared (IR) spectroscopy to identify functional groups.

  • Purity: Assessed by High-Performance Liquid Chromatography (HPLC).

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation start Starting Materials (4-Nitrobenzoic Acid & 4-Methoxyaniline) acid_chloride Acid Chloride Formation (SOCl2) start->acid_chloride amide_coupling Amide Coupling (DCM, TEA) acid_chloride->amide_coupling nitro_intermediate 4-Nitro-N-(4-methoxyphenyl)benzamide amide_coupling->nitro_intermediate reduction Nitro Group Reduction (H2, Pd/C) nitro_intermediate->reduction final_product This compound Analog reduction->final_product purification Purification (Recrystallization/Column Chromatography) final_product->purification characterization Characterization (NMR, MS, IR, HPLC, m.p.) purification->characterization biological_assay Biological Assays (e.g., MTT, Kinase Assay) characterization->biological_assay sar_analysis SAR Analysis biological_assay->sar_analysis

Caption: General experimental workflow for the synthesis, purification, characterization, and biological evaluation of this compound analogs.

Representative Signaling Pathway: HDAC Inhibition

Many benzamide derivatives have been identified as potent inhibitors of histone deacetylases (HDACs). HDACs play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes. Inhibition of HDACs by benzamide analogs can restore the expression of these genes, leading to cell cycle arrest, apoptosis, and inhibition of angiogenesis.

HDAC_inhibition_pathway cluster_nucleus Cell Nucleus cluster_cellular_effects Cellular Effects benzamide Benzamide Inhibitor hdac HDAC benzamide->hdac Inhibits chromatin_open Open Chromatin (Transcriptionally Active) benzamide->chromatin_open acetyl_group Acetyl Group hdac->acetyl_group Removes histone Histone Tail acetyl_group->histone chromatin_condensed Condensed Chromatin (Transcriptionally Repressed) histone->chromatin_condensed tsg Tumor Suppressor Genes (e.g., p21, Bax) chromatin_condensed->tsg chromatin_open->tsg tsg_off Gene Silencing tsg->tsg_off tsg_on Gene Expression tsg->tsg_on cell_cycle_arrest Cell Cycle Arrest tsg_on->cell_cycle_arrest apoptosis Apoptosis tsg_on->apoptosis angiogenesis_inhibition Inhibition of Angiogenesis tsg_on->angiogenesis_inhibition

References

Application Notes and Protocols: 4-Amino-N-(4-methoxyphenyl)benzamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-amino-N-(4-methoxyphenyl)benzamide as a versatile intermediate in organic synthesis, with a particular focus on its application in the development of kinase inhibitors for cancer therapy. Detailed experimental protocols and data are provided to facilitate its use in the laboratory.

Application Note 1: Synthesis of Kinase Inhibitors

This compound serves as a crucial building block in the synthesis of a variety of kinase inhibitors, particularly those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The primary amino group and the benzamide scaffold provide a key framework for the elaboration of molecules that can fit into the ATP-binding pocket of the kinase domain.

Derivatives of this intermediate have shown promise in the development of potent and selective VEGFR-2 inhibitors. The general synthetic strategy involves the acylation of the primary amino group with a suitable heterocyclic or aromatic acid chloride, followed by further modifications to enhance binding affinity and selectivity. The methoxy group on the phenyl ring can also be a site for modification to explore structure-activity relationships (SAR).

Application Note 2: Intermediate for DNA Methyltransferase Inhibitors

Analogues of this compound have been utilized in the synthesis of DNA methyltransferase (DNMT) inhibitors.[1] These compounds are of significant interest in epigenetic drug discovery for the treatment of cancer and other diseases. The core benzamide structure serves as a scaffold to which various heterocyclic moieties can be attached to interact with the active site of DNMT enzymes.

Experimental Protocols

Protocol 1: Synthesis of this compound

The synthesis of the title compound is typically achieved through a two-step process involving the formation of a nitro-intermediate followed by its reduction.

Step 1: Synthesis of 4-Nitro-N-(4-methoxyphenyl)benzamide

This step involves the acylation of p-anisidine with 4-nitrobenzoyl chloride.

  • Materials:

    • p-Anisidine (4-methoxyaniline)

    • 4-Nitrobenzoyl chloride

    • Triethylamine (Et3N) or Pyridine

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve p-anisidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of 4-nitrobenzoyl chloride (1.1 eq) in anhydrous DCM to the stirred solution of p-anisidine.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water.

    • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization (e.g., from ethanol) or column chromatography on silica gel.

Step 2: Reduction of 4-Nitro-N-(4-methoxyphenyl)benzamide to this compound

The nitro group is reduced to a primary amine using standard reduction methods.

  • Materials:

    • 4-Nitro-N-(4-methoxyphenyl)benzamide

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd/C)

    • Ethanol (EtOH) or Methanol (MeOH)

    • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

    • Ethyl acetate (EtOAc)

  • Procedure (using SnCl₂·2H₂O):

    • Dissolve 4-nitro-N-(4-methoxyphenyl)benzamide (1.0 eq) in ethanol.

    • Add tin(II) chloride dihydrate (4-5 eq) to the solution.

    • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and carefully neutralize with a saturated NaHCO₃ solution or a dilute NaOH solution until the pH is basic.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography or recrystallization.

  • Procedure (using Pd/C):

    • Dissolve 4-nitro-N-(4-methoxyphenyl)benzamide in ethanol or methanol.

    • Add a catalytic amount of 10% Pd/C.

    • Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature for 4-8 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the desired product.

Protocol 2: Synthesis of a VEGFR-2 Inhibitor using this compound

This protocol outlines a general procedure for the synthesis of a potential VEGFR-2 inhibitor by acylating the amino group of the intermediate.

  • Materials:

    • This compound

    • Substituted heterocyclic or aromatic acid chloride (e.g., quinoline-4-carbonyl chloride)

    • Pyridine or Triethylamine

    • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve this compound (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM.

    • To this solution, add the substituted acid chloride (1.1 eq) dropwise at 0 °C.

    • Allow the reaction to stir at room temperature overnight.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash with water, 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to obtain the final VEGFR-2 inhibitor.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of 4-Amino-N-(aryl)benzamide Analogues

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)1H NMR (δ, ppm) in DMSO-d6Key IR Bands (cm-1)
4-Amino-N-phenylbenzamideC₁₃H₁₂N₂O212.25185-18710.01 (s, 1H, NH), 7.80 (d, 2H), 7.69 (d, 2H), 7.33 (t, 2H), 7.07 (t, 1H), 6.62 (d, 2H), 5.85 (s, 2H, NH₂)3450, 3350 (N-H), 1630 (C=O)
This compound C₁₄H₁₄N₂O₂ 242.27 Not Reported Predicted: similar to analogues, with methoxy signal ~3.75 (s, 3H) Predicted: ~3400, 3300 (N-H), 1640 (C=O), 1250 (C-O)
4-Amino-N-(2-chlorophenyl)benzamideC₁₃H₁₁ClN₂O246.70Not ReportedPredicted: ~9.80 (s, 1H, NH), 8.45 (d, 1H), 7.85 (d, 2H), 7.40 (t, 1H), 7.25 (t, 1H), 6.65 (d, 2H), 5.80 (s, 2H, NH₂)[2]Not Reported

Table 2: Reaction Conditions and Yields for the Synthesis of Benzamide Derivatives

Starting AmineAcylating AgentSolventBaseReaction Time (h)Yield (%)Reference
p-Anisidine4-Nitrobenzoyl chlorideDCMTriethylamine12High (not specified)General Method[3]
4-NitroanilineBenzoyl chlorideDCMTriethylamine24High (not specified)[4]
4-Methoxy-2-nitroanilinep-Methoxybenzoyl chlorideDCMTriethylamine12Not specified[3]

Visualizations

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Acylation cluster_1 Step 2: Reduction p-Anisidine p-Anisidine Reaction1 Acylation (DCM, Et3N, 0°C to RT) p-Anisidine->Reaction1 4-Nitrobenzoyl_chloride 4-Nitrobenzoyl_chloride 4-Nitrobenzoyl_chloride->Reaction1 Workup1 Aqueous Workup (HCl, NaHCO3, Brine) Reaction1->Workup1 Purification1 Purification (Recrystallization or Chromatography) Workup1->Purification1 4-Nitro-N-(4-methoxyphenyl)benzamide 4-Nitro-N-(4-methoxyphenyl)benzamide Purification1->4-Nitro-N-(4-methoxyphenyl)benzamide Nitro_Intermediate 4-Nitro-N-(4-methoxyphenyl)benzamide Reaction2 Reduction (SnCl2/EtOH or H2/Pd-C) Nitro_Intermediate->Reaction2 Workup2 Neutralization & Extraction Reaction2->Workup2 Purification2 Purification (Chromatography) Workup2->Purification2 Final_Product This compound Purification2->Final_Product

Caption: Synthetic workflow for this compound.

Logical Relationship: Application as an Intermediate

G Intermediate This compound Acylation Acylation with Acid Chlorides Intermediate->Acylation Derivatives Bioactive Derivatives Acylation->Derivatives VEGFR2_Inhibitors VEGFR-2 Inhibitors Derivatives->VEGFR2_Inhibitors DNMT_Inhibitors DNMT Inhibitors Derivatives->DNMT_Inhibitors Drug_Development Drug Development (e.g., Cancer Therapy) VEGFR2_Inhibitors->Drug_Development DNMT_Inhibitors->Drug_Development

Caption: Role as a key synthetic intermediate.

Signaling Pathway: Simplified VEGFR-2 Signaling

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation & Survival PKC->Proliferation Permeability Vascular Permeability PKC->Permeability AKT->Proliferation Migration Cell Migration AKT->Migration MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration Inhibitor VEGFR-2 Inhibitor (Derived from Intermediate) Inhibitor->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.[4][5][6][7][8]

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-amino-N-(4-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-amino-N-(4-methoxyphenyl)benzamide.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for purifying crude this compound?

A1: The two primary and most effective methods for the purification of this compound are recrystallization and column chromatography. Recrystallization is often the preferred initial method as it can be highly efficient for removing impurities and can result in high yields of the purified product. For instances where very high purity is required, particularly on a smaller scale, High-Performance Liquid Chromatography (HPLC) is also a suitable option.[1]

Q2: What common impurities should I be aware of during the synthesis and purification of this compound?

A2: Common impurities typically originate from the starting materials or side reactions during the synthesis. These can include unreacted 4-aminobenzoic acid and p-anisidine. To minimize the formation of these byproducts, it is crucial to use high-purity starting materials and optimize the reaction conditions.[1]

Q3: How does the basicity of the amino group in this compound affect purification by column chromatography?

A3: The presence of a basic amino group can lead to strong interactions with the acidic nature of standard silica gel. This interaction can cause several issues during column chromatography, including streaking of the compound, poor separation from impurities, and in some cases, decomposition of the product on the column, which results in a lower overall yield.[1]

Q4: Can I use an alternative to standard silica gel for column chromatography?

A4: Yes, to mitigate the issues caused by the basic amino group, you can use deactivated silica gel. This is commonly achieved by treating the silica gel with a basic modifier. A standard practice is to add a small percentage, typically 1-3%, of triethylamine to the eluent system.[1] This helps to minimize the strong interactions between the basic compound and the acidic silica gel, leading to improved elution and separation.[1]

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Compound "oils out" instead of crystallizing. The compound's solubility is exceeded at a temperature above its melting point in the chosen solvent, or there are significant impurities.Re-dissolve the oil by heating the solution and add a small amount of additional solvent. Ensure a slow cooling rate. Alternatively, consider a different solvent or a solvent/anti-solvent system.[2]
No crystals form upon cooling. The solution may be too dilute (undersaturated), or nucleation is inhibited.Try scratching the inside of the flask with a glass rod to create nucleation sites. If that fails, add a seed crystal if available. If the solution is undersaturated, you can slowly evaporate the solvent or add an anti-solvent.[2]
Low recovery of the purified product. The compound may be too soluble in the cold recrystallization solvent, or too much solvent was used initially.Ensure the minimum amount of hot solvent is used for dissolution. Test the solubility of your compound in the chosen solvent at cold temperatures beforehand. To maximize yield, cool the solution in an ice bath before filtration.
The purified product is not sufficiently pure. The chosen solvent may not be optimal for excluding the specific impurities present.A different recrystallization solvent or a multi-solvent system (e.g., ethanol/water, ethyl acetate/hexane) might be necessary. A second recrystallization step may also be required.
Column Chromatography
Problem Possible Cause Solution
The compound is not eluting from the column or is streaking. The basic amino group of the compound is strongly adsorbing to the acidic silica gel.[1]Deactivate the silica gel by preparing your eluent with 1-3% triethylamine.[1] This will reduce the strong acidic-basic interactions and facilitate better elution.[1]
Poor separation between the product and impurities. The chosen eluent system does not provide sufficient resolution.Systematically test a range of solvent systems with varying polarities using Thin Layer Chromatography (TLC) first. A good starting point for similar benzamides is a mixture of hexane and ethyl acetate.[3]
The product elutes too quickly with the solvent front. The eluent is too polar.Start with a less polar solvent system (e.g., a higher ratio of hexane to ethyl acetate) and gradually increase the polarity.
Crystallization of the product on the column. The loaded sample is too concentrated, leading to in-column crystallization.Use a more dilute solution of the crude material for loading. If crystallization persists, consider switching to a solvent system where the product has better solubility.[3]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline and may require optimization based on the impurity profile of your crude this compound.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with heating and stirring to create a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed clean Erlenmeyer flask.

  • Crystallization: Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly turbid. Reheat the solution gently until it becomes clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography

This protocol provides a general procedure that may need to be adapted based on the specific impurities present.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexane

  • Ethyl acetate

  • Triethylamine

  • Glass column for chromatography

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Eluent Preparation: Prepare a suitable eluent system. A common starting point for similar compounds is a mixture of hexane and ethyl acetate.[1] Add 1-3% triethylamine to the eluent to deactivate the silica gel.[1]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable volatile solvent. In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry powder. Carefully load this dry powder onto the top of the packed silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased to facilitate the elution of the compound.

  • Fraction Collection: Collect fractions in separate tubes.

  • Analysis: Monitor the collected fractions using TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data Summary

The following table summarizes expected quantitative data from the purification of a batch of a structurally similar compound, 4-Amino-N-(3,5-dichlorophenyl)benzamide, and can serve as a benchmark.

ParameterRecrystallizationFlash Column Chromatography
Starting Purity (by HPLC) ~85%~85%
Final Purity (by HPLC) >98%>99%
Yield 75-85%65-80%
Solvent Consumption ModerateHigh
Time Requirement 4-6 hours6-8 hours
Scalability ExcellentGood

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filt Hot Filtration (Optional) dissolve->hot_filt crystallize Induce Crystallization (Cooling / Anti-solvent) hot_filt->crystallize isolate Isolate Crystals (Vacuum Filtration) crystallize->isolate wash Wash with Cold Solvent isolate->wash dry Dry Under Vacuum wash->dry pure Pure Product dry->pure

Caption: Recrystallization workflow for purification.

Column_Chromatography_Workflow start Start prep_column Prepare Slurry & Pack Column start->prep_column load_sample Dissolve Crude Product & Load onto Column prep_column->load_sample elute Elute with Solvent System load_sample->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor monitor->collect Continue Elution combine Combine Pure Fractions monitor->combine Fractions Pure evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: Experimental workflow for column chromatography.

Troubleshooting_Logic start Purification Issue Encountered issue_type Identify Issue Type start->issue_type recrystallization_issue Recrystallization Problem issue_type->recrystallization_issue Recrystallization chromatography_issue Chromatography Problem issue_type->chromatography_issue Column Chromatography oiling_out Oiling Out recrystallization_issue->oiling_out e.g. no_crystals No Crystals Form recrystallization_issue->no_crystals e.g. streaking Streaking / Tailing chromatography_issue->streaking e.g. poor_separation Poor Separation chromatography_issue->poor_separation e.g. solution1 Adjust Solvent / Cooling Rate oiling_out->solution1 solution2 Induce Nucleation no_crystals->solution2 solution3 Add Triethylamine to Eluent streaking->solution3 solution4 Optimize Eluent via TLC poor_separation->solution4

References

Technical Support Center: Synthesis of 4-amino-N-(4-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-amino-N-(4-methoxyphenyl)benzamide.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound, offering potential causes and solutions in a user-friendly question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield or no desired product. What are the likely causes?

A: Low or no yield in the synthesis of this compound can stem from several factors, depending on the synthetic route chosen.

  • Ineffective Amide Coupling: The formation of the amide bond is the crucial step. If using a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), ensure the reagent is fresh and the reaction is conducted under anhydrous conditions to prevent hydrolysis of the activated intermediate.[1]

  • Incomplete Reduction of the Nitro Group: If synthesizing via a nitro intermediate, the reduction step may be incomplete. Ensure the catalyst (e.g., Pd/C, SnCl₂·2H₂O) is active and that reaction conditions (e.g., hydrogen pressure, temperature) are optimal.[2][3]

  • Poor Quality Starting Materials: The purity of the starting materials, 4-aminobenzoic acid and p-anisidine (or their derivatives), is critical. Impurities can interfere with the reaction.

  • Suboptimal Reaction Conditions: Temperature and reaction time can significantly impact the yield. Ensure these parameters are optimized for the specific protocol being followed.

ParameterPossible CauseRecommended Solution
Yield Incomplete reactionIncrease reaction time or adjust the temperature as per the protocol.
Poor quality of reagentsUse fresh, high-purity starting materials and coupling agents.
Suboptimal pHFor Schotten-Baumann conditions, ensure the basicity is sufficient to neutralize the HCl byproduct.
Catalyst deactivation (for nitro reduction)Use fresh catalyst and ensure proper reaction setup to prevent poisoning.

Issue 2: Presence of Impurities in the Final Product

Q: My final product shows multiple spots on a TLC plate or impurities in NMR/LC-MS analysis. What are these impurities and how can I remove them?

A: The presence of impurities is a common issue. The likely contaminants depend on the synthetic route.

  • Unreacted Starting Materials: The most common impurities are unreacted 4-aminobenzoic acid and p-anisidine.

  • Byproducts from Side Reactions:

    • Diacylation: The amino group of 4-aminobenzoic acid or the product can react with another molecule of the activated carboxylic acid.

    • Anhydride Formation: The activated 4-aminobenzoic acid can react with another molecule of the carboxylic acid to form a symmetric anhydride.[1]

  • Byproducts from Coupling Agents: If using DCC, the dicyclohexylurea (DCU) byproduct can be an impurity if not completely removed by filtration.

Troubleshooting Flowchart for Impurity Removal

impurities start Crude Product with Impurities unreacted_sm Unreacted Starting Materials? start->unreacted_sm byproducts Side-reaction Byproducts? start->byproducts recrystallization Recrystallization pure Pure Product recrystallization->pure column Column Chromatography column->pure unreacted_sm->recrystallization Often effective byproducts->column More effective for similar polarity protocol1_step1 cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification p_anisidine p-Anisidine dissolve Dissolve p-anisidine in a suitable solvent (e.g., DCM) in a round-bottom flask. p_anisidine->dissolve nitrobenzoyl_chloride 4-Nitrobenzoyl Chloride add_acyl_chloride Slowly add 4-nitrobenzoyl chloride. nitrobenzoyl_chloride->add_acyl_chloride add_base Add a base (e.g., triethylamine or pyridine) to the solution. dissolve->add_base cool Cool the mixture in an ice bath. add_base->cool cool->add_acyl_chloride stir Stir at room temperature for 2-4 hours. add_acyl_chloride->stir wash Wash with dilute HCl, saturated NaHCO₃, and brine. stir->wash dry Dry the organic layer over anhydrous MgSO₄. wash->dry concentrate Concentrate under reduced pressure. dry->concentrate recrystallize Recrystallize from ethanol/water. concentrate->recrystallize product N-(4-methoxyphenyl)-4-nitrobenzamide recrystallize->product protocol1_step2 cluster_reaction Reaction cluster_workup Work-up & Purification start N-(4-methoxyphenyl)-4-nitrobenzamide dissolve Dissolve the nitro compound in ethanol. start->dissolve add_catalyst Add SnCl₂·2H₂O or Pd/C catalyst. dissolve->add_catalyst reflux Reflux for 2-4 hours or hydrogenate under pressure. add_catalyst->reflux filter_catalyst Filter off the catalyst/tin salts. reflux->filter_catalyst neutralize Neutralize with a base (e.g., NaHCO₃). filter_catalyst->neutralize extract Extract with an organic solvent (e.g., ethyl acetate). neutralize->extract dry Dry the organic layer. extract->dry concentrate Concentrate to obtain the crude product. dry->concentrate purify Purify by recrystallization or column chromatography. concentrate->purify product This compound purify->product protocol2 cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification aminobenzoic_acid 4-Aminobenzoic Acid dissolve Dissolve 4-aminobenzoic acid, p-anisidine, and DMAP in an anhydrous solvent (e.g., DCM or DMF). aminobenzoic_acid->dissolve p_anisidine p-Anisidine p_anisidine->dissolve edc EDC add_edc Add EDC portion-wise. edc->add_edc dmap DMAP (catalyst) dmap->dissolve cool Cool the mixture to 0 °C. dissolve->cool cool->add_edc stir Stir at room temperature for 12-24 hours. add_edc->stir wash Wash with dilute acid and base. stir->wash dry Dry the organic layer. wash->dry concentrate Concentrate under reduced pressure. dry->concentrate purify Purify by column chromatography or recrystallization. concentrate->purify product This compound purify->product

References

Technical Support Center: Optimizing the Synthesis of 4-amino-N-(4-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 4-amino-N-(4-methoxyphenyl)benzamide. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), optimized experimental protocols, and comparative data to help you maximize your reaction yield and product purity.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative parameters for the two primary synthetic routes to this compound. These values are based on typical yields for similar reactions and may vary depending on specific experimental conditions.

ParameterRoute 1: Direct CouplingRoute 2: Two-Step Nitro Intermediate
Starting Materials 4-aminobenzoic acid, p-anisidine4-nitrobenzoyl chloride, p-anisidine
Key Reagents EDC, HOBt, DIPEATriethylamine, SnCl₂·2H₂O or Pd/C
Number of Steps 12
Typical Overall Yield 60-85%80-95%
Key Advantages Fewer stepsHigher yield, avoids self-polymerization
Key Disadvantages Risk of self-polymerizationLonger overall process
Purity before Chromatography ModerateHigh

Experimental Protocols

Route 1: Direct Coupling of 4-aminobenzoic acid and p-anisidine using EDC/HOBt

This one-step method utilizes common coupling reagents to form the amide bond directly. Careful control of reaction conditions is crucial to minimize side reactions.

Materials:

  • 4-aminobenzoic acid (1.0 eq)

  • p-anisidine (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminobenzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) to the solution and stir for 30 minutes at 0 °C to pre-activate the carboxylic acid.

  • In a separate flask, dissolve p-anisidine (1.0 eq) in a minimal amount of anhydrous DMF and add DIPEA (2.5 eq).

  • Slowly add the p-anisidine solution to the activated carboxylic acid mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Route 2: Two-Step Synthesis via Nitro Intermediate

This method avoids the issue of self-polymerization by starting with 4-nitrobenzoyl chloride and reducing the nitro group in the final step.

Step 2a: Synthesis of N-(4-methoxyphenyl)-4-nitrobenzamide

Materials:

  • p-anisidine (1.0 eq)

  • 4-nitrobenzoyl chloride (1.05 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve p-anisidine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add triethylamine (1.2 eq) and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-nitrobenzoyl chloride (1.05 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(4-methoxyphenyl)-4-nitrobenzamide. This intermediate is often pure enough for the next step without further purification.

Step 2b: Reduction of N-(4-methoxyphenyl)-4-nitrobenzamide

Materials:

  • N-(4-methoxyphenyl)-4-nitrobenzamide (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated NaHCO₃ (aq)

Procedure:

  • Suspend N-(4-methoxyphenyl)-4-nitrobenzamide (1.0 eq) in ethanol in a round-bottom flask.

  • Add tin(II) chloride dihydrate (3-5 eq).

  • Heat the mixture to reflux (approximately 78 °C) for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Neutralize the solution with a saturated solution of NaHCO₃ to a pH of approximately 8.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to obtain the crude this compound.

  • Purify by column chromatography or recrystallization as needed. A 95% yield can be achieved in this reduction step.[2]

Troubleshooting Guides and FAQs

Issue 1: Low or No Product Yield

Question Possible Cause Troubleshooting Steps
My direct coupling reaction (Route 1) is giving a very low yield. What's wrong? Self-polymerization of 4-aminobenzoic acid: The amino group of one molecule can react with the activated carboxylic acid of another.- Ensure slow, dropwise addition of the amine to the activated carboxylic acid to maintain a low concentration of the free amine. - Consider protecting the amino group of 4-aminobenzoic acid, though this adds extra steps. - Recommended: Switch to the two-step synthesis (Route 2) to completely avoid this issue.
Ineffective activation of the carboxylic acid: The coupling reagents (EDC/HOBt) may be old or hydrated.- Use fresh, high-quality coupling reagents. - Ensure all glassware and solvents are anhydrous.[3] - Allow for sufficient pre-activation time (30 minutes at 0 °C) before adding the amine.
Incomplete reaction: Reaction time may be insufficient.- Extend the reaction time and continue to monitor by TLC. - A slight excess of one reactant can be used to drive the reaction to completion.
The reduction of the nitro group (Route 2) is not going to completion. Insufficient reducing agent: The reducing agent may have been consumed or is not active enough.- Ensure you are using the correct stoichiometry of SnCl₂·2H₂O (3-5 equivalents). - Alternatively, catalytic hydrogenation with Pd/C can be a very effective method.

Issue 2: Presence of Impurities in the Final Product

Question Possible Cause Troubleshooting Steps
My TLC shows multiple spots after the reaction. Unreacted starting materials: The reaction did not go to completion.- See "Incomplete reaction" under "Low or No Product Yield".
Byproducts from coupling reagents (Route 1): EDC can form N-acylurea byproducts.- These byproducts are often water-soluble and can be removed during the aqueous workup.[1] - Purification by column chromatography is effective at removing these impurities.
Hydrolysis of 4-nitrobenzoyl chloride (Route 2): Presence of water can lead to the formation of 4-nitrobenzoic acid.- Use anhydrous solvents and perform the reaction under an inert atmosphere.[3] - Use a fresh bottle of 4-nitrobenzoyl chloride.
How can I best purify the crude this compound? Product and impurities have similar polarities. - Recrystallization: This is often a very effective method for amides. A mixed solvent system like ethanol/water or ethyl acetate/hexane can be effective.[4] - Column Chromatography: If recrystallization is insufficient, use silica gel chromatography. To prevent streaking due to the basic amino group, consider using a deactivated silica gel by adding 1-2% triethylamine to the eluent (e.g., a gradient of ethyl acetate in hexane).[5]

Visualizations

G Experimental Workflow for Route 1: Direct Coupling cluster_0 Reaction Setup cluster_1 Activation cluster_2 Amide Formation cluster_3 Workup and Purification Dissolve 4-aminobenzoic acid and HOBt in anhydrous DMF Dissolve 4-aminobenzoic acid and HOBt in anhydrous DMF Cool to 0 C Cool to 0 C Dissolve 4-aminobenzoic acid and HOBt in anhydrous DMF->Cool to 0 C Add EDC Add EDC Cool to 0 C->Add EDC Stir for 30 min at 0 C Stir for 30 min at 0 C Add EDC->Stir for 30 min at 0 C Slowly add p-anisidine and DIPEA solution Slowly add p-anisidine and DIPEA solution Stir for 30 min at 0 C->Slowly add p-anisidine and DIPEA solution Warm to RT and stir for 12-16h Warm to RT and stir for 12-16h Slowly add p-anisidine and DIPEA solution->Warm to RT and stir for 12-16h Aqueous workup (HCl, NaHCO3, brine) Aqueous workup (HCl, NaHCO3, brine) Warm to RT and stir for 12-16h->Aqueous workup (HCl, NaHCO3, brine) Dry and concentrate Dry and concentrate Aqueous workup (HCl, NaHCO3, brine)->Dry and concentrate Purify (Chromatography/Recrystallization) Purify (Chromatography/Recrystallization) Dry and concentrate->Purify (Chromatography/Recrystallization) G Experimental Workflow for Route 2: Two-Step Synthesis cluster_0 Step 2a: Amide Formation cluster_1 Step 2b: Nitro Reduction Dissolve p-anisidine and triethylamine in DCM Dissolve p-anisidine and triethylamine in DCM Cool to 0 C Cool to 0 C Dissolve p-anisidine and triethylamine in DCM->Cool to 0 C Add 4-nitrobenzoyl chloride Add 4-nitrobenzoyl chloride Cool to 0 C->Add 4-nitrobenzoyl chloride Stir at RT for 4-6h Stir at RT for 4-6h Add 4-nitrobenzoyl chloride->Stir at RT for 4-6h Aqueous workup Aqueous workup Stir at RT for 4-6h->Aqueous workup Isolate N-(4-methoxyphenyl)-4-nitrobenzamide Isolate N-(4-methoxyphenyl)-4-nitrobenzamide Aqueous workup->Isolate N-(4-methoxyphenyl)-4-nitrobenzamide Suspend nitro intermediate in EtOH Suspend nitro intermediate in EtOH Isolate N-(4-methoxyphenyl)-4-nitrobenzamide->Suspend nitro intermediate in EtOH Add SnCl2.2H2O Add SnCl2.2H2O Suspend nitro intermediate in EtOH->Add SnCl2.2H2O Reflux for 2-4h Reflux for 2-4h Add SnCl2.2H2O->Reflux for 2-4h Neutralize and extract Neutralize and extract Reflux for 2-4h->Neutralize and extract Purify final product Purify final product Neutralize and extract->Purify final product G Troubleshooting Flowchart for Low Yield start Low Yield Observed q1 Which route was used? start->q1 route1 Route 1: Direct Coupling q1->route1 Direct Coupling route2 Route 2: Two-Step q1->route2 Two-Step q2 TLC shows unreacted starting materials? route1->q2 sol1 Check for self-polymerization. Consider switching to Route 2. route1->sol1 route2->q2 sol2 Check reagent quality (EDC/HOBt). Ensure anhydrous conditions. q2->sol2 No (Route 1) sol3 Increase reaction time. Use slight excess of one reactant. q2->sol3 Yes sol4 Check stoichiometry of reducing agent. Consider catalytic hydrogenation. q2->sol4 No (Route 2)

References

Identifying and removing byproducts in 4-amino-N-(4-methoxyphenyl)benzamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 4-amino-N-(4-methoxyphenyl)benzamide.

Troubleshooting Guides

Problem 1: Low or No Product Formation

Potential Cause Troubleshooting Steps
Ineffective activation of 4-nitrobenzoic acid - Use a fresh bottle of thionyl chloride (SOCl₂) or oxalyl chloride for the formation of the acyl chloride. - Ensure all glassware is thoroughly dried to prevent hydrolysis of the acyl chloride. - Consider using a different coupling agent such as HATU or EDC if starting from the carboxylic acid directly.
Low reactivity of p-anisidine - Ensure the reaction is performed under anhydrous conditions to maximize the nucleophilicity of the amine. - Use a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl byproduct from the acylation reaction.[1]
Incomplete reduction of the nitro group - Ensure the catalyst for hydrogenation (e.g., Pd/C) is active. - If using a chemical reductant like SnCl₂·2H₂O, ensure a sufficient excess is used. - Increase reaction time or temperature for the reduction step.

Problem 2: Presence of Multiple Spots on TLC After Reaction

Potential Impurity Identification Removal Strategy
Unreacted 4-nitrobenzoic acid - Will appear as a baseline spot on TLC plates developed in non-polar solvent systems.- Wash the organic layer with a saturated sodium bicarbonate solution during workup.
Unreacted p-anisidine - Will appear as a distinct spot on TLC, typically with a different Rf from the product.- Wash the organic layer with dilute HCl during workup.
N-(4-methoxyphenyl)-4-nitrobenzamide (Intermediate) - Will have a different Rf value than the final product on TLC.- Ensure the reduction reaction goes to completion by extending the reaction time or using fresh reducing agents. - Can be separated by column chromatography.
Diacylated byproduct - A less polar spot on TLC compared to the desired product.- This can form if the amino group of the product reacts with another molecule of the activated acid. Use a controlled addition of the acyl chloride to the amine. - Can be separated by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method is a two-step synthesis. The first step involves the acylation of p-anisidine with 4-nitrobenzoyl chloride to form N-(4-methoxyphenyl)-4-nitrobenzamide. The second step is the reduction of the nitro group to an amino group, typically via catalytic hydrogenation or by using a reducing agent like tin(II) chloride.[1]

Q2: How can I monitor the progress of the reactions?

Thin-Layer Chromatography (TLC) is a convenient method for monitoring both the acylation and the reduction steps. A suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting materials and the appearance of the product spot indicate the reaction's progress.

Q3: What are the best methods for purifying the final product?

The primary methods for purification are recrystallization and column chromatography. Recrystallization from a solvent system like ethanol/water can be effective for removing many impurities. For higher purity, or to separate byproducts with similar polarities, flash column chromatography using a silica gel stationary phase and a hexane/ethyl acetate gradient is recommended.[2]

Q4: My purified product shows peak tailing in HPLC analysis. What could be the cause?

The basic amino group in this compound can interact with acidic silanol groups on a standard silica-based HPLC column, leading to peak tailing.[3] To mitigate this, you can add a small amount of a basic modifier like triethylamine (0.1%) to the mobile phase or use a mobile phase with a pH that is at least 2 units away from the pKa of the analyte.[3]

Data Presentation

Table 1: Estimated Analytical Data for Product and Potential Byproducts

CompoundTLC Rf (Hexane:EtOAc 1:1)HPLC Retention Time (C18, MeCN/H₂O gradient)Key ¹H NMR Signals (DMSO-d₆, δ ppm)
This compound 0.412.5 min~9.8 (s, 1H, NH), ~7.7 (d, 2H), ~7.5 (d, 2H), ~6.8 (d, 2H), ~6.6 (d, 2H), ~5.8 (s, 2H, NH₂), ~3.7 (s, 3H, OCH₃)
p-Anisidine0.68.2 minAromatic protons and methoxy group signals.
4-Nitrobenzoic AcidBaseline6.5 minCarboxylic acid proton and aromatic signals.
N-(4-methoxyphenyl)-4-nitrobenzamide0.718.1 minAromatic protons and methoxy group signals, absence of NH₂ signal.
Diacylated Byproduct0.822.3 minComplex aromatic signals, absence of NH₂ signal.

Experimental Protocols

Protocol 1: Synthesis of N-(4-methoxyphenyl)-4-nitrobenzamide (Intermediate)

  • In a round-bottom flask, dissolve p-anisidine (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM).

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-nitrobenzoyl chloride (1.05 eq) in DCM to the cooled mixture with continuous stirring.[1]

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Synthesis of this compound

  • Dissolve the crude N-(4-methoxyphenyl)-4-nitrobenzamide (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (3-5 eq) and a catalytic amount of concentrated HCl.[1]

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction and neutralize with a saturated solution of NaHCO₃ until the solution is basic.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

G cluster_0 Step 1: Acylation cluster_1 Step 2: Reduction 4-Nitrobenzoyl\nChloride 4-Nitrobenzoyl Chloride N-(4-methoxyphenyl)-\n4-nitrobenzamide N-(4-methoxyphenyl)- 4-nitrobenzamide 4-Nitrobenzoyl\nChloride->N-(4-methoxyphenyl)-\n4-nitrobenzamide p-Anisidine, Et3N, DCM 4-amino-N-(4-methoxyphenyl)\nbenzamide 4-amino-N-(4-methoxyphenyl) benzamide N-(4-methoxyphenyl)-\n4-nitrobenzamide->4-amino-N-(4-methoxyphenyl)\nbenzamide SnCl2.2H2O, EtOH, HCl

Caption: Synthetic pathway for this compound.

G Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Initial Assessment HPLC Analysis HPLC Analysis Crude Product->HPLC Analysis Quantitative Purity Impurity Identification Impurity Identification TLC Analysis->Impurity Identification Spot Pattern HPLC Analysis->Impurity Identification Peak Profile NMR Spectroscopy NMR Spectroscopy Purification Purification Impurity Identification->Purification Select Method Purification->TLC Analysis Fraction Analysis Purification->HPLC Analysis Purity Check Purification->NMR Spectroscopy Structure Confirmation

Caption: Workflow for byproduct identification and removal.

References

Troubleshooting guide for benzamide synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of benzamide and its derivatives. Below you will find troubleshooting guides and frequently asked questions to help optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common laboratory methods for synthesizing benzamide?

A1: The most prevalent methods for synthesizing benzamide in a laboratory setting include:

  • From Benzoyl Chloride and Ammonia: This is a widely used and often rapid method involving the nucleophilic acyl substitution of benzoyl chloride with ammonia. The reaction is frequently carried out under Schotten-Baumann conditions.[1][2]

  • From Benzoic Acid using Coupling Reagents: This approach involves the direct reaction of benzoic acid with an amine, facilitated by coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with additives like 1-Hydroxybenzotriazole (HOBt).[3]

  • From Benzonitrile: Benzamide can also be prepared via the partial hydrolysis of benzonitrile, typically using an acid or base catalyst.[2][4]

Q2: I'm getting a very low yield in my benzamide synthesis. What are the common culprits?

A2: Low yields in benzamide synthesis can arise from several factors, depending on the synthetic route. Key reasons include:

  • Hydrolysis of the Acylating Agent: Benzoyl chloride is highly susceptible to hydrolysis, reacting with any moisture present to form benzoic acid, which is unreactive toward the amine. It is crucial to use anhydrous solvents and reagents.[1][5]

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing, particularly in biphasic systems like the Schotten-Baumann reaction.[1][5]

  • Protonation of the Amine: The hydrochloric acid generated during the reaction of amines with benzoyl chloride can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The presence of a base is essential to neutralize this acid.[3][5]

  • Product Loss During Workup and Purification: Significant amounts of product can be lost during extraction, filtration, and recrystallization steps. For instance, using an excessive amount of solvent during recrystallization can result in a substantial portion of the product remaining dissolved.[1][3]

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired benzamide.[1]

Q3: My product is an oil and will not crystallize. What can I do?

A3: The formation of an oily product instead of a solid can be due to the presence of impurities or a low-melting eutectic mixture.[5] Here are a few techniques to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inside of the flask below the surface of the oil. This can create nucleation sites for crystal growth.[5]

  • Seeding: If available, add a small crystal of the pure benzamide to the oil to act as a template for crystallization.[5]

  • Trituration: Try stirring the oil with a non-polar solvent, such as hexane, to induce crystallization.[3]

Q4: I am observing significant byproduct formation. What are the common side reactions and how can I minimize them?

A4: Common side reactions include the formation of benzoic acid and N,N-dibenzoylaniline.

  • Benzoic Acid Formation: This primarily occurs from the hydrolysis of benzoyl chloride. To minimize this, ensure all reagents and solvents are anhydrous and consider the slow, dropwise addition of benzoyl chloride to a cooled reaction mixture.[3][5][6] During workup, washing the organic layer with a dilute base like sodium bicarbonate solution can remove acidic impurities like benzoic acid.[4]

  • N,N-dibenzoylaniline Formation: This diacylated byproduct can form when an excess of benzoyl chloride is used with aniline or a primary amine. To avoid this, it is advisable to use a stoichiometric amount or a slight excess of the amine relative to the benzoyl chloride.[3]

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
Low or No Product Formation Hydrolysis of benzoyl chloride.Use dry solvents and reagents. Add benzoyl chloride slowly to a cooled solution.[5][6]
Amine is protonated by HCl byproduct.Ensure an adequate amount of base (e.g., 10% NaOH solution) is present to neutralize the HCl.[5]
Inefficient mixing in a biphasic system.Vigorously stir the reaction mixture to maximize the contact between the reactants in the different phases.[5]
Product is Impure Presence of unreacted starting materials.Increase reaction time, adjust stoichiometry, or consider using a catalyst to drive the reaction to completion.[6]
Contamination with benzoic acid.Purify the crude product by recrystallization from hot water. Benzamide is significantly less soluble in cold water than benzoic acid.[2] A wash with a dilute base during workup can also remove benzoic acid.[4]
Formation of N-benzoylbenzamide (diacylated product).Avoid using a large excess of benzoyl chloride and control the reaction temperature.[4]
Product Loss During Workup Incomplete precipitation of the product before filtration.Cool the reaction mixture in an ice bath to maximize precipitation.[4]
Dissolving the product during washing.Use a minimal amount of ice-cold solvent to wash the filtered product.[4]

Experimental Protocols

Protocol 1: Benzamide Synthesis via Schotten-Baumann Reaction

This protocol details the synthesis of benzamide from benzoyl chloride and ammonia under Schotten-Baumann conditions.

Materials:

  • Benzoyl chloride

  • Concentrated aqueous ammonia

  • 10% Sodium hydroxide (NaOH) solution

  • Dichloromethane

  • Round-bottom flask, separatory funnel, Büchner funnel, magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the amine (1 equivalent) in dichloromethane.

  • Add a 10% aqueous solution of sodium hydroxide (2 equivalents).

  • Cool the mixture in an ice bath and stir vigorously.

  • Slowly add benzoyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Continue stirring vigorously for 15-20 minutes after the addition is complete.[7]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from hot water to obtain pure benzamide crystals.[3]

Protocol 2: Benzamide Synthesis using EDC/HOBt Coupling

This protocol outlines the synthesis of a benzamide from benzoic acid and an amine using EDC and HOBt as coupling agents.

Materials:

  • Benzoic acid

  • Amine (e.g., benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • To a round-bottom flask, add benzoic acid (1 equivalent), HOBt (1.2 equivalents), and the amine (1.1 equivalents) in DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 equivalents) to the mixture.

  • Slowly add EDC (1.2 equivalents) to the reaction mixture and stir at 0 °C for 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Benzamide Yields from Different Synthetic Methods

Synthesis MethodStarting MaterialsReagents/CatalystTypical Yield (%)
Schotten-BaumannBenzoyl chloride, AmmoniaNaOH70-90%
Amide CouplingBenzoic acid, BenzylamineEDC, HOBt, DIPEA60-95%
Boric Acid CatalysisBenzoic acid, UreaBoric Acid50-70%

Visualizations

G start Low Benzamide Yield check_reagents Check Starting Materials & Reagents start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup & Purification start->check_workup hydrolysis Moisture present? (Hydrolysis of Acyl Chloride) check_reagents->hydrolysis protonation Sufficient base? (Amine Protonation) check_conditions->protonation extraction Product loss during extraction? check_workup->extraction hydrolysis->check_conditions No solution_dry Use anhydrous reagents/solvents hydrolysis->solution_dry Yes mixing Adequate mixing? (Especially in biphasic reactions) protonation->mixing Yes solution_base Ensure adequate base is present protonation->solution_base No time_temp Optimal time & temperature? mixing->time_temp Yes solution_stir Increase stirring rate mixing->solution_stir No time_temp->check_workup Yes solution_optimize Optimize reaction time and temperature time_temp->solution_optimize No recrystallization Too much recrystallization solvent? extraction->recrystallization No solution_extraction Optimize extraction protocol extraction->solution_extraction Yes solution_recrystallization Use minimal hot solvent for recrystallization recrystallization->solution_recrystallization Yes

Caption: Troubleshooting flowchart for diagnosing low yield in benzamide synthesis.

G start Start Benzamide Synthesis reaction_setup Reaction Setup (e.g., Schotten-Baumann or Coupling) start->reaction_setup reaction_monitoring Monitor Reaction (TLC, LC-MS) reaction_setup->reaction_monitoring workup Aqueous Workup (Extraction, Washes) reaction_monitoring->workup Reaction Complete troubleshoot Troubleshoot reaction_monitoring->troubleshoot Incomplete/Side Reactions purification Purification (Recrystallization or Chromatography) workup->purification characterization Characterization (NMR, MS, MP) purification->characterization end Pure Benzamide characterization->end troubleshoot->reaction_setup

Caption: A typical experimental workflow for the synthesis and purification of benzamide.

References

Recrystallization techniques for purifying crude 4-amino-N-(4-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of crude 4-amino-N-(4-methoxyphenyl)benzamide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your purification experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, polar solvents are generally a good starting point. Ethanol, methanol, and acetone are often effective choices for benzamide derivatives.[1] A mixed solvent system, such as ethanol-water or ethyl acetate-hexane, can also be employed to achieve optimal solubility characteristics.

Q2: My compound is not dissolving in the hot solvent. What should I do?

A2: If your compound is not dissolving, you may not have added enough solvent. Add small increments of the hot solvent until the solid dissolves completely. However, be mindful not to add a large excess, as this will reduce your final yield.[2] If the compound remains insoluble even with a large volume of solvent, the chosen solvent is likely unsuitable. In this case, the solvent should be evaporated, and a different solvent system should be trialed.[3]

Q3: No crystals are forming upon cooling. What are the common causes and solutions?

A3: This is a common issue that can arise from several factors. The solution may be too dilute, or nucleation has not been initiated.[4] To induce crystallization, you can try scratching the inside of the flask at the solution's surface with a glass stirring rod to create nucleation sites.[5] Adding a "seed crystal" of the pure compound can also initiate crystallization.[5] If these methods fail, you can try to concentrate the solution by evaporating some of the solvent or by adding an "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly turbid.[4]

Q4: My recrystallization has resulted in a very low yield. How can I improve it?

A4: A low yield can be due to several reasons. Using too much solvent is a primary cause, as a significant amount of your product will remain in the mother liquor.[2] To maximize your yield, use the minimum amount of hot solvent required to dissolve the crude product. Ensure that the solution is sufficiently cooled, as lower temperatures decrease the solubility of the compound in the solvent, leading to greater precipitation.[3] When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.[2]

Q5: The purified product's melting point is still broad. What does this indicate?

A5: A broad melting point range is indicative of impurities remaining in your sample. This could mean that the chosen recrystallization solvent was not optimal for separating the impurity from your desired compound, or that the impurity has very similar solubility properties. In such cases, a second recrystallization with a different solvent system or an alternative purification technique like column chromatography may be necessary.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the recrystallization of this compound.

Issue 1: The compound "oils out" instead of forming crystals.

  • Cause: The compound is coming out of solution at a temperature above its melting point, or there are significant impurities present. This is a common issue with aromatic amines.[4][6]

  • Solution:

    • Reheat the solution until the oil completely redissolves.

    • Add a small amount of additional hot solvent to decrease the saturation of the solution.

    • Allow the solution to cool more slowly. You can insulate the flask to encourage gradual cooling.[4]

    • Consider using a different solvent or a solvent-antisolvent system.[6]

Issue 2: Colored impurities are present in the final crystals.

  • Cause: The crude product contains colored by-products that were not effectively removed during recrystallization.

  • Solution:

    • Before the hot filtration step, add a small amount of activated charcoal to the hot solution and swirl for a few minutes. The activated charcoal will adsorb the colored impurities.

    • Perform a hot filtration to remove the charcoal.

    • Proceed with the cooling and crystallization steps as usual. Note: Use activated charcoal sparingly as it can also adsorb some of your desired product, potentially lowering the yield.[3]

Issue 3: Crystals form too quickly and are very fine.

  • Cause: The solution is highly supersaturated, leading to rapid nucleation and the formation of small, often less pure, crystals.[5]

  • Solution:

    • Reheat the solution to redissolve the fine crystals.

    • Add a small amount of extra solvent to slightly reduce the saturation.

    • Allow the solution to cool more slowly and without disturbance to promote the growth of larger, more well-defined crystals.[5]

Issue 4: Potential impurities from the synthesis of this compound.

  • Cause: The synthesis of this compound often involves the reaction of a 4-nitrobenzoyl chloride with p-anisidine, followed by the reduction of the nitro group.[7] Potential impurities can include unreacted starting materials or by-products from side reactions.

  • Troubleshooting:

    • Unreacted p-anisidine: This is a basic impurity and can often be removed by washing the crude product with a dilute acid solution before recrystallization.

    • Unreacted 4-nitro-N-(4-methoxyphenyl)benzamide: If the reduction of the nitro group is incomplete, this intermediate will be present. Its solubility differs from the final product, and a careful choice of recrystallization solvent should allow for its separation.

    • Side-products from the amide coupling: Ensure the reaction conditions for the amide bond formation are optimized to minimize side reactions.

Data Presentation

Table 1: Estimated Solubility of this compound in Various Solvents

Disclaimer: The following data is estimated based on the solubility of structurally similar benzamide derivatives and should be used as a guideline for solvent selection. Experimental verification is recommended for precise quantitative values.

SolventQualitative Solubility at 25°CEstimated Solubility at Boiling PointSuitability for Recrystallization
WaterPoorly SolubleSparingly SolublePotentially suitable in a mixed solvent system (e.g., with ethanol).
EthanolSparingly SolubleSolubleGood candidate.[8]
MethanolSparingly SolubleSolubleGood candidate.[8]
AcetoneSolubleVery SolubleMay be too soluble for good recovery unless used in a mixed solvent system.[8]
Ethyl AcetateSparingly to Moderately SolubleSolubleGood candidate, potentially in a mixed system with hexane.
ToluenePoorly SolubleModerately SolubleMay be a suitable solvent.
HexaneInsolublePoorly SolubleGood candidate as an anti-solvent.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol) and a boiling chip. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.[4]

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1]

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes. For final drying, the crystals can be transferred to a watch glass or placed in a desiccator.

Protocol 2: Mixed Solvent Recrystallization (Solvent/Anti-solvent)

  • Dissolution: Dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., ethanol or ethyl acetate) in which the compound is readily soluble.

  • Addition of Anti-solvent: While the solution is still hot, add a "poor" solvent (an anti-solvent, e.g., water or hexane) in which the compound is insoluble, dropwise, until the solution becomes slightly cloudy (turbid).[3]

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 4-6 from the Single Solvent Recrystallization protocol, using the ice-cold solvent mixture for washing if necessary.

Visualizations

Recrystallization_Workflow start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool No hot_filtration->cool Yes ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Ice-Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: A general workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization issue Recrystallization Issue no_crystals No Crystals Form issue->no_crystals oiling_out Compound Oils Out issue->oiling_out low_yield Low Yield issue->low_yield impure_product Product Impure issue->impure_product solution1 Scratch Flask / Add Seed Crystal Concentrate Solution Add Anti-solvent no_crystals->solution1 solution2 Reheat and Add More Solvent Cool Slowly Change Solvent oiling_out->solution2 solution3 Use Minimum Hot Solvent Ensure Thorough Cooling Use Ice-Cold Wash low_yield->solution3 solution4 Use Charcoal for Color Second Recrystallization Consider Chromatography impure_product->solution4

Caption: A troubleshooting guide for common issues in recrystallization.

References

Technical Support Center: Enhancing the Solubility of 4-amino-N-(4-methoxyphenyl)benzamide for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of 4-amino-N-(4-methoxyphenyl)benzamide in biological assays.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated immediately upon addition to my aqueous cell culture medium. What is the likely cause and how can I prevent this?

A1: This phenomenon, often called "crashing out," is common for hydrophobic compounds like this compound. It typically occurs due to "solvent shock," where the compound, highly soluble in a concentrated organic solvent stock (like DMSO), rapidly becomes insoluble when diluted into the aqueous environment of the culture medium. To prevent this, consider a serial dilution of your stock solution in pre-warmed (37°C) culture media. Adding the compound dropwise while gently vortexing can also mitigate rapid dilution issues.

Q2: I've prepared my working solution of this compound and it initially appeared clear, but after some time in the incubator, a precipitate formed. What could be the reason for this delayed precipitation?

A2: Delayed precipitation can be caused by several factors. Temperature fluctuations, such as moving from room temperature to a 37°C incubator, can affect solubility. Additionally, cellular metabolism can alter the pH of the culture medium over time, which may decrease the solubility of pH-sensitive compounds. Evaporation from the culture plates can also concentrate the compound, leading to precipitation. Ensure your incubator has proper humidification and consider using sealed plates for long-term experiments.

Q3: How does the pH of the medium affect the solubility of this compound?

A3: The solubility of ionizable compounds can be significantly influenced by the pH of the solution. For a compound like this compound, which contains an amino group, its ionization state and therefore solubility will be pH-dependent. It is advisable to check the pKa of your compound and ensure the pH of your culture medium is optimal for keeping it in solution.

Q4: Can interactions with media components cause my compound to precipitate?

A4: Yes, components in the cell culture medium, such as salts, amino acids, and proteins (especially in serum-containing media), can interact with your compound and form insoluble complexes. If you suspect this is the issue, you might try using a different basal media formulation.

Troubleshooting Guide

If you are encountering solubility issues with this compound, follow this troubleshooting workflow:

G start Start: Solubility Issue Observed check_concentration Is the final concentration exceeding the known solubility limit? start->check_concentration reduce_concentration Action: Lower the final working concentration. check_concentration->reduce_concentration Yes check_dissolution Was the stock solution fully dissolved in the organic solvent? check_concentration->check_dissolution No end_soluble End: Compound Solubilized reduce_concentration->end_soluble redissolve_stock Action: Ensure complete dissolution of stock (vortex, sonicate). check_dissolution->redissolve_stock No check_dilution How was the working solution prepared? check_dissolution->check_dilution Yes redissolve_stock->check_dilution rapid_dilution Rapid dilution into aqueous buffer check_dilution->rapid_dilution check_media_temp Was the media at 37°C during dilution? check_dilution->check_media_temp Gradual Dilution serial_dilution Action: Use serial dilution in pre-warmed media. rapid_dilution->serial_dilution serial_dilution->end_soluble warm_media Action: Always use pre-warmed media for dilutions. check_media_temp->warm_media No check_ph Is the compound's solubility pH-dependent? check_media_temp->check_ph Yes warm_media->end_soluble adjust_ph Action: Adjust media pH (if compatible with assay). check_ph->adjust_ph Yes use_cosolvent Action: Consider using a co-solvent (e.g., PEG 400). check_ph->use_cosolvent No adjust_ph->end_soluble use_cosolvent->end_soluble

Caption: Troubleshooting workflow for addressing solubility issues.

Data Presentation: Solubility of Benzamide Derivatives

Table 1: Predicted Qualitative Solubility of a Representative Benzamide Derivative

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aqueous Water, PBS (pH 7.4)Poorly SolubleThe hydrophobic nature of the aromatic rings generally outweighs the polar contributions of the amino and amide groups.
Polar Protic Methanol, EthanolSparingly SolubleThe amino and amide groups can form hydrogen bonds with the solvent's hydroxyl group, but overall hydrophobicity limits high solubility.
Polar Aprotic DMSO, DMF, AcetonitrileSolubleThese solvents act as effective hydrogen bond acceptors and can solvate the aromatic rings, leading to good solubility.

Table 2: Illustrative Quantitative Solubility of a Benzamide Analog in Various Solvents

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mM)
DMSO 25~30~123.8
Ethanol 25~1~4.1
PBS (pH 7.2) with 50% DMSO 25~0.50~2.1
Water 25<0.1<0.4

Experimental Protocols

Protocol 1: Preparation of a Stock Solution and Working Dilutions

This protocol describes a general method for preparing a stock solution of this compound in DMSO and subsequent dilution for use in biological assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

  • Pre-warmed (37°C) cell culture medium

Procedure:

  • Stock Solution Preparation (e.g., 10 mM): a. Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. c. Vortex the tube vigorously for 1-2 minutes to aid dissolution. d. If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. e. Visually inspect the solution to ensure there are no visible particles.

  • Preparation of Working Solution (e.g., 10 µM): a. Perform a serial dilution to minimize precipitation. b. Intermediate Dilution: Prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in pre-warmed cell culture medium. c. Final Dilution: Prepare the 10 µM working solution by diluting the 1 mM intermediate solution 1:100 in pre-warmed cell culture medium. d. Gently mix the working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause shearing of media components.

Protocol 2: Kinetic Solubility Assay

This protocol provides a method to determine the kinetic solubility of this compound in an aqueous buffer.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well clear bottom plate

  • Microplate reader with turbidity measurement capabilities

Procedure:

  • Prepare a series of dilutions of the 10 mM stock solution in DMSO (e.g., from 10 mM down to 0.1 mM).

  • Add 2 µL of each DMSO dilution to triplicate wells of a 96-well plate. Include wells with 2 µL of DMSO alone as a blank.

  • Rapidly add 198 µL of PBS (pH 7.4) to each well.

  • Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking.

  • Measure the absorbance (turbidity) of each well at a wavelength of 620 nm.

  • The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the blank.

Signaling Pathway and Experimental Workflow Visualization

DNA Methylation Pathway

Derivatives of 4-aminobenzamide have been investigated as inhibitors of DNA methyltransferases (DNMTs). The following diagram illustrates the general DNA methylation pathway.

DNA_Methylation_Pathway cluster_dna DNA Methylation Methionine Methionine SAM SAM Methionine->SAM MAT SAH SAH SAM->SAH DNMTs (Target of Inhibition) Unmethylated_DNA Unmethylated DNA (CpG sites) Methylated_DNA Methylated DNA (5-mC) SAM->Methylated_DNA donates methyl group Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS Unmethylated_DNA->Methylated_DNA Methyl Group Transfer

Caption: DNA Methylation Pathway.

Stability issues of 4-amino-N-(4-methoxyphenyl)benzamide in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-amino-N-(4-methoxyphenyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution. While specific stability data for this compound is not extensively available in public literature, this guide offers best practices, troubleshooting advice, and protocols for assessing its stability in your own experimental settings based on the chemical properties of its functional groups.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that might influence its stability in solution?

A1: The key functional groups are the benzamide linkage, the primary aromatic amine (-NH2), and the methoxy ether (-OCH3) on the phenyl ring. The amide bond is susceptible to hydrolysis, especially under acidic or basic conditions, while the aromatic amine group is prone to oxidation.

Q2: What are the likely degradation pathways for this compound in solution?

A2: The two most probable degradation pathways are:

  • Hydrolysis: Cleavage of the amide bond to yield 4-aminobenzoic acid and p-anisidine (4-methoxyaniline). This reaction can be catalyzed by acid or base.[1][2]

  • Oxidation: The primary aromatic amine is susceptible to oxidation, which can lead to the formation of colored products (such as nitroso or nitro compounds) and potential polymerization.[3][4][5] This can be initiated by exposure to air (oxygen), light, or trace metal impurities.

Q3: What solvents are recommended for preparing stock solutions of this compound?

A3: Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions due to its strong solubilizing power for many organic compounds. For working solutions, solvents like ethanol or methanol may also be suitable.[6] However, it is crucial to use anhydrous solvents, as the presence of water can facilitate hydrolysis of the amide bond. The stability in any chosen solvent should be experimentally verified.

Q4: What are the general recommendations for storing solutions of this compound?

A4: To maximize stability, stock solutions should be:

  • Stored at low temperatures, such as -20°C or -80°C.

  • Protected from light by using amber vials or by wrapping containers in aluminum foil to prevent photodegradation.[6][7] Aromatic amines can be particularly sensitive to light.[8]

  • Dispensed into single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

  • Stored under an inert atmosphere (e.g., argon or nitrogen) if oxidative degradation is a concern.

Q5: How does pH affect the stability of this compound in aqueous solutions?

A5: Amide hydrolysis is significantly influenced by pH. The rate of hydrolysis is generally slowest in the neutral pH range (approximately pH 6-8) and increases under both acidic and basic conditions.[1][2] Therefore, for experiments in aqueous buffers, it is recommended to work at a pH as close to neutral as possible, unless the experimental design requires otherwise.

Troubleshooting Guide

Issue: My solution of this compound has changed color (e.g., turned yellow or brown).

Possible Cause Troubleshooting Steps
Oxidation of the Aromatic Amine The primary aromatic amine group is susceptible to air and light-induced oxidation, often forming colored impurities.[3][4]
1. Protect from Light: Store stock solutions and experimental samples in amber vials or wrapped in foil.
2. Use Fresh Solvents: Prepare solutions using high-purity, anhydrous solvents that have been sparged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.
3. Prepare Freshly: Prepare solutions immediately before use whenever possible.
4. Add Antioxidants: If compatible with the experimental system, consider adding a small amount of an antioxidant.

Issue: I observe a precipitate in my stock solution after storage.

Possible Cause Troubleshooting Steps
Low Solubility at Storage Temperature The compound may be precipitating out of solution upon freezing or refrigeration.
1. Warm and Sonicate: Before use, allow the vial to warm to room temperature and then sonicate briefly to redissolve the compound. Visually inspect for complete dissolution.
2. Lower Concentration: Consider preparing stock solutions at a slightly lower concentration.
Absorption of Water If using DMSO, it is hygroscopic and can absorb atmospheric moisture, which may reduce the solubility of the compound.
1. Use Anhydrous Solvent: Ensure you are using high-quality, anhydrous DMSO.
2. Proper Handling: Minimize the time the stock solution vial is open to the air. Use single-use aliquots to reduce the frequency of opening the main stock.

Issue: HPLC analysis of my sample shows new peaks that were not present in the freshly prepared solution.

Possible Cause Troubleshooting Steps
Chemical Degradation The compound is degrading under your experimental or storage conditions. The new peaks likely correspond to degradation products.
1. Identify Degradants: If possible, use mass spectrometry (LC-MS) to identify the new peaks. Likely degradants include 4-aminobenzoic acid and p-anisidine from hydrolysis.
2. Perform a Stability Study: Conduct a systematic stability study (see Experimental Protocol below) to determine the rate of degradation under your specific conditions (solvent, temperature, pH).
3. Optimize Conditions: Based on the stability study, adjust storage and experimental conditions to minimize degradation (e.g., change solvent, adjust pH, lower temperature).

Data Presentation

The stability of this compound can be quantified by monitoring its concentration over time under various conditions. Below is a table with hypothetical data from a stability study to illustrate how results can be presented.

Table 1: Hypothetical Stability of this compound (10 mM in DMSO) at Different Temperatures

Storage TemperatureTime PointPurity by HPLC (%)% Remaining
Room Temperature (25°C) 0 hours99.8100.0
24 hours95.295.4
72 hours88.188.3
1 week75.475.6
Refrigerated (4°C) 0 hours99.8100.0
24 hours99.799.9
72 hours99.599.7
1 week98.999.1
Frozen (-20°C) 0 hours99.8100.0
1 week99.8100.0
1 month99.699.8
3 months99.299.4

Visualizations

cluster_0 Potential Degradation Pathway: Hydrolysis Parent This compound Products 4-aminobenzoic acid + p-anisidine Parent->Products H₂O (Acid or Base) start Start prep_stock Prepare fresh stock solution (e.g., 10 mM in anhydrous DMSO) start->prep_stock time_zero Analyze 'Time 0' sample by HPLC (determine initial purity and peak area) prep_stock->time_zero aliquot Dispense aliquots into amber vials time_zero->aliquot store Store aliquots under different conditions (e.g., 25°C, 4°C, -20°C) aliquot->store time_points At specified time points (e.g., 24h, 72h, 1 week), retrieve aliquots from each condition store->time_points analyze_samples Analyze samples by HPLC time_points->analyze_samples compare Compare peak area and purity to 'Time 0' sample analyze_samples->compare end End compare->end start Unexpected result observed (e.g., new HPLC peak, color change) check_storage Review storage conditions (temp, light, container) start->check_storage check_solvent Verify solvent quality (anhydrous, purity, age) start->check_solvent degradation Is degradation suspected? check_storage->degradation check_solvent->degradation precipitation Is precipitation suspected? degradation->precipitation No action_storage Action: Optimize storage (aliquot, protect from light, lower temp) degradation->action_storage Yes oxidation Is oxidation suspected? (e.g., color change) precipitation->oxidation No action_precip Action: Warm & sonicate solution. Consider lower concentration stock. precipitation->action_precip Yes hydrolysis Is hydrolysis suspected? (e.g., aqueous environment) oxidation->hydrolysis No action_oxidation Action: Use inert gas (Ar/N₂). Prepare fresh solutions. oxidation->action_oxidation Yes action_hydrolysis Action: Use anhydrous solvents. Control pH if in buffer. hydrolysis->action_hydrolysis Yes action_solvent Action: Use fresh, high-purity anhydrous solvent

References

Side reactions to avoid during the synthesis of N-arylbenzamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common side reactions during the synthesis of N-arylbenzamides.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N-arylbenzamides, and what are their primary side reactions?

A1: The two most prevalent methods are the Schotten-Baumann reaction and coupling agent-mediated synthesis. Each has distinct potential side reactions.

  • Schotten-Baumann Reaction: This method involves reacting an amine with an acyl chloride under basic conditions. Common side reactions include the hydrolysis of the benzoyl chloride and the formation of N,N-dibenzoylaniline, especially when using aniline derivatives.

  • Coupling Agent-Mediated Synthesis: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to form the amide bond directly from a carboxylic acid and an amine. The main side reactions involve the formation of byproducts such as dicyclohexylurea (DCU) from DCC, which can be difficult to remove, and potential racemization of chiral centers. The use of additives like 1-hydroxybenzotriazole (HOBt) can help suppress these side reactions.

Q2: My Schotten-Baumann reaction is giving a very low yield. What are the likely causes?

A2: Low yields in the Schotten-Baumann reaction are often due to a few key factors:

  • Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly reactive towards water and can hydrolyze to benzoic acid, which is unreactive with the amine. It is crucial to use dry solvents and reagents.

  • Protonation of the Amine: The reaction produces hydrochloric acid (HCl), which can protonate the amine starting material, rendering it non-nucleophilic and halting the reaction. The presence of a base, such as aqueous sodium hydroxide, is essential to neutralize the HCl as it forms.

  • Inadequate Mixing: In the biphasic Schotten-Baumann system, vigorous stirring is necessary to ensure the reactants in the organic phase come into contact with the base in the aqueous phase.

Q3: I am observing a significant amount of an insoluble white precipitate in my DCC-coupling reaction. What is it and how can I remove it?

A3: The insoluble white precipitate is almost certainly dicyclohexylurea (DCU), a byproduct of the DCC coupling agent. DCU is notoriously insoluble in many common organic solvents, which can complicate purification. Here are some strategies for its removal:

  • Filtration: A large portion of the DCU can be removed by filtering the reaction mixture before the aqueous workup.

  • Solvent Precipitation: After the workup, the crude product can be dissolved in a suitable solvent like dichloromethane (DCM), and then a non-polar solvent such as hexanes or diethyl ether can be added to precipitate the remaining DCU. Cooling the mixture can enhance precipitation.

  • Alternative Reagents: Consider using a water-soluble carbodiimide like EDC. The corresponding urea byproduct can be easily removed with an aqueous wash.

Q4: How can I prevent the formation of N,N-dibenzoylaniline during the synthesis of N-arylbenzamides from anilines?

A4: The formation of the N,N-dibenzoylaniline byproduct occurs when an excess of benzoyl chloride is used. To minimize this side reaction, it is advisable to use a stoichiometric amount or a slight excess of the aniline relative to the benzoyl chloride.

Q5: What is the role of HOBt in amide coupling reactions, and does it impact yield and purity?

A5: 1-Hydroxybenzotriazole (HOBt) is a common additive in carbodiimide-mediated coupling reactions. It offers several advantages:

  • Suppression of Racemization: HOBt reacts with the activated carboxylic acid to form an activated ester intermediate that is less prone to racemization.

  • Improved Efficiency: By forming a more stable activated intermediate, HOBt can improve the overall efficiency and yield of the coupling reaction.

  • Reduced Side Reactions: In DCC-mediated couplings, HOBt can help to suppress the formation of the N-acylurea byproduct.

The addition of HOBt generally leads to higher purity and, in many cases, improved yields, especially when dealing with amino acids or other chiral molecules.

Troubleshooting Guides

Schotten-Baumann Reaction
ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Hydrolysis of benzoyl chloride. 2. Protonation of the amine by HCl byproduct. 3. Insufficient mixing in the biphasic system.1. Use dry solvents and reagents; add benzoyl chloride slowly to a cooled solution. 2. Ensure an adequate amount of base (e.g., 10% NaOH) is present to neutralize the HCl. 3. Vigorously stir the reaction mixture.
Product is an Oil, Not a Solid 1. Presence of impurities. 2. The product has a low melting point.1. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by seeding with a pure crystal. 2. Isolate the oil via extraction and attempt recrystallization from a different solvent system.
Formation of N,N-dibenzoylaniline Excess benzoyl chloride was used.Use a stoichiometric amount or a slight excess of the aniline relative to the benzoyl chloride.
Coupling Agent-Mediated Synthesis (DCC/EDC)
ProblemPossible Cause(s)Recommended Solution(s)
Low Yield of Amide 1. Formation of N-acylurea byproduct (with DCC). 2. Incomplete reaction.1. Add 1-hydroxybenzotriazole (HOBt) to the reaction to suppress N-acylurea formation. 2. Ensure stoichiometric amounts of reactants and coupling agent; monitor the reaction by TLC.
Product is Contaminated with DCU DCU is sparingly soluble and co-precipitates with the product.1. Filter the reaction mixture before workup. 2. After workup, dissolve the crude product in a solvent like DCM, add a non-polar solvent like hexanes, and cool to precipitate the DCU. 3. Consider using a water-soluble carbodiimide like EDC.
Racemization of Chiral Centers Formation of an oxazolone intermediate.1. Add HOBt to the reaction mixture to form a less racemization-prone activated ester. 2. Perform the reaction at a lower temperature (e.g., 0°C).

Data Presentation

Table 1: Comparison of N-arylbenzamide Synthesis Methods and Common Side Reactions

Synthesis MethodKey ReagentsTypical Yield RangeCommon Side Reactions/ByproductsMitigation Strategy
Schotten-Baumann Benzoyl Chloride, Amine, Base (e.g., NaOH)70-95%- Hydrolysis of benzoyl chloride- N,N-dibenzoylaniline- Use of dry reagents and solvents- Control stoichiometry
DCC Coupling Carboxylic Acid, Amine, DCC60-90%- Dicyclohexylurea (DCU)- N-acylurea- Racemization- Filtration and solvent precipitation for DCU removal- Addition of HOBt
EDC/HOBt Coupling Carboxylic Acid, Amine, EDC, HOBt80-95%- Water-soluble urea byproduct- Low levels of racemization- Aqueous workup to remove urea byproduct

Experimental Protocols

Protocol 1: Minimizing Side Reactions in Schotten-Baumann Synthesis of N-phenylbenzamide

This protocol is designed to minimize the hydrolysis of benzoyl chloride and the formation of N,N-dibenzoylaniline.

Materials:

  • Aniline

  • Benzoyl chloride

  • 10% Aqueous sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Procedure:

  • In a flask, dissolve aniline (1.0 equivalent) in DCM.

  • Cool the solution to 0-5°C in an ice bath with vigorous stirring.

  • Slowly add the 10% aqueous NaOH solution (2.0-3.0 equivalents) to the aniline solution.

  • Add benzoyl chloride (1.0 equivalent) dropwise to the stirred biphasic mixture over 30 minutes, maintaining the temperature between 0 and 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol/water.

Protocol 2: EDC/HOBt Coupling for N-Arylbenzamide Synthesis with Reduced Racemization

This protocol is suitable for coupling carboxylic acids with anilines, particularly when dealing with chiral molecules.

Materials:

  • Carboxylic acid (1.0 equivalent)

  • Aniline derivative (1.1 equivalents)

  • EDC (1.2 equivalents)

  • HOBt (1.2 equivalents)

  • Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • 1M HCl, saturated sodium bicarbonate, brine

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid, HOBt, and the aniline derivative in anhydrous DMF.

  • Cool the mixture to 0°C in an ice bath.

  • Add DIPEA to the mixture.

  • Slowly add EDC to the reaction mixture and stir at 0°C for 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Schotten_Baumann_Troubleshooting start Low Yield in Schotten-Baumann Reaction check_hydrolysis Check for Benzoyl Chloride Hydrolysis start->check_hydrolysis Possible Cause check_base Check for Sufficient Base check_hydrolysis->check_base No solution_hydrolysis Use Dry Reagents/Solvents Add Acyl Chloride Slowly at 0°C check_hydrolysis->solution_hydrolysis Yes check_mixing Check for Adequate Mixing check_base->check_mixing No solution_base Ensure >2 Equivalents of Base (e.g., 10% NaOH) check_base->solution_base Yes solution_mixing Increase Stirring Speed check_mixing->solution_mixing Yes

Caption: Troubleshooting workflow for low yield in Schotten-Baumann reactions.

DCC_Coupling_Workflow cluster_reaction Reaction Step cluster_workup Workup & Purification reactants Carboxylic Acid + Amine + HOBt (optional) in Anhydrous Solvent add_dcc Add DCC at 0°C reactants->add_dcc stir Stir at RT for 12-24h add_dcc->stir filter_dcu Filter to Remove Insoluble DCU stir->filter_dcu Reaction Complete side_reaction Side Product: Insoluble DCU stir->side_reaction aq_workup Aqueous Workup (Acid/Base Washes) filter_dcu->aq_workup purification Column Chromatography or Recrystallization aq_workup->purification side_reaction->filter_dcu Removed Here

Caption: Experimental workflow for DCC coupling with DCU byproduct removal.

Technical Support Center: Optimizing Amide Coupling of 4-Aminobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in the amide coupling of 4-aminobenzoic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most effective coupling reagents for 4-aminobenzoic acid derivatives?

A1: The choice of coupling reagent is critical for maximizing yield and purity.[1]

  • Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents are highly efficient and fast-acting, making them an excellent choice for challenging couplings, including sterically hindered substrates.[1][2] HATU, in particular, often provides high yields in short reaction times.[1][3]

  • Carbodiimides (e.g., EDC, DCC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a popular, cost-effective, and robust option.[4] It is often used with additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure to improve efficiency and minimize side reactions like racemization.[4] A key advantage of EDC is that its urea byproduct is water-soluble, which simplifies purification during workup.[1][5]

  • Phosphonium Salts (e.g., PyBOP): These reagents are also very effective and can reduce certain side reactions.[4]

Q2: Why is a base necessary in the coupling reaction, and which one should I use?

A2: A non-nucleophilic organic base is essential to deprotonate the carboxylic acid, which facilitates its activation by the coupling reagent, and to neutralize acidic byproducts formed during the reaction.[4] A common choice is Diisopropylethylamine (DIPEA) due to its steric bulk, which minimizes the risk of it acting as a nucleophile and causing side reactions.[4] Other suitable bases include triethylamine (TEA) or N-methylmorpholine (NMM).[4][6] Typically, 2-3 equivalents of the base are used.[4]

Q3: How can I prevent the self-polymerization of 4-aminobenzoic acid?

A3: Self-polymerization, where the amino group of one molecule attacks the activated carboxyl group of another, is a common side reaction.[4][7] This can be minimized through several strategies:

  • Controlled Order of Addition: Pre-activate the 4-aminobenzoic acid derivative with the coupling reagent and base for a short period (15-30 minutes) before introducing the desired amine partner. This ensures the activated species is quickly trapped by the intended nucleophile.[4][8]

  • Slow Addition: Adding the amine coupling partner slowly or dropwise to the activated carboxylic acid can help maintain a low concentration of the free amine, favoring the desired reaction.[4]

  • Temperature Control: Performing the reaction at a lower temperature, such as 0 °C, can help manage the rate of competing side reactions.[4][6]

Q4: What is the optimal pH for carbodiimide (EDC/NHS) coupling reactions?

A4: EDC/NHS coupling is a two-step process, with each step having a distinct optimal pH range.

  • Activation Step: The initial activation of the carboxyl group with EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[9][10] MES buffer is a common and effective choice for this step.[9][10]

  • Coupling Step: The subsequent reaction of the activated ester with the primary amine is most effective at a physiological to slightly basic pH, ranging from 7.0 to 8.5.[9][10] Phosphate-buffered saline (PBS) is frequently used for this stage.[9] It is crucial to avoid buffers containing primary amines or carboxylates (e.g., Tris, glycine) as they will compete in the reaction.[9][10]

Q5: What is the role of additives like HOBt and HOAt?

A5: Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are often used with coupling reagents, particularly carbodiimides. They offer several advantages:

  • They react with the highly reactive O-acylisourea intermediate to form a more stable active ester.[5]

  • This active ester is less prone to racemization, a critical concern when coupling chiral molecules.[6]

  • They can increase the reaction rate and overall yield. HOAt is generally considered more reactive and provides better racemization suppression than HOBt.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Ineffective coupling reagent or hydrolysis of the activated ester. 2. Poor nucleophilicity of the amine coupling partner. 3. Reaction conditions not optimized (time, temperature). 4. Presence of moisture in solvents or reagents.1. Consider a more potent coupling reagent like HATU.[1][4] 2. Increase the equivalents of the coupling reagent (e.g., 1.1–1.5 eq).[4] 3. Increase the reaction time and/or temperature.[4] 4. Ensure the use of anhydrous solvents and reagents. Dry solvents over molecular sieves if needed.[4]
Presence of a Major Byproduct with Mass of Starting Material Dimer The amino group of one 4-aminobenzoic acid molecule is reacting with the activated carboxyl group of another (self-polymerization).[4]1. Pre-activate the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine partner.[4] 2. Add the amine partner slowly or dropwise to the reaction mixture.[4] 3. Run the reaction at a lower temperature (e.g., 0 °C) to better control reactivity.[4]
Presence of N-acylurea Byproduct (when using carbodiimides) The initially formed O-acylisourea intermediate can undergo an O→N rearrangement, forming a stable, unreactive N-acylurea byproduct.[11]1. Use an additive such as HOBt or NHS. These additives trap the O-acylisourea intermediate to form an active ester, which is less susceptible to this rearrangement.[9]
Guanidinylation of the Amine (when using uronium/aminium reagents) Uronium/aminium reagents (like HATU/HBTU) can react directly with the primary amine nucleophile, forming a guanidinium byproduct and terminating the reaction.[12][13]1. Pre-activate the carboxylic acid with the coupling reagent and base before adding the amine. This consumes the coupling reagent, preventing it from reacting with your desired amine.[13]
Precipitation Observed During Reaction 1. The urea byproduct from DCC is insoluble in many organic solvents. 2. High concentrations of EDC can sometimes cause precipitation.[9] 3. The product or starting material may have poor solubility in the chosen solvent.1. If using DCC, the precipitate is likely dicyclohexylurea (DCU) and can be removed by filtration upon completion. If this is problematic, switch to EDC or DIC, which produce more soluble byproducts.[1][3] 2. Reduce the molar excess of EDC if it is suspected to be the cause.[9] 3. Re-evaluate the solvent choice or consider running the reaction at a higher dilution.

Data Presentation

Table 1: Performance Comparison of Common Coupling Reagents

The following data summarizes typical results for the amidation of a 4-aminobenzoic acid derivative (4-Amino-3-bromobenzoic acid) with benzylamine. Conditions may require optimization for different substrates.[1]

Coupling ReagentAdditiveBaseSolventReaction Time (h)Yield (%)Purity (%)Notes
EDC HOBtDIPEADMF1285>95A common, cost-effective choice. The urea byproduct is water-soluble, simplifying workup.[1]
HATU NoneDIPEADMF295>98Highly efficient and fast-acting, especially for challenging couplings.[1]
T3P® NonePyridineEtOAc492>97A versatile and safe reagent with good performance.[1]

Experimental Protocols

Protocol 1: Amide Coupling using HATU [4]

  • To a solution of the 4-aminobenzoic acid derivative (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.1 eq) to the solution and stir for 15-30 minutes to allow for pre-activation of the carboxylic acid.

  • Slowly add the amine coupling partner (1.0-1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Amide Coupling using EDC/HOBt [4]

  • Dissolve the 4-aminobenzoic acid derivative (1.0 eq), HOBt (1.2 eq), and the amine coupling partner (1.0-1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the mixture.

  • Cool the reaction to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Follow steps 6-9 from Protocol 1 for reaction workup and purification.

Mandatory Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_acid Dissolve 4-Aminobenzoic Acid Derivative (1.0 eq) & Base (2.5 eq) in Anhydrous Solvent activation Cool to 0°C Add Coupling Reagent (1.1 eq) Stir for 15-30 min (Pre-activation) prep_acid->activation 1 prep_amine Prepare Solution of Amine Partner (1.0-1.2 eq) coupling Add Amine Solution Slowly Warm to RT Stir for 1-12h (Monitor) prep_amine->coupling activation->coupling 2 quench Quench with Water coupling->quench 3 extract Extract with Organic Solvent quench->extract 4 wash Wash (aq. NaHCO₃, Brine) extract->wash 5 purify Dry, Concentrate & Purify wash->purify 6

Caption: General experimental workflow for amide coupling of 4-aminobenzoic acid derivatives.

G start Low or No Product Yield check_reagents Are reagents/solvents anhydrous and fresh? start->check_reagents yes_reagents Yes check_reagents->yes_reagents no_reagents No check_reagents->no_reagents check_byproducts Are byproducts observed (e.g., self-coupling)? yes_reagents->check_byproducts use_fresh Use fresh, anhydrous materials Repeat experiment no_reagents->use_fresh yes_byproducts Yes check_byproducts->yes_byproducts no_byproducts No check_byproducts->no_byproducts optimize_addition Optimize order of addition: 1. Pre-activate acid before adding amine 2. Add amine slowly at 0°C yes_byproducts->optimize_addition check_coupling_reagent Is the coupling reagent strong enough? no_byproducts->check_coupling_reagent yes_coupling Yes check_coupling_reagent->yes_coupling no_coupling No check_coupling_reagent->no_coupling increase_conditions Increase reaction time and/or temperature yes_coupling->increase_conditions use_stronger Switch to a more potent reagent (e.g., EDC -> HATU) no_coupling->use_stronger

Caption: Troubleshooting decision tree for optimizing low-yield coupling reactions.

G cluster_activation Activation Phase cluster_side_reactions Potential Side Reactions cluster_coupling Coupling Phase RCOOH Carboxylic Acid (R-COOH) Intermediate O-Acylisourea Intermediate (Highly Reactive) RCOOH->Intermediate EDC Carbodiimide (EDC) EDC->Intermediate N_Acylurea N-Acylurea Byproduct (Unreactive) Intermediate->N_Acylurea O->N Rearrangement Hydrolysis Hydrolysis (Reverts to R-COOH) Intermediate->Hydrolysis Reaction with H₂O Amide Amide Product (R-CONH-R') Intermediate->Amide Nucleophilic Attack Amine Primary Amine (R'-NH₂) Amine->Amide Urea Urea Byproduct

Caption: Simplified mechanism for carbodiimide (EDC)-mediated amide bond formation and side reactions.

References

Purification of 4-amino-N-(4-methoxyphenyl)benzamide using column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-amino-N-(4-methoxyphenyl)benzamide using column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography purification of this compound, offering potential causes and solutions in a direct question-and-answer format.

Problem: Poor Separation of the Product from Impurities

  • Question: My collected fractions are still showing a mix of my desired product and impurities on the TLC plate. What could be the cause?

  • Answer: Poor separation is a frequent challenge and can stem from several factors:

    • Inappropriate Solvent System: The polarity of your mobile phase (eluent) may not be optimal for resolving the components of your mixture. A good starting point for benzamide derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.[1] It is crucial to perform preliminary thin-layer chromatography (TLC) to determine the ideal solvent ratio that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound, ensuring good separation from impurities.[1]

    • Column Overloading: Loading too much crude material onto the column can lead to broad, overlapping bands. A general guideline is to use a silica gel to crude material ratio of at least 30:1 (w/w), and this ratio should be increased for separations that are more challenging.[1]

    • Improper Column Packing: If the silica gel is not packed uniformly, it can lead to "channeling," where the solvent and sample flow unevenly through the column, resulting in poor separation.[1] Ensure the column is packed with a homogenous slurry and is never allowed to run dry.

Problem: The Product is Eluting with Streaking or Tailing

  • Question: The spot for my product on the TLC plates from the column fractions is streaked. What is causing this?

  • Answer: Tailing or streaking of your compound can be attributed to:

    • Compound Interaction with Silica Gel: The amino group in this compound is basic and can interact strongly with the acidic silanol groups on the surface of the silica gel.[2] This can cause the compound to "stick" to the stationary phase and elute slowly and unevenly. To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), can be added to the mobile phase to neutralize the acidic sites on the silica gel.[2]

    • Compound Insolubility: If the compound is not fully soluble in the mobile phase as it passes through the column, it can lead to tailing.[1] You may need to consider a different solvent system in which your product exhibits better solubility.

Problem: The Product is Not Eluting from the Column

  • Question: I have run a large volume of solvent through the column, but I am not seeing my product elute. What should I do?

  • Answer: If your product is not eluting, it could be due to:

    • Decomposition on Silica Gel: Some compounds are unstable on silica gel and can decompose during chromatography. To test for this, you can spot your crude mixture on a TLC plate, let it sit for an hour, and then develop it to see if any new spots appear, which would indicate degradation. If your compound is unstable, you might consider using a less acidic stationary phase, such as deactivated silica gel or alumina.

    • Insufficiently Polar Mobile Phase: The chosen eluent may not be polar enough to move your compound down the column. You can gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in a hexane/ethyl acetate mixture) to facilitate the elution of your product.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A common and effective starting point for the purification of benzamide derivatives is a mixture of hexane and ethyl acetate.[2] The optimal ratio should be determined by TLC analysis, aiming for an Rf value of 0.2-0.4 for the target compound.[1]

Q2: How can I prevent my compound from streaking on the column due to its basic amino group?

The basicity of the amino group can lead to strong interactions with the acidic silica gel, causing streaking.[2] Adding a small amount of triethylamine (0.1-1%) to your eluent can help to minimize these interactions and improve the peak shape.[2]

Q3: What are the common impurities I should expect in my crude this compound?

Common impurities often include unreacted starting materials, such as 4-aminobenzoic acid and 4-methoxyaniline, as well as byproducts from the amide coupling reaction.[2]

Q4: Is recrystallization a viable alternative to column chromatography for purifying this compound?

Yes, recrystallization can be a very effective purification method for solid compounds like this compound, provided a suitable solvent or solvent system can be found.[3] It is often a good first step to remove the bulk of impurities.

Q5: How do I properly load my sample onto the column?

The sample should be dissolved in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.[4] This concentrated solution is then carefully applied to the top of the silica gel bed. For compounds with poor solubility in the eluent, a "dry loading" technique can be used, where the crude product is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting dry powder is loaded onto the column.[5]

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general methodology for the purification of this compound. Optimization may be required based on the specific impurity profile of the crude material.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Triethylamine (optional)

  • Glass chromatography column

  • Sand

  • Collection tubes

  • Thin-layer chromatography (TLC) plates, chamber, and UV lamp

  • Rotary evaporator

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1) to find a solvent system that gives the target compound an Rf of ~0.3 and good separation from impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 9:1 hexane/ethyl acetate).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent.

    • Carefully apply the sample solution to the top of the silica gel.

    • Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen mobile phase, collecting fractions in separate test tubes.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.

  • Monitoring and Product Isolation:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Data Presentation

The following table summarizes representative quantitative data for the purification of a hypothetical 5-gram batch of crude this compound.

ParameterBefore PurificationAfter Column Chromatography
Starting Purity (by HPLC) ~80%>98%
Final Purity (by HPLC) ->99%
Yield -60-75%
Recovery -Moderate to High
Appearance Brownish solidOff-white to pale yellow solid

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc TLC Analysis (Optimize Solvent System) slurry Prepare Silica Gel Slurry pack Pack Column slurry->pack load Load Crude Sample pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Poor Separation solvent Inappropriate Solvent System start->solvent overload Column Overloading start->overload packing Improper Packing start->packing interaction Compound-Silica Interaction (Streaking/Tailing) start->interaction optimize_tlc Optimize with TLC (Rf 0.2-0.4) solvent->optimize_tlc reduce_load Reduce Sample Load (>30:1 silica:sample) overload->reduce_load repack Repack Column Carefully packing->repack add_base Add Triethylamine to Eluent interaction->add_base

Caption: Troubleshooting logic for poor separation in column chromatography.

References

Validation & Comparative

A Comparative Guide to Benzamide Derivatives: From Chemical Scaffolds to Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. This guide provides a comparative analysis of 4-amino-N-(4-methoxyphenyl)benzamide and other benzamide derivatives, highlighting their diverse biological activities. While direct experimental data for this compound's biological activity is not extensively documented in publicly available literature, its structural features provide a valuable reference point for understanding the structure-activity relationships within the broader benzamide class. This report will compare its physicochemical properties with those of benzamide derivatives that have demonstrated significant activity as DNA methyltransferase (DNMT) inhibitors, antiviral agents, anticancer therapeutics, and antimicrobial compounds.

Physicochemical Properties of this compound and Selected Derivatives

A molecule's physicochemical properties are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table outlines these properties for our reference compound and other biologically active benzamide derivatives.

Compound Structure Molecular Formula Molecular Weight ( g/mol ) XLogP3 Topological Polar Surface Area (Ų)
This compound C₁₄H₁₄N₂O₂242.27[1]1.9[1]64.4[1]
SGI-1027 (DNMT Inhibitor) C₂₇H₂₃N₇O461.524.5114.1
3-amino-N-(4-bromophenyl)-4-methoxybenzamide (Antiviral) C₁₄H₁₃BrN₂O₂321.173.475.5
F8 (Anticancer) C₂₄H₂₄FN₅O₃449.483.8108.9
N-(4-bromophenyl)benzamide (Antimicrobial) C₁₃H₁₀BrNO276.133.529.1

Comparative Biological Activities of Benzamide Derivatives

The versatility of the benzamide scaffold is evident in the wide range of biological targets it can be engineered to interact with. The following table summarizes the activities of several classes of benzamide derivatives. It is important to note that no specific biological activity data for this compound was identified in the reviewed literature.

Class of Benzamide Derivative Example Compound Biological Activity Target Quantitative Data
DNMT Inhibitor SGI-1027Inhibition of DNA methylationDNMT1, DNMT3A, DNMT3BhDNMT1 IC₅₀: 10 µM, hDNMT3A EC₅₀: 0.9 µM[2]
Antiviral Agent 3-amino-N-(4-bromophenyl)-4-methoxybenzamideInhibition of viral replicationEnterovirus 71IC₅₀: 5.7 - 12 µM[3]
Anticancer Agent F8Cytotoxicity against cancer cellsUndifferentiated gastric cancer cellsHGC-27 IC₅₀: 0.26 µM[4][5]
Antimicrobial Agent N-(4-bromophenyl)benzamideInhibition of bacterial growthGram-positive and Gram-negative bacteriaE. coli MIC: 3.12 µg/mL, B. subtilis MIC: 6.25 µg/mL[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key biological assays cited in this guide.

DNA Methyltransferase (DNMT) Inhibition Assay (Colorimetric)

This assay quantifies the activity of DNMT enzymes.

Principle: DNMT enzymes transfer a methyl group from a donor to a DNA substrate coated on a microplate well. The methylated DNA is then detected using a specific antibody and a colorimetric readout.

Procedure:

  • Reaction Setup: In a 96-well plate, add the DNMT assay buffer, the methyl group donor (S-adenosyl-L-methionine), the purified DNMT1 enzyme, and the test compound at various concentrations.[7]

  • Methylation Reaction: Incubate the plate at 37°C for 60-90 minutes to allow the methylation reaction to occur.[7][8]

  • Washing: Wash the wells to remove unreacted components.[7]

  • Antibody Incubation: Add a capture antibody specific for methylated DNA and incubate at room temperature for 60 minutes.[7][8]

  • Secondary Antibody and Detection: After another wash step, add a secondary antibody conjugated to an enzyme. Following incubation and a final wash, add a developing solution that produces a colorimetric signal.[7][8]

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The degree of inhibition is calculated relative to the untreated control.[7][8]

Antiviral Activity Assay (Plaque Reduction Assay)

This assay determines the concentration of an antiviral compound that inhibits the formation of viral plaques.

Principle: A confluent monolayer of host cells is infected with a known amount of virus in the presence of the test compound. The ability of the compound to inhibit viral replication is quantified by the reduction in the number of plaques (zones of cell death) formed.

Procedure:

  • Cell Seeding: Seed host cells (e.g., Vero cells) in a multi-well plate and incubate until a confluent monolayer is formed.[9]

  • Compound and Virus Addition: Treat the cells with various concentrations of the benzamide derivative. After a short incubation, infect the cells with Enterovirus 71.[10]

  • Overlay and Incubation: After an adsorption period, remove the virus-containing medium and add an overlay medium (e.g., containing carboxymethyl cellulose) to restrict viral spread to adjacent cells. Incubate the plates for several days to allow for plaque formation.[11]

  • Plaque Visualization: Fix the cells and stain with a dye (e.g., crystal violet) that stains living cells. Plaques will appear as clear zones where cells have been lysed by the virus.[10]

  • Data Analysis: Count the number of plaques in each well. The IC₅₀ value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells and, by inference, their viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cancer cells (e.g., HGC-27) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to various concentrations of the benzamide derivative for a specified period (e.g., 72 hours).[4]

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a microorganism.

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate, and a standardized inoculum of the target microorganism is added. The MIC is the lowest concentration of the compound that prevents visible growth of the microbe.

Procedure:

  • Preparation of Compound Dilutions: Serially dilute the benzamide derivative in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.[12]

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., E. coli or S. aureus) corresponding to a 0.5 McFarland standard.[12]

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.[12]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[12]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[12]

Visualizing Synthesis and Mechanisms

To further elucidate the relationships between these compounds and their biological functions, the following diagrams illustrate a general synthesis pathway, a key signaling pathway, and a conceptual workflow.

G cluster_start Starting Materials cluster_activation Acid Activation cluster_coupling Amide Coupling 4-aminobenzoic_acid 4-aminobenzoic acid acyl_chloride 4-aminobenzoyl chloride 4-aminobenzoic_acid->acyl_chloride SOCl₂ or (COCl)₂ aniline_derivative Aniline Derivative (e.g., 4-methoxyaniline) benzamide_product This compound aniline_derivative->benzamide_product Base (e.g., Pyridine) acyl_chloride->benzamide_product G DNMT_Inhibitor DNMT Inhibitor (e.g., SGI-1027) DNMT DNA Methyltransferase (DNMT1, DNMT3A/B) DNMT_Inhibitor->DNMT Inhibits Demethylation Demethylation DNMT_Inhibitor->Demethylation Leads to Hypermethylated_Promoter Hypermethylated Tumor Suppressor Gene Promoter DNMT->Hypermethylated_Promoter Maintains Methylation Hypermethylated_Promoter->Demethylation Reactivated_Gene Reactivated Tumor Suppressor Gene Demethylation->Reactivated_Gene Transcription Transcription & Translation Reactivated_Gene->Transcription Tumor_Suppressor_Protein Tumor Suppressor Protein Transcription->Tumor_Suppressor_Protein Apoptosis_CellCycleArrest Apoptosis & Cell Cycle Arrest Tumor_Suppressor_Protein->Apoptosis_CellCycleArrest Induces G Start Benzamide Scaffold SAR Structure-Activity Relationship (SAR) Analysis Start->SAR Derivatives Design & Synthesize Derivatives SAR->Derivatives Bioassays Biological Assays (e.g., DNMT, Antiviral, Anticancer, Antimicrobial) Derivatives->Bioassays Bioassays->SAR Iterative Optimization Lead_Compound Identification of Lead Compound Bioassays->Lead_Compound

References

A Comparative Guide to Kinase Inhibition: Imatinib vs. 4-amino-N-(4-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the well-established tyrosine kinase inhibitor, imatinib, with the benzamide derivative, 4-amino-N-(4-methoxyphenyl)benzamide. While extensive data is available for imatinib's potent and specific kinase inhibition, publicly available information on the specific kinase inhibitory activity of this compound is limited. Therefore, this guide will focus on the established profile of imatinib and discuss the potential of the benzamide scaffold in kinase inhibition, supported by data from structurally related compounds. This document is intended to serve as a resource for researchers interested in evaluating the potential of novel benzamide derivatives as kinase inhibitors.

Imatinib: A Paradigm of Targeted Cancer Therapy

Imatinib is a small molecule kinase inhibitor that has revolutionized the treatment of certain cancers, most notably Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST).[1][2] Its mechanism of action involves targeting the ATP-binding site of specific tyrosine kinases, thereby preventing cellular signaling pathways that drive cancer cell proliferation and survival.[1][3][4]

Quantitative Kinase Inhibition Data for Imatinib

The inhibitory activity of imatinib is most potent against the Bcr-Abl fusion protein, c-Kit, and the Platelet-Derived Growth Factor Receptor (PDGFR).[5][6] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the kinase activity, are summarized below.

Kinase TargetIC50 (µM)Cell-based/Cell-free AssayReference
v-Abl0.6Cell-free[5][6]
c-Kit0.1Cell-based[5][6]
PDGFR0.1Cell-free[5][6]
PDGFRα0.071In vitro kinase assay[7]
PDGFRβ0.607In vitro kinase assay[7]

The Benzamide Scaffold in Kinase Inhibition

It is important to note that the inhibitory activity and target specificity of a compound are highly dependent on its specific chemical structure. Therefore, the kinase inhibition profile of this compound would need to be determined experimentally.

Experimental Protocols for Kinase Inhibition Assays

To evaluate the inhibitory potential of a compound like this compound, a standard in vitro kinase inhibition assay can be performed. The following is a generalized protocol that can be adapted for specific kinases.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This assay measures the amount of ATP remaining in the solution after a kinase reaction. A decrease in luminescence indicates higher kinase activity, as more ATP is consumed.

Materials:

  • Recombinant active kinase

  • Kinase-specific substrate

  • Test compound (e.g., this compound) stock solution (in DMSO)

  • Imatinib (as a positive control)

  • Kinase reaction buffer

  • ATP solution

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and imatinib in the kinase reaction buffer.

  • Kinase Reaction Setup: In each well of the assay plate, add the kinase, the specific substrate, and the diluted compound or control.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be close to the Km value for the specific kinase.

  • Reaction Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Signal Generation: Add the kinase detection reagent to stop the reaction and initiate the conversion of ADP to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Kinase Signaling and Experimental Workflow

To better understand the context of kinase inhibition, the following diagrams illustrate a key signaling pathway affected by imatinib and a typical experimental workflow for a kinase inhibition assay.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Compound Dilution Pre_incubation Pre-incubation with Inhibitor Compound_Prep->Pre_incubation Kinase_Mix Kinase/Substrate Mix Kinase_Mix->Pre_incubation ATP_Addition Initiate Reaction with ATP Pre_incubation->ATP_Addition Reaction_Incubation Incubate at 30°C ATP_Addition->Reaction_Incubation Add_Detection_Reagent Add Detection Reagent Reaction_Incubation->Add_Detection_Reagent Luminescence_Reading Read Luminescence Add_Detection_Reagent->Luminescence_Reading Data_Analysis Calculate IC50 Luminescence_Reading->Data_Analysis Bcr_Abl_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr_Abl Bcr-Abl (Constitutively Active) Grb2_Sos Grb2/Sos Bcr_Abl->Grb2_Sos STAT5 STAT5 Bcr_Abl->STAT5 PI3K PI3K Bcr_Abl->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Imatinib Imatinib Imatinib->Bcr_Abl Inhibits

References

A Comparative Efficacy Analysis of 4-amino-N-(4-methoxyphenyl)benzamide and Its Analogs in Oncology and Virology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological efficacy of 4-amino-N-(4-methoxyphenyl)benzamide and its structurally related analogs. The analysis focuses on two primary therapeutic areas where this scaffold has shown significant promise: oncology, through the inhibition of DNA methyltransferases (DNMTs), and virology, by targeting essential viral proteins. The information presented is collated from multiple studies to offer a consolidated overview of the current research landscape, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.

Data Presentation

The following tables summarize the in vitro efficacy of various analogs of this compound against cancer cell lines and viruses.

Table 1: Anticancer Activity of Benzamide Analogs

Compound IDStructureTargetCell LineIC50 (µM)Reference
SGI-1027 Quinoline-based analogDNMT1, DNMT3A, DNMT3BKG-1 (Leukemia)4.4 (EC50)[1]
Analog 12 Quinoline-based analogDNMT3A > DNMT1KG-1 (Leukemia)Comparable to SGI-1027[2]
Analog 16 Quinoline-based analogDNMT3A > DNMT1KG-1 (Leukemia)Comparable to SGI-1027[2]
Analog 31 Quinoline-based analogDNMT3A > DNMT1KG-1 (Leukemia)Comparable to SGI-1027[2]
Analog 32 Quinoline-based analogDNMT3A > DNMT1KG-1 (Leukemia)Comparable to SGI-1027[2]
GOE1734 4-amino-N-(2'-aminophenyl)benzamideDNA cross-linkingVarious rat tumorsGrowth inhibition observed[3]
IMB-0523 N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamideUpregulates APOBEC3GHBV-producing cells1.99 (Wild-type HBV)[4]
Compound 4f Imidazole-based N-phenylbenzamideNot specifiedA549, HeLa, MCF-77.5, 9.3, 8.9[5]

Table 2: Antiviral Activity of Benzamide Analogs

Compound IDStructureTarget VirusCell LineEC50 / IC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Compound 5 2-amino-N-(2-methoxyphenyl)-6-((4-nitrophenyl)sulfonyl)benzamide derivativeHIV-1H99.81>100>10.2[6]
Compound 16 2-amino-N-(2-methoxyphenyl)-6-((4-nitrophenyl)sulfonyl)benzamide derivativeHIV-1H94.62>100>21.6[6]
Compound 1e 3-amino-N-(4-bromophenyl)-4-methoxybenzamideEnterovirus 71Vero5.7 - 12620>51.7[7][8]
Compound 23 N-phenylbenzamide derivativeHCVHuh7.50.5730.6553.4[9]
Compound 29 N-phenylbenzamide derivativeEnterovirus 71Vero<5.00Not specifiedNot specified[9]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of these compounds are rooted in their ability to modulate specific biological pathways. Below are diagrams illustrating the key mechanisms of action.

DNA_Methylation_Pathway DNA Methylation and its Inhibition in Cancer DNMTs DNMT1, DNMT3A, DNMT3B DNA Genomic DNA DNMTs->DNA catalyzes methylation SAM S-Adenosylmethionine (SAM) (Methyl Donor) SAM->DNMTs provides methyl group Methylated_DNA Methylated DNA (CpG Islands) TSG Tumor Suppressor Genes (e.g., p16, TIMP3) Methylated_DNA->TSG hypermethylation of promoter Silencing Transcriptional Silencing TSG->Silencing leads to Cancer Cancer Progression Silencing->Cancer Inhibitors Benzamide Analogs (e.g., SGI-1027) Inhibitors->DNMTs competitively inhibit

Caption: Inhibition of DNA methylation by benzamide analogs in cancer.

Vif_APOBEC3G_Pathway HIV-1 Vif and APOBEC3G Interaction cluster_host Host Cell cluster_virus HIV-1 APOBEC3G APOBEC3G Proteasome Proteasome APOBEC3G->Proteasome targeted for degradation Viral_RNA Viral RNA APOBEC3G->Viral_RNA packaged into virion E3_Ligase E3 Ubiquitin Ligase Complex E3_Ligase->APOBEC3G ubiquitinates Vif Vif Protein Vif->E3_Ligase recruits Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Hypermutation G-to-A Hypermutation (Viral Inactivation) Reverse_Transcription->Hypermutation deaminates cytidines Inhibitors Benzamide Analogs Inhibitors->Vif inhibit

Caption: Mechanism of action for HIV-1 Vif inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the cited findings.

DNA Methyltransferase (DNMT) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of DNMT enzymes.

Materials:

  • Recombinant human DNMT1, DNMT3A, or DNMT3B

  • Poly(dI-dC) or hemimethylated DNA substrate

  • S-[methyl-³H]-adenosyl-L-methionine ([³H]-SAM)

  • Assay Buffer (e.g., 20 mM HEPES pH 7.2, 1 mM EDTA, 50 mM KCl, 10% glycerol, 0.2 mg/mL BSA, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • DE81 filter papers

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, DNA substrate, and the test compound at various concentrations.

  • Initiate the reaction by adding the DNMT enzyme and [³H]-SAM.

  • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Stop the reaction by spotting the mixture onto DE81 filter papers.

  • Wash the filter papers three times with 0.5 M sodium phosphate buffer (pH 7.0) to remove unincorporated [³H]-SAM.

  • Dry the filter papers and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value.[10][11]

DNMT_Assay_Workflow DNMT Inhibition Assay Workflow A Prepare Reaction Mix (Buffer, DNA, Compound) B Add Enzyme & [³H]-SAM A->B C Incubate at 37°C B->C D Spot on DE81 Filter C->D E Wash Filters D->E F Scintillation Counting E->F G Calculate IC50 F->G

Caption: Workflow for a typical DNMT inhibition assay.

Cytotoxicity (MTT) Assay

This colorimetric assay assesses the effect of a compound on cell viability.

Materials:

  • Human cancer cell lines (e.g., KG-1, A549, HeLa)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[12]

Antiviral Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from virus-induced cell death.

Materials:

  • Host cell line (e.g., Vero for Enterovirus 71, H9 for HIV-1)

  • Virus stock

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • 96-well plates

  • Microscope

Procedure:

  • Seed host cells in a 96-well plate and allow them to form a monolayer.

  • Pre-treat the cells with various concentrations of the test compound for a specified time.

  • Infect the cells with a specific multiplicity of infection (MOI) of the virus.

  • Incubate the plates at 37°C in a CO2 incubator.

  • Monitor the cells daily for the appearance of viral CPE using a microscope.

  • After a defined incubation period (e.g., 3-5 days), when CPE in the virus control wells is complete, the cell viability can be assessed using a staining method (e.g., crystal violet) or the MTT assay.

  • The EC50 value is the concentration of the compound that inhibits the viral CPE by 50%.[7][13]

Conclusion

The this compound scaffold and its analogs represent a versatile platform for the development of novel therapeutic agents. The data compiled in this guide highlight the potential of these compounds as potent inhibitors of DNA methylation for cancer therapy and as effective antiviral agents against a range of viruses, including HIV-1, HCV, and Enterovirus 71. The detailed experimental protocols and mechanistic diagrams provided herein serve as a valuable resource for researchers aiming to further explore and optimize this promising class of molecules. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and the elucidation of precise molecular interactions to advance these compounds towards clinical applications.

References

In Vivo Validation of 4-amino-N-(4-methoxyphenyl)benzamide Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo activity of 4-amino-N-(4-methoxyphenyl)benzamide and its structurally related analogs. Due to the limited publicly available in vivo data for the specified compound, this guide focuses on a closely related analog, 4-amino-N-(2'-aminophenyl)benzamide (GOE1734) , for which in vivo antitumor efficacy has been reported. This guide also includes data on other benzamide derivatives to highlight the diverse therapeutic potential of this chemical scaffold.

Comparative Analysis of In Vivo Activity

The following tables summarize the available in vivo data for 4-amino-N-(2'-aminophenyl)benzamide (GOE1734) and other relevant benzamide derivatives.

CompoundTherapeutic AreaAnimal ModelDosing RegimenObserved EfficacyReference
4-amino-N-(2'-aminophenyl)benzamide (GOE1734) OncologyRatMaximum tolerated dose: 4 mg/kg (rats)Demonstrated high growth-inhibiting efficacy in slowly proliferating tumors, including intratibially implanted osteosarcoma, methylnitrosourea-induced primary mammary carcinoma, and acetoxymethyl-methylnitrosourea-induced colorectal adenocarcinoma.[1] Ineffective in rapidly proliferating tumors like transplanted Yoshida sarcoma and Walker 256 carcinosarcoma.[1][1]
N-(4-Methoxyphenyl)pentanamide AnthelminticIn vitro50 μM concentrationShowed anthelmintic activity against the nematode Toxocara canis, comparable to albendazole.[2] Immobilized L3 larvae after 48 hours and caused parasite death after 72 hours.[2] Exhibited lower cytotoxicity to human and animal cell lines compared to albendazole.[2][2]
N-phenylbenzamide derivatives AntiprotozoalMouseOral administrationA prototype N-phenylbenzamide derivative was curative in an acute mouse model of African trypanosomiasis.[3][3]
(Z)-4-((2-oxoindolin-3-ylidene)amino)-N-phenyl benzamide derivatives AnticonvulsantMice30 mg/kg, 100 mg/kg, 300 mg/kgSeveral derivatives showed significant anti-seizure activity in the maximal electroshock seizure (MES) model.[4] Some derivatives also exhibited activity in the pentylenetetrazole (PTZ) seizure model.[4] Most tested compounds showed a high safety profile with neurotoxicity observed only at higher doses.[4][4]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for in vivo efficacy and pharmacokinetic studies.

In Vivo Antitumor Efficacy Study (Rat Model)

This protocol is based on the studies conducted with 4-amino-N-(2'-aminophenyl)benzamide (GOE1734).[1]

  • Animal Model:

    • Species: Wistar/Lewis rats.

    • Tumor Induction/Implantation: For carcinogen-induced models, tumors like mammary carcinomas can be induced by methylnitrosourea. For transplantation models, tumor cells (e.g., osteosarcoma) are implanted into the relevant tissue (e.g., intratibially).

  • Dosing and Administration:

    • Compound Preparation: The test compound is formulated in a suitable vehicle (e.g., a mixture of Cremophor EL, ethanol, and saline).

    • Route of Administration: Intravenous (i.v.) or oral (p.o.) administration.

    • Dose Levels: A dose-finding study is initially performed to determine the maximum tolerated dose (MTD). Subsequent efficacy studies use doses at or below the MTD.

  • Efficacy Assessment:

    • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

    • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a specified duration.

    • Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated groups to the control group. Statistical significance is determined using appropriate tests (e.g., t-test or ANOVA).

In Vivo Pharmacokinetic Study

This protocol outlines a general procedure for determining the pharmacokinetic profile of a test compound in rodents.

  • Animal Model:

    • Species: Sprague-Dawley rats or BALB/c mice.

    • Housing: Animals are housed in a controlled environment with a standard light-dark cycle and access to food and water ad libitum.

  • Dosing and Administration:

    • Formulation: The compound is dissolved or suspended in an appropriate vehicle.

    • Administration: A single dose is administered via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Sample Collection:

    • Blood Sampling: Blood samples are collected at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via a cannulated vessel or retro-orbital bleeding.

    • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis:

    • Method: The concentration of the compound in plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis:

    • Parameters: Key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2) are calculated using non-compartmental analysis software.

Potential Signaling Pathways

Based on the activities of structurally related benzamide compounds, this compound could potentially modulate several signaling pathways. For instance, various benzamide derivatives have been identified as inhibitors of DNA methyltransferases (DNMTs), the Hedgehog signaling pathway, and various kinases.

Below is a conceptual diagram illustrating the inhibition of the Hedgehog signaling pathway, a target of some benzamide analogs.[5]

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH1 PTCH1 Hedgehog Ligand->PTCH1 Binds to SMO Smoothened (SMO) PTCH1->SMO SUFU SUFU SMO->SUFU Inhibits GLI GLI Proteins SUFU->GLI Inhibits GLI_active Active GLI GLI->GLI_active Activation Benzamide Analog 4-amino-N- (4-methoxyphenyl)benzamide (Hypothesized) Benzamide Analog->SMO Inhibits TargetGenes Target Gene Expression GLI_active->TargetGenes Promotes

Caption: Hypothesized inhibition of the Hedgehog signaling pathway.

The following diagram illustrates a generalized experimental workflow for in vivo validation studies.

G cluster_preclinical Preclinical In Vivo Validation A Compound Synthesis and Formulation B Animal Model Selection (e.g., Rat, Mouse) A->B C Dose-Ranging and Toxicity Studies (MTD) B->C D Efficacy Study in Disease Model C->D E Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies C->E F Data Analysis and Interpretation D->F E->F G Lead Optimization or Clinical Candidate Selection F->G

Caption: Experimental workflow for in vivo validation.

References

Unraveling the Cross-Reactivity Profile of 4-amino-N-(4-methoxyphenyl)benzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of the compound 4-amino-N-(4-methoxyphenyl)benzamide. Due to the limited publicly available biological data for this specific molecule, this analysis is based on the known activities of structurally similar benzamide and N-phenylbenzamide derivatives. The information presented here is intended to guide researchers in designing experimental workflows to determine the precise biological targets and off-target effects of this compound.

Structural and Functional Comparison of Benzamide Derivatives

Benzamide derivatives constitute a significant class of compounds with a broad spectrum of pharmacological activities. Their biological effects are often attributed to their ability to interact with a variety of protein targets, including enzymes and receptors. The core structure of this compound, featuring a central benzamide scaffold with amino and methoxyphenyl substitutions, suggests the potential for a range of biological interactions.

To infer a potential cross-reactivity profile, we will compare it with several well-characterized classes of benzamide analogues:

  • N-Phenylbenzamide Derivatives: Known for their antiviral and anticancer properties.

  • Substituted Benzamides: A diverse group with activities ranging from antipsychotic to gastroprokinetic, often targeting dopamine and serotonin receptors.

  • 4-Aminobenzamide Analogues: Including inhibitors of DNA methyltransferases (DNMTs) and compounds with antitumor activity.

  • N-(4-methoxyphenyl)alkanamide Derivatives: Notably, a simplified analogue of albendazole with anthelmintic activity.

  • Benzamide Histone Deacetylase (HDAC) Inhibitors: A class of anticancer agents.

Comparative Analysis of Biological Activities

The following table summarizes the known biological activities and, where available, the potency of various structural analogues of this compound. This data provides a foundation for predicting potential cross-reactivity.

Compound ClassRepresentative Analogue(s)Primary Target(s)Reported Potency (IC50/EC50)Potential for Cross-Reactivity
N-Phenylbenzamide Derivatives 3-amino-N-(4-bromophenyl)-4-methoxybenzamideEnterovirus 715.7 - 12 µMAntiviral targets
N-phenylbenzamide-4-methylamine acridinesTopoisomerase I/II0.23 - 0.91 µM (against cancer cell lines)DNA processing enzymes
Imidazole-based N-phenylbenzamidesABL1 Kinase7.5 - 11.1 µM (against cancer cell lines)Protein kinases
Substituted Benzamides Sulpiride, MetoclopramideDopamine D2, Serotonin 5-HT3/4 receptorsVaries by compound and targetG-protein coupled receptors
4-Aminobenzamide Analogues Analogues of SGI-1027DNA Methyltransferases (DNMT1, DNMT3A)Micromolar rangeEpigenetic regulatory proteins
4-amino-N-(2'-aminophenyl)benzamideUnknown (preferential activity in slow-growing tumors)Not specifiedComponents of cell proliferation pathways
N-(4-methoxyphenyl)alkanamides N-(4-methoxyphenyl)pentanamideLikely TubulinSimilar to AlbendazoleCytoskeletal proteins
Benzamide HDAC Inhibitors Various derivativesHistone Deacetylases (HDACs)Nanomolar to micromolar rangeZinc-dependent hydrolases

Experimental Protocols for Cross-Reactivity Profiling

To empirically determine the cross-reactivity profile of this compound, a tiered screening approach is recommended.

Primary Screening: Broad Panel Assays

Objective: To identify initial "hits" against a wide range of potential targets.

Methodology: Utilize commercially available broad-panel screening services (e.g., Eurofins SafetyScreen, CEREP BioPrint). These panels typically include a diverse set of receptors, enzymes, ion channels, and transporters.

Experimental Workflow:

G cluster_prep Compound Preparation cluster_screening Primary Screening cluster_analysis Data Analysis Compound This compound DMSO_Stock DMSO Stock Solution Compound->DMSO_Stock Working_Sol Working Solutions (various concentrations) DMSO_Stock->Working_Sol Broad_Panel Broad Target Panel (e.g., GPCRs, Kinases, Ion Channels) Working_Sol->Broad_Panel Binding_Assay Radioligand Binding Assays Broad_Panel->Binding_Assay Enzyme_Assay Enzymatic Activity Assays Broad_Panel->Enzyme_Assay Data_Acq Data Acquisition Binding_Assay->Data_Acq Enzyme_Assay->Data_Acq Hit_ID Hit Identification (% Inhibition > 50%) Data_Acq->Hit_ID

Caption: Workflow for primary cross-reactivity screening.

Secondary Screening: Dose-Response and Selectivity Assays

Objective: To confirm and quantify the activity of initial hits and assess selectivity.

Methodology: For each confirmed hit, perform dose-response experiments to determine potency (IC50 or EC50 values). Test against a panel of related targets to assess selectivity.

Example Protocol: Kinase Inhibition Assay

  • Reagents: Recombinant kinase, appropriate substrate (e.g., a peptide), ATP, this compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure:

    • Prepare a serial dilution of the test compound.

    • In a 384-well plate, add the kinase, substrate, and test compound.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis: Plot the percentage of kinase inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Potential Signaling Pathway Involvement

Based on the activities of its analogues, this compound could potentially modulate several signaling pathways. The diagram below illustrates a hypothetical scenario where the compound interacts with a receptor tyrosine kinase (RTK), a class of proteins that includes targets like ABL1 kinase.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2_Sos Grb2/Sos RTK->Grb2_Sos Ligand Growth Factor Ligand->RTK Compound This compound Compound->RTK Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Hypothetical inhibition of an RTK signaling pathway.

Conclusion

While the precise cross-reactivity profile of this compound remains to be experimentally determined, analysis of its structural analogues provides a rational basis for predicting potential interactions with a range of biological targets. The most likely candidates for cross-reactivity include protein kinases, G-protein coupled receptors, DNA processing enzymes, and cytoskeletal proteins. The experimental workflows outlined in this guide offer a systematic approach to elucidating the pharmacological profile of this compound, which is a critical step in its further development for any therapeutic application.

A Head-to-Head Comparison: Anticancer Potential of Benzamide Derivatives Versus Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the anticancer activity of 4-amino-N-(4-methoxyphenyl)benzamide is not extensively available in public literature. This guide, therefore, provides a comparative analysis based on structurally related and well-studied benzamide derivatives to offer insights into the potential of this class of compounds. The data presented serves as a framework for future investigation into the therapeutic promise of novel benzamide structures.

Introduction

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds. Recent research has highlighted the potential of various N-phenylbenzamide derivatives as anticancer agents, exhibiting a range of mechanisms including kinase inhibition, disruption of microtubule dynamics, and interference with DNA repair pathways. This guide provides a head-to-head comparison of the in vitro cytotoxic activity of representative advanced benzamide derivatives against established anticancer drugs, supported by detailed experimental protocols and pathway visualizations.

Data Presentation: Comparative Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of selected imidazole-based N-phenylbenzamide derivatives and commonly used anticancer drugs against several human cancer cell lines. Lower IC50 values indicate greater potency.

Table 1: Cytotoxicity (IC50, µM) of Imidazole-Based N-Phenylbenzamide Derivatives

CompoundA549 (Lung)HeLa (Cervical)MCF-7 (Breast)
Derivative 4e 11.110.29.8
Derivative 4f 7.59.38.9

Data synthesized from studies on novel imidazole-based N-phenylbenzamide derivatives.

Table 2: Cytotoxicity (IC50, µM) of Standard Chemotherapeutic Agents

DrugA549 (Lung)HeLa (Cervical)MCF-7 (Breast)
Doxorubicin ~0.5 - 5.0[1]~0.1 - 1.0[1]~0.1 - 2.0[1]
Paclitaxel ~0.01 - 9.4[2][3][4]-~0.019 - 3.5[5]

Table 3: Cytotoxicity (IC50, µM) of Selected Targeted Therapies

DrugTargetCell LineIC50 (µM)
Sorafenib VEGFR-2, PDGFR, RAFHepG2 (Liver)~6[6][7]
HCT-116 (Colon)>200 (Corrected to 7.9)[8]
MCF-7 (Breast)-
Vorinostat HDACHUT78 (T-Cell Lymphoma)0.675[9]
A549 (Lung)1.64[10]
MCF-7 (Breast)0.685[10]
Olaparib PARPHCT116 (Colon)2.799[11]
SW480 (Colon)12.42[11]
HCC1937 (Breast, BRCA1 mut)~96[12]

Note: IC50 values can vary significantly between studies due to differences in experimental conditions, such as cell passage number, assay duration, and specific reagents used.

Potential Mechanisms of Action for Benzamide Derivatives

Benzamide derivatives have been shown to exert their anticancer effects through multiple signaling pathways. The imidazole-based N-phenylbenzamide derivatives featured in this guide are computationally predicted to act as ABL1 kinase inhibitors. Other related benzamide compounds have demonstrated activity as inhibitors of tubulin polymerization, PARP, and HDACs.

cluster_0 Potential Benzamide Targets cluster_1 Cellular Outcomes bcr_abl BCR-ABL Kinase apoptosis Apoptosis bcr_abl->apoptosis tubulin Tubulin Polymerization cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) tubulin->cell_cycle_arrest parp PARP (DNA Repair) dna_damage Inhibition of DNA Repair parp->dna_damage hdac HDAC hdac->cell_cycle_arrest gene_expression Altered Gene Expression hdac->gene_expression benzamide Benzamide Derivatives benzamide->bcr_abl benzamide->tubulin benzamide->parp benzamide->hdac dna_damage->apoptosis gene_expression->apoptosis

Caption: Potential anticancer mechanisms of benzamide derivatives.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to measure cellular metabolic activity as an indicator of cell viability and proliferation.[13][14][15]

Materials:

  • Human cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (Benzamide derivatives, standard drugs)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)[16][17]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Replace the medium with 100 µL of fresh medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a no-cell background control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[16]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[17] Mix gently on an orbital shaker for 15 minutes.[14]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[14]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

cluster_workflow MTT Assay Workflow seed Seed Cells (96-well plate) treat Add Test Compounds seed->treat incubate1 Incubate (48-72h) treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (3-4h) add_mtt->incubate2 solubilize Add Solubilizer (e.g., DMSO) incubate2->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze

Caption: Generalized workflow for the MTT cytotoxicity assay.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.[18]

Materials:

  • Treated and control cells

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1x10^6 cells per sample. For adherent cells, trypsinize and collect. Centrifuge and wash the cell pellet with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.[19] Fix for at least 30 minutes at 4°C (can be stored at -20°C for longer periods).

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution. Incubate for 30 minutes at room temperature in the dark.[20]

  • Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.[19]

Apoptosis Detection by Annexin V Staining

This assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.[21]

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect 1-5 x 10^5 cells per sample. Wash once with cold PBS.

  • Resuspension: Resuspend cells in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of PI to the cell suspension. Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube before analysis.

  • Flow Cytometry: Analyze the samples immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

results Q1 Q2 Q4 Q3 Annexin V- / PI+ (Necrotic) Annexin V+ / PI+ (Late Apoptotic) Annexin V- / PI- (Live) Annexin V+ / PI- (Early Apoptotic) xlabel Annexin V-FITC → ylabel Propidium Iodide →

Caption: Quadrant analysis for Annexin V/PI flow cytometry.

References

Comparative Analysis of Structure-Activity Relationships in 4-Amino-N-(4-methoxyphenyl)benzamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the structure-activity relationships (SAR) for a series of 4-amino-N-(4-methoxyphenyl)benzamide analogs and related benzamide derivatives. The information is compiled for researchers, scientists, and drug development professionals to facilitate the rational design of novel therapeutic agents. The data presented herein is collated from various studies investigating the enzymatic and cellular activities of these compounds.

Comparative Biological Activity of Benzamide Analogs

The inhibitory potential of various benzamide analogs has been evaluated against several biological targets. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of the potency of these compounds. Lower IC50 values are indicative of higher inhibitory potency.

Compound IDCore Structure ModificationR1 (Benzamide N-phenyl)R2 (Sulfonamide)TargetIC50 (µM)
3a Sulfamoyl benzamide4-chlorophenylcyclopropylh-NTPDase31.33 ± 0.05[1]
h-NTPDase81.78 ± 0.08[1]
3f Sulfamoyl benzamide4-methoxyphenylmorpholineh-NTPDase20.89 ± 0.04[1]
3i Sulfamoyl benzamide4-bromophenylmorpholineh-NTPDase12.88 ± 0.13[1]
h-NTPDase30.72 ± 0.11[1]
3j Sulfamoyl benzamide4-methoxyphenylbenzylh-NTPDase2Potent
12 Quinoline-based benzamide4-(quinolin-4-ylamino)-DNMT3AActive
16 Quinoline-based benzamide4-(2-phenylquinolin-4-ylamino)-DNMT3AActive
31 Quinoline-based benzamide(reversed amide)-hDNMT3A0.9
1e N-phenylbenzamide4-bromophenyl-EV715.7 ± 0.8

Structure-Activity Relationship Insights

Analysis of the biological data reveals several key SAR trends for benzamide derivatives:

  • Substitution on the N-phenyl ring of the benzamide: The nature and position of substituents on the N-phenyl ring significantly impact potency and selectivity. For instance, in the sulfamoyl benzamide series, a 4-methoxyphenyl substituent (compounds 3f and 3j) conferred potent inhibition of h-NTPDase2.[1] In another study on antiplasmodial compounds, a 4-fluorophenoxy substituent was generally found to be advantageous for activity.

  • Modifications of the 4-amino group: Replacement of the 4-amino group with a nitro group (-NO2) can lead to a significant decrease in activity.[2] Conversely, conversion to an acetamido group (-NHCOCH3) has been shown to maintain a high level of potency while potentially improving metabolic stability.[2]

  • Role of the sulfonamide moiety: For analogs containing a sulfonamide group, the substituent on the sulfonamide nitrogen is crucial for the inhibitory profile. A cyclopropyl group (compound 3a) resulted in selective inhibition of h-NTPDase3 and h-NTPDase8, while a morpholine ring (compounds 3f and 3i) was favorable for the inhibition of h-NTPDase2 and h-NTPDase1/3, respectively.[1]

  • Impact of the central amide bond orientation: Studies on quinoline-based SGI-1027 analogs as DNA methyltransferase inhibitors suggest that the orientation of the central amide bond may have little effect on the biological activity.[3]

  • Influence of bicyclic and tricyclic moieties: In the context of DNMT inhibitors, bicyclic substituents like quinoline were well-tolerated, whereas tricyclic moieties such as acridine were found to decrease activity. The most effective combination appeared to be a bicyclic substituent on one side of the molecule and a single-ring moiety on the other.[3]

Experimental Protocols

h-NTPDase Inhibition Assay

The inhibitory activity against human nucleoside triphosphate diphosphohydrolases (h-NTPDases) was determined by measuring the amount of phosphate released from the hydrolysis of ATP. The reaction mixture typically contains the enzyme, substrate (ATP), and the test compound in a buffered solution. The liberated phosphate is quantified using a colorimetric method, such as the Malachite Green assay. The IC50 values are then calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.

DNA Methyltransferase (DNMT) Inhibition Assay

The inhibitory activity of compounds against DNMTs, such as DNMT1 and DNMT3A, can be assessed using various in vitro assays. A common method involves an ELISA-based assay where the methylation of a substrate DNA is quantified. The assay typically includes the DNMT enzyme, a DNA substrate, the cofactor S-adenosyl-L-methionine (SAM), and the test compound. The extent of methylation is then detected using an anti-5-methylcytosine antibody and a secondary antibody conjugated to an enzyme for signal generation.

Cell-Based Antiviral Assay

The antiviral activity of the synthesized compounds against viruses like Enterovirus 71 (EV71) is evaluated in cell culture.[4] Typically, a cell line susceptible to the virus (e.g., Vero cells) is infected with a known amount of the virus in the presence of varying concentrations of the test compound. After an incubation period, the cytopathic effect (CPE) is observed, or cell viability is measured using assays like the MTT assay. The concentration of the compound that inhibits the viral replication by 50% (IC50) is then determined.

Visualizations

SAR_Workflow cluster_synthesis Synthesis and Characterization cluster_testing Biological Evaluation cluster_analysis SAR Analysis Core This compound Core Analogs Synthesized Analogs Core->Analogs Chemical Modification Assay In vitro / In vivo Assays Analogs->Assay Data Activity Data (e.g., IC50) Assay->Data SAR Structure-Activity Relationship Data->SAR Lead Lead Compound Optimization SAR->Lead Lead->Analogs Rational Design

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

Signaling_Pathway cluster_DNMT DNA Methylation Pathway DNMT_Inhibitor 4-Amino-N-phenylbenzamide Analog (e.g., SGI-1027 analog) DNMT DNA Methyltransferase (DNMT) DNMT_Inhibitor->DNMT Inhibition DNA_Methylation DNA Hypermethylation DNMT->DNA_Methylation Catalyzes Tumor_Suppressor Tumor Suppressor Gene Silencing DNA_Methylation->Tumor_Suppressor Cancer Cancer Progression Tumor_Suppressor->Cancer

Caption: Inhibition of the DNA methylation pathway by benzamide analogs.

References

A Comparative Analysis of the Biological Effects of Substituted Benzamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted benzamides are a versatile class of chemical compounds that form the backbone of a wide array of therapeutic agents. Their biological effects are diverse, ranging from antipsychotic and antiemetic to anticancer and antimicrobial activities. This guide provides a comparative analysis of the biological effects of various substituted benzamides, supported by experimental data, to aid researchers and drug development professionals in their endeavors.

Data Presentation: A Comparative Overview of Biological Activities

The biological activity of substituted benzamides is profoundly influenced by the nature and position of substituents on the benzamide scaffold. The following tables summarize the quantitative data on their effects on various biological targets.

Dopamine Receptor Antagonism

A primary mechanism of action for many clinically significant substituted benzamides is the antagonism of dopamine D2-like receptors (D2, D3). This activity is crucial for their antipsychotic effects.

CompoundTarget ReceptorKᵢ (nM)D2/D3 Selectivity Ratio (Kᵢ D2 / Kᵢ D3)
Amisulpride Dopamine D22.80.875
Dopamine D33.2
Sulpiride Dopamine D2Higher than AmisulprideGenerally lower selectivity than Amisulpride
Dopamine D3Higher than Amisulpride
Raclopride Dopamine D21.80.51
Dopamine D33.5

Note: Lower Kᵢ values indicate higher binding affinity. A D2/D3 selectivity ratio of less than 1 indicates a higher affinity for D2 receptors, while a ratio greater than 1 suggests a higher affinity for D3 receptors. Data for Sulpiride indicates a generally lower affinity compared to Amisulpride[1].

Histone Deacetylase (HDAC) Inhibition

Certain substituted benzamides, particularly those with an ortho-amino group, act as inhibitors of histone deacetylases (HDACs), a mechanism being explored for cancer therapy.

CompoundHDAC1 (IC₅₀, nM)HDAC2 (IC₅₀, nM)HDAC3 (IC₅₀, nM)HDAC6 (IC₅₀, nM)
Entinostat (MS-275) 148168--
Mocetinostat (MGCD0103) 1502904501100
Antimicrobial Activity

Substituted benzamides have also demonstrated promising activity against various bacterial pathogens. The minimum inhibitory concentration (MIC) is a key measure of their efficacy.

Compound TypeBacterial StrainMIC (µg/mL)
Benzohydrazide derivativesEscherichia coli0.64 - 5.65
Staphylococcus aureus (MRSA)0.64 - 5.65
N,N,4-trimethylbenzamide analogsMycobacterium tuberculosis0.41 - 49

Note: The specific MIC values vary significantly based on the exact substitutions on the benzamide core[3][4].

Nuclear Factor-kappa B (NF-κB) Inhibition

Several N-substituted benzamides have been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival. While precise IC₅₀ values are not widely reported, studies have demonstrated dose-dependent inhibition. For instance, metoclopramide (MCA) has been shown to inhibit NF-κB in HeLa cells at concentrations of 100-200 µM. Declopramide and its acetylated variant also inhibit NF-κB activation by preventing the breakdown of IκBβ.

Key Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by substituted benzamides and the experimental procedures used to study them is crucial for a comprehensive understanding.

Signaling Pathways

Dopamine_D2_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds G_protein Gαi/o Protein D2_Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases conversion of ATP PKA Protein Kinase A cAMP->PKA Reduces activation Downstream_Effects Modulation of Neuronal Activity PKA->Downstream_Effects Benzamide Substituted Benzamide Benzamide->D2_Receptor Antagonizes

HDAC_Inhibition Benzamide_HDACi Benzamide_HDACi HDAC HDAC Benzamide_HDACi->HDAC Inhibits Hyperacetylated_Histone Hyperacetylated_Histone Histone Histone HDAC->Histone Deacetylates Deacetylated_Histone Deacetylated_Histone Histone->Hyperacetylated_Histone Accumulation of acetylated histones Chromatin Chromatin Deacetylated_Histone->Chromatin Leads to Gene_Repression Gene_Repression Chromatin->Gene_Repression Open_Chromatin Open_Chromatin Hyperacetylated_Histone->Open_Chromatin Leads to Gene_Expression Gene_Expression Open_Chromatin->Gene_Expression

NFkB_Signaling_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus (e.g., TNF-α) IKK_Complex IKK Complex Stimulus->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_P p-IκB IkB->IkB_P NFkB_n NF-κB NFkB->NFkB_n Translocates Proteasome Proteasomal Degradation IkB_P->Proteasome Ubiquitination & Benzamide Substituted Benzamide Benzamide->IKK_Complex Inhibits (potential mechanism) Benzamide->IkB Prevents degradation DNA DNA NFkB_n->DNA Binds to Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription

Experimental Workflows

Competitive_Binding_Assay Start Start Prepare_Membranes Prepare cell membranes expressing the target receptor Start->Prepare_Membranes Incubate Incubate membranes with a fixed concentration of radioligand and varying concentrations of the substituted benzamide Prepare_Membranes->Incubate Separate Separate bound and free radioligand by rapid filtration Incubate->Separate Quantify Quantify radioactivity of the bound radioligand Separate->Quantify Analyze Analyze data to determine IC₅₀ and calculate Kᵢ Quantify->Analyze End End Analyze->End

MIC_Assay Start Start Prepare_Inoculum Prepare a standardized bacterial inoculum Start->Prepare_Inoculum Serial_Dilution Perform serial dilutions of the substituted benzamide in a 96-well microtiter plate Start->Serial_Dilution Inoculate Inoculate the wells with the bacterial suspension Prepare_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate the plate under appropriate conditions Inoculate->Incubate Determine_MIC Visually or spectrophotometrically determine the lowest concentration that inhibits bacterial growth (MIC) Incubate->Determine_MIC End End Determine_MIC->End

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological effects of substituted benzamides.

Competitive Radioligand Binding Assay for Dopamine Receptors

This assay is used to determine the binding affinity (Kᵢ) of a substituted benzamide for a specific dopamine receptor subtype.

1. Materials:

  • Cell membranes expressing the dopamine receptor of interest.

  • Radioligand (e.g., [³H]-Spiperone) with known affinity for the receptor.

  • Unlabeled substituted benzamide (test compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4).

  • 96-well microtiter plates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and fluid.

2. Procedure:

  • Preparation: Thaw the cell membrane preparation on ice. Prepare serial dilutions of the unlabeled substituted benzamide in assay buffer.

  • Incubation: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a known competitor).

  • Equilibration: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Fluorometric Histone Deacetylase (HDAC) Activity Assay

This assay measures the ability of a substituted benzamide to inhibit the enzymatic activity of HDACs.

1. Materials:

  • Recombinant HDAC enzyme.

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

  • HDAC assay buffer.

  • Developer solution (containing a protease like trypsin).

  • Substituted benzamide (test compound).

  • Known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

  • 96-well black microtiter plates.

  • Fluorometric plate reader.

2. Procedure:

  • Preparation: Prepare serial dilutions of the substituted benzamide and the positive control in HDAC assay buffer.

  • Reaction Setup: In a 96-well black plate, add the HDAC assay buffer, the test compound at various concentrations (or a vehicle control), and the recombinant HDAC enzyme.

  • Pre-incubation: Gently mix and incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add the fluorogenic HDAC substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined time (e.g., 30-60 minutes).

  • Development: Add the developer solution to each well. The developer will cleave the deacetylated substrate, releasing the fluorescent molecule.

  • Fluorescence Measurement: Incubate at room temperature for 10-15 minutes and then measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 355-360 nm, Em: 460 nm).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Broth Microdilution for Antimicrobial Susceptibility Testing (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of a substituted benzamide required to inhibit the growth of a specific bacterium.

1. Materials:

  • Bacterial strain of interest.

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth).

  • Substituted benzamide (test compound).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer or McFarland standards.

  • Incubator.

2. Procedure:

  • Inoculum Preparation: Culture the bacterial strain overnight. Prepare a standardized bacterial suspension in the growth medium, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).

  • Compound Dilution: Perform a two-fold serial dilution of the substituted benzamide in the growth medium across the wells of a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control well (inoculum without the compound) and a negative control well (medium only).

  • Incubation: Cover the plate and incubate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the substituted benzamide at which there is no visible growth. The results can also be read using a microplate reader to measure absorbance.

This guide provides a foundational understanding of the comparative biological effects of substituted benzamides. The presented data and protocols are intended to serve as a valuable resource for the scientific community in the ongoing efforts to design and develop novel and more effective therapeutic agents based on this versatile chemical scaffold.

References

Off-target screening of 4-amino-N-(4-methoxyphenyl)benzamide against a kinase panel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the off-target screening of a representative benzamide-based kinase inhibitor, 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053), against a panel of kinases. Due to the limited publicly available kinome screening data for 4-amino-N-(4-methoxyphenyl)benzamide, this structurally related compound with a benzamide core serves as a pertinent surrogate to illustrate the typical kinase selectivity profile of this chemical class. This guide presents quantitative data on kinase inhibition, detailed experimental methodologies for kinase assays, and visualizations of relevant signaling pathways to facilitate a comprehensive understanding of the compound's off-target profile.

Comparative Analysis of Kinase Inhibition

The inhibitory activity of CHMFL-ABL-053 was assessed against a panel of kinases, revealing potent activity against its primary target, BCR-ABL, as well as significant off-target inhibition of SRC and p38 kinases. The quantitative data for these interactions are summarized in the table below, providing a clear comparison of the compound's potency against these key enzymes. For comparative purposes, data for another benzamide derivative, CHMFL-074, is also included, highlighting the varying selectivity profiles within this class of inhibitors.

Kinase TargetCHMFL-ABL-053 IC50 (nM)CHMFL-074 IC50 (nM)Notes
ABL1 70[1][2]24[3]Primary target; a tyrosine kinase implicated in chronic myeloid leukemia (CML).[1][2]
SRC 90[1]Not reportedOff-target; a non-receptor tyrosine kinase involved in various cellular processes including proliferation, differentiation, and motility.
p38α 62[1]Not reportedOff-target; a mitogen-activated protein kinase (MAPK) involved in cellular responses to stress and inflammation.
PDGFRα Not reported71[3]Off-target; a receptor tyrosine kinase involved in cell growth and division.
PDGFRβ Not reported88[3]Off-target; a receptor tyrosine kinase involved in cell growth and division.
c-KIT >10000Not reportedDemonstrates selectivity against this common off-target for ABL inhibitors.

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) values for kinase inhibitors is a critical step in their characterization. Below is a detailed methodology for a typical in vitro kinase assay, which can be adapted for screening compounds like this compound and its analogs against a panel of kinases. This protocol is based on the Promega ADP-Glo™ Kinase Assay, a common luminescence-based assay to measure the amount of ADP produced, which is proportional to kinase activity.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Protocol)

1. Reagent Preparation:

  • Kinase Buffer: Prepare a 1X kinase buffer solution containing the appropriate salts, pH, and cofactors for the specific kinase being assayed.

  • Compound Dilution: Create a serial dilution of the test compound (e.g., this compound) in DMSO. Subsequently, dilute these stocks into the kinase buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically below 1%.

  • Enzyme and Substrate Preparation: Dilute the kinase and its specific substrate to their optimal concentrations in the kinase buffer.

  • ATP Solution: Prepare a solution of ATP at the desired concentration (often at or near the Km for the specific kinase) in the kinase buffer.

2. Kinase Reaction:

  • Add 5 µL of the test compound solution to the wells of a 384-well plate.

  • Add 2.5 µL of the kinase solution to each well.

  • Initiate the kinase reaction by adding 2.5 µL of the ATP and substrate solution to each well.

  • Incubate the reaction plate at room temperature for a specified period (e.g., 60 minutes).

3. Termination and ADP Detection:

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate at room temperature for approximately 40 minutes.[4][5]

4. Signal Generation:

  • Add 10 µL of the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.[4][5]

  • Incubate for 30-60 minutes at room temperature.[4][5]

5. Data Acquisition:

  • Measure the luminescence of each well using a plate reader.

  • The luminescent signal is inversely proportional to the amount of ATP remaining and directly proportional to the amount of ADP produced, which reflects the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

G cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Compound Test Compound Dilution Reaction Incubate Compound, Kinase, Substrate & ATP Compound->Reaction Enzyme Kinase Preparation Enzyme->Reaction Substrate Substrate Preparation Substrate->Reaction ATP ATP Solution ATP->Reaction Stop Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Reaction->Stop 40 min incubation Signal Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) Stop->Signal 30-60 min incubation Read Measure Luminescence Signal->Read

Experimental workflow for an in vitro kinase inhibition assay.

Off-Target Signaling Pathways

The off-target inhibition of kinases such as SRC and p38 by benzamide-based inhibitors can have significant biological consequences due to their central roles in various signaling pathways. Understanding these pathways is crucial for predicting potential side effects and for designing more selective inhibitors.

Simplified ABL Kinase Signaling Pathway

The primary target of CHMFL-ABL-053 is the ABL kinase, which, in the form of the BCR-ABL fusion protein, is a key driver of chronic myeloid leukemia (CML).[1][2] BCR-ABL constitutively activates several downstream pathways that promote cell proliferation and survival.[6][7][8][9][10]

G BCR_ABL BCR-ABL GRB2 GRB2/SOS BCR_ABL->GRB2 PI3K PI3K/AKT BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2->RAS RAF RAF/MEK/ERK RAS->RAF Proliferation Cell Proliferation RAF->Proliferation Survival Cell Survival PI3K->Survival STAT5->Survival

Simplified ABL kinase signaling pathway.

Simplified SRC Signaling Pathway

SRC is a non-receptor tyrosine kinase that plays a role in cell motility, proliferation, and survival.[2][8][11][12][13][14][15] Its activation is often associated with cancer progression and metastasis.

G RTK Receptor Tyrosine Kinases (e.g., EGFR, PDGFR) SRC SRC RTK->SRC Integrins Integrins FAK FAK Integrins->FAK RAS_MAPK RAS/MAPK Pathway SRC->RAS_MAPK PI3K_AKT PI3K/AKT Pathway SRC->PI3K_AKT STAT3 STAT3 SRC->STAT3 Motility Cell Motility & Adhesion SRC->Motility FAK->SRC Proliferation Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation STAT3->Proliferation G Stress Cellular Stress (UV, Osmotic Shock) MAPKKK MAPKKK (e.g., ASK1, TAK1) Stress->MAPKKK Cytokines Inflammatory Cytokines (TNF-α, IL-1) Cytokines->MAPKKK MKK MKK3/6 MAPKKK->MKK p38 p38 MAPK MKK->p38 MK2 MAPKAPK2 (MK2) p38->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors Inflammation Inflammation MK2->Inflammation Transcription_Factors->Inflammation Apoptosis Apoptosis Transcription_Factors->Apoptosis

References

Validating the therapeutic potential of 4-amino-N-(4-methoxyphenyl)benzamide in animal models

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Efficacy of Benzamide Derivatives in Animal Models

The versatility of the benzamide scaffold is evident in its presence in compounds targeting a range of diseases, from cancer and epilepsy to parasitic infections and inflammatory conditions. The following tables summarize the in vivo efficacy of several notable benzamide derivatives.

Antitumor Activity

Benzamide derivatives have shown significant promise as anticancer agents, with mechanisms often involving DNA damage and inhibition of key cellular enzymes.

CompoundAnimal ModelCancer TypeDosing RegimenEfficacyToxicityReference
GOE1734 (4-amino-N-(2'-aminophenyl)benzamide)RatIntratibially Implanted OsteosarcomaNot SpecifiedHigh growth-inhibiting efficacyMaximum Tolerated Dose (MTD) in rats: 4 mg/kg[2]
RatMethylnitrosourea-induced Mammary CarcinomaNot SpecifiedHigh growth-inhibiting efficacyMTD in dogs: 1 mg/kg[2]
RatAcetoxymethyl-methylnitrosamine-induced Colorectal AdenocarcinomaNot SpecifiedHigh growth-inhibiting efficacy[2]
CI-994 (Acetyldinaline)Mouse XenograftPancreatic Ductal Adenocarcinoma40-60 mg/kg/injection (prolonged)4.7 log cell killDoses ≥ 90 mg/kg/injection caused lethality after 4-5 days[3]
Mouse XenograftDunning Osteogenic Sarcoma40-60 mg/kg/injection (prolonged)4.0 log cell kill[3]
Mouse XenograftMammary Adenocarcinoma40-60 mg/kg/injection (prolonged)1.7 log cell kill[3]
SGI-1027 Analogue (Quinoline-based 4-amino-N-(4-aminophenyl)benzamide)Mouse (Leukemia)Leukemia (KG-1 cells)Not SpecifiedInduced re-expression of a methylated reporter geneCytotoxicity in the micromolar range
Anticonvulsant Activity

The benzamide core is central to several potent anticonvulsant agents, demonstrating efficacy in rodent models of epilepsy.

CompoundAnimal ModelSeizure ModelAdministrationEfficacy (ED50)Neurotoxicity (TD50)Protective Index (PI = TD50/ED50)Reference
4-amino-(2-methyl-4-aminophenyl)benzamide MouseMaximal Electroshock (MES)Intraperitoneal (i.p.)63 µmol/kg (15.4 mg/kg)676 µmol/kg (163 mg/kg)10.7[1]
RatMaximal Electroshock (MES)Oral41 µmol/kg (9.9 mg/kg)Not SpecifiedNot Specified[1]
Ameltolide (4-amino-N-(2,6-dimethylphenyl)benzamide)MouseMaximal Electroshock (MES)Intraperitoneal (i.p.)2.6 mg/kgNot SpecifiedNot Specified[4]
4-AEPB (4-amino-N-(2-ethylphenyl)benzamide)MouseMaximal Electroshock (MES)Intraperitoneal (i.p.)28.6 µmol/kg96.3 µmol/kg3.36[5]
RatMaximal Electroshock (MES)Oral29.8 µmol/kg> 1,530 µmol/kg> 51[5]
Anthelmintic Activity

Simplified benzamide structures have demonstrated potential in combating parasitic worm infections, offering a promising avenue for new anthelmintic drug discovery.

CompoundIn Vitro ModelParasiteEfficacyCytotoxicityReference
N-(4-methoxyphenyl)pentanamide Larval Motility AssayToxocara canis (nematode)Time- and concentration-dependent reduction in viability, comparable to albendazole.Lower cytotoxicity than albendazole on human (SH-SY5Y) and monkey (Vero) cell lines.[6][7][8]
TYK2 Inhibition (Immunomodulation)

Benzamide-containing scaffolds are being explored as inhibitors of Tyrosine Kinase 2 (TYK2), a key mediator in autoimmune and inflammatory diseases.

CompoundAnimal ModelAssayDosingEfficacyReference
Compound 37 (4-aminopyridine benzamide scaffold)MouseIL-12 Pharmacokinetic/Pharmacodynamic (PK/PD) ModelNot SpecifiedStatistically significant knockdown of interferon-γ (IFNγ)[9][10][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.

In Vivo Antitumor Efficacy Assessment in Xenograft Models

Objective: To evaluate the antitumor activity of a test compound (e.g., CI-994) in mice bearing human tumor xenografts.

Materials:

  • Immunocompromised mice (e.g., SCID or nude mice).

  • Human tumor cell line (e.g., pancreatic, colon, mammary).

  • Test compound (e.g., CI-994) and vehicle control.

  • Calipers for tumor measurement.

  • Standard animal housing and care facilities.

Procedure:

  • Tumor Implantation: Human tumor cells are subcutaneously injected into the flank of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (Length x Width²)/2.

  • Animal Randomization: Once tumors reach the desired size, mice are randomized into treatment and control groups.

  • Drug Administration: The test compound is administered to the treatment group according to a predetermined schedule and route (e.g., intraperitoneal injection of 40-60 mg/kg/day). The control group receives the vehicle alone.

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary efficacy endpoint is often tumor growth inhibition or log cell kill, calculated based on the difference in tumor volume between the treated and control groups.[3]

  • Toxicity Monitoring: Animal body weight and general health are monitored regularly to assess toxicity. The study is terminated if significant weight loss or other signs of distress are observed.

Maximal Electroshock (MES) Seizure Test in Rodents

Objective: To assess the anticonvulsant activity of a test compound against generalized tonic-clonic seizures.

Materials:

  • Mice or rats.

  • Electroshock apparatus with corneal electrodes.

  • Electrolyte solution (e.g., saline) for electrodes.

  • Test compound and vehicle control.

Procedure:

  • Compound Administration: The test compound or vehicle is administered to the animals via a specified route (e.g., intraperitoneal or oral).

  • Seizure Induction: At the time of predicted peak effect, a brief electrical stimulus (e.g., 50-60 Hz for 0.2 seconds) is delivered through corneal electrodes to induce a seizure.

  • Observation: The animal is observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the MES test.

  • Efficacy Determination: The ability of the compound to prevent the tonic hindlimb extension is considered a positive result. The dose at which 50% of the animals are protected (ED50) is calculated using statistical methods.[1][4][5]

  • Neurotoxicity Assessment (Rotarod Test): To determine the therapeutic index, neurotoxicity is often assessed using the rotarod test, where the dose causing 50% of the animals to fall off a rotating rod (TD50) is determined.

Visualizing Mechanisms and Workflows

Diagrams are provided to illustrate key biological pathways and experimental processes relevant to the therapeutic actions of benzamide derivatives.

G TYK2 Signaling Pathway in Psoriasis IL23 IL-23 IL23R IL-23 Receptor IL23->IL23R Binds TYK2 TYK2 IL23R->TYK2 Activates JAK2 JAK2 IL23R->JAK2 Activates STAT3 STAT3 TYK2->STAT3 Phosphorylates JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 nucleus Nucleus pSTAT3->nucleus Translocates IL17_22 IL-17, IL-22 (Pro-inflammatory Cytokines) nucleus->IL17_22 Gene Transcription Benzamide_Inhibitor Benzamide-based TYK2 Inhibitor Benzamide_Inhibitor->TYK2 Inhibits

Caption: The IL-23/TYK2/STAT3 signaling pathway, a key driver in psoriasis pathogenesis.

G Anticancer Drug Discovery Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cancer Cell Lines compound_screening Compound Screening (e.g., Benzamides) cell_culture->compound_screening cytotoxicity_assay Cytotoxicity Assays (IC50 Determination) compound_screening->cytotoxicity_assay mechanism_studies Mechanism of Action (e.g., DNA damage) cytotoxicity_assay->mechanism_studies animal_model Animal Model Development (Xenografts) mechanism_studies->animal_model Lead Compound efficacy_testing Efficacy Testing (Tumor Growth Inhibition) animal_model->efficacy_testing toxicity_assessment Toxicity Assessment (MTD) efficacy_testing->toxicity_assessment pk_pd Pharmacokinetics (PK) Pharmacodynamics (PD) toxicity_assessment->pk_pd clinical_trials Clinical Trials pk_pd->clinical_trials Candidate Drug

Caption: A generalized workflow for the preclinical development of anticancer agents.

Conclusion

While 4-amino-N-(4-methoxyphenyl)benzamide itself lacks characterization as a therapeutic agent, the extensive research into structurally similar compounds underscores the immense potential of the benzamide scaffold in drug discovery. The data from animal models reveals that modifications to the core benzamide structure can yield potent and selective agents for a variety of diseases, including cancer, epilepsy, and inflammatory disorders. This comparative guide highlights the versatility of this chemical class and provides a foundation for future research, including the potential exploration of novel derivatives like this compound for therapeutic applications. The provided protocols and pathway diagrams serve as a resource for researchers aiming to build upon this promising area of medicinal chemistry.

References

Comparative cytotoxicity of 4-amino-N-(4-methoxyphenyl)benzamide in normal vs. cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Data on Structurally Related Benzamide Derivatives

To offer a proxy for the potential cytotoxic profile of 4-amino-N-(4-methoxyphenyl)benzamide, the following table summarizes the half-maximal inhibitory concentration (IC50) values of analogous benzamide compounds against various cell lines. It is crucial to note that these are not direct data for the compound of interest and should be interpreted with caution. For instance, a study on acrylamide-PABA analogs, which incorporate a 4-methoxyphenyl group, showed a decreased cytotoxic efficacy in the MCF-7 breast cancer cell line with an IC50 value of 64.61 μM[1].

Compound/DerivativeCell LineCell TypeIC50 (µM)Reference
Acrylamide-PABA analog with 4-methoxyphenyl groupMCF-7Breast Cancer64.61[1]
4-amino-N-(2'-aminophenyl)benzamide (GOE1734)Rat TumorsVariousEffective in slowly proliferating tumors[2]
Sulfonamide DerivativesMDA-MB-468Breast Cancer< 30[3]
MCF-7Breast Cancer< 128[3]
HeLaCervical Cancer< 360[3]

Postulated Mechanisms of Action for Benzamide Derivatives

The anticancer activities of benzamide derivatives are often attributed to their interaction with critical cellular machinery involved in cell division and DNA integrity.[4] While the precise mechanism for this compound remains unelucidated, related compounds are known to function through several pathways:

  • Inhibition of Tubulin Polymerization: Certain benzamide derivatives disrupt the formation of microtubules, which are essential for creating the mitotic spindle during cell division. This interference can lead to an arrest of the cell cycle in the G2/M phase, ultimately inducing programmed cell death (apoptosis).[4]

  • Interference with DNA Repair Pathways: Some analogs act as inhibitors of enzymes like poly (ADP-ribose) polymerase-1 (PARP-1), which are crucial for DNA repair. In cancer cells that already have compromised DNA repair mechanisms, inhibiting PARP-1 can lead to cell death.[4]

  • Modulation of Histone Deacetylases (HDACs): By inhibiting HDACs, benzamide derivatives can alter gene expression, leading to the transcription of tumor suppressor genes and subsequent apoptosis.[4]

Experimental Protocols

To facilitate future research into the comparative cytotoxicity of this compound, the following are standard methodologies for key experiments.

Cell Culture

Cancerous and normal cell lines would be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics. Cells would be maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A control group receives medium with the vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is then calculated from the dose-response curve.

Visualizing Experimental and Logical Frameworks

The following diagrams, generated using the DOT language, illustrate a typical workflow for a cytotoxicity study and a potential signaling pathway that could be investigated for this compound.

G cluster_setup Experimental Setup cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (Normal & Cancer Lines) Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Compound_Prep Prepare Stock Solution of This compound Treatment Treat with Serial Dilutions Compound_Prep->Treatment Seeding->Treatment Incubation Incubate for 24/48/72h Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Absorbance Measure Absorbance MTT_Assay->Absorbance IC50 Calculate IC50 Values Absorbance->IC50 Comparison Compare Normal vs. Cancer Cell Viability IC50->Comparison

Caption: Workflow for Comparative Cytotoxicity Analysis.

G Compound This compound Tubulin Tubulin Polymerization Compound->Tubulin Inhibition Microtubule Microtubule Disruption Tubulin->Microtubule G2M_Arrest G2/M Cell Cycle Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

References

Benchmarking 4-amino-N-(4-methoxyphenyl)benzamide against standard-of-care therapies

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of scientific literature and chemical databases reveals that 4-amino-N-(4-methoxyphenyl)benzamide is primarily classified and utilized as a chemical reagent in synthetic organic chemistry, rather than a therapeutic agent. Currently, there is a notable absence of published preclinical or clinical studies investigating its efficacy and safety for any specific medical condition. Consequently, a direct comparison against established standard-of-care therapies is not feasible due to the lack of relevant biological and clinical data.

Derivatives of the benzamide scaffold have been explored for a wide range of therapeutic applications, including but not limited to, antiviral, anthelmintic, and anticancer activities. For instance, a structurally related compound, N-(4-methoxyphenyl)pentanamide, a simplified derivative of the anthelmintic drug albendazole, has shown activity against the nematode Toxocara canis.[1] Another related molecule, 4-amino-N-(2'-aminophenyl)benzamide, has been investigated for its antitumor properties.[2] These examples highlight the potential of the broader benzamide chemical class in drug discovery, but do not provide specific data on this compound itself.

Putative Signaling Pathways and Experimental Workflows

While no specific signaling pathways have been elucidated for this compound, the benzamide chemical class is known to interact with various biological targets. For example, some benzamide derivatives act as inhibitors of enzymes like carbonic anhydrases and acetylcholinesterase, or as modulators of G protein-coupled receptors.[3][4]

To initiate a preclinical investigation of this compound, a logical first step would be a comprehensive screening campaign to identify potential biological targets. A generalized workflow for such an investigation is outlined below.

G cluster_0 Initial Screening & Target Identification cluster_1 Preclinical Evaluation A Compound Synthesis and Characterization B High-Throughput Screening (e.g., Cell-based assays, Biochemical assays) A->B C Hit Identification and Validation B->C D Target Deconvolution (e.g., Affinity chromatography, Proteomics) C->D E In Vitro Efficacy Studies (Cell lines relevant to identified target) D->E F Mechanism of Action Studies (e.g., Western blot, qPCR) E->F G In Vivo Efficacy Studies (Animal models of disease) F->G H ADME/Tox Studies G->H

A generalized workflow for the preclinical evaluation of a novel chemical entity.

Hypothetical Experimental Protocols

Should a biological target and a potential therapeutic area be identified for this compound, a series of experiments would be necessary to characterize its activity. Below are hypothetical protocols for key initial in vitro assays.

Cell Viability Assay (MTT Assay)

This assay would be a primary step to determine the cytotoxic effects of the compound on various cell lines.

  • Cell Seeding: Plate cells (e.g., a cancer cell line and a normal cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

Western Blot for Signaling Pathway Analysis

If a specific signaling pathway is implicated, Western blotting can be used to assess the effect of the compound on the phosphorylation or expression levels of key proteins within that pathway.

  • Cell Lysis: Treat cells with this compound at various concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-ERK, total-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion

In its current state, this compound remains a compound of interest for chemical synthesis. A significant research effort, beginning with broad biological screening and target identification, would be required to ascertain any potential therapeutic value. Until such data becomes available, a meaningful comparison to any standard-of-care therapy cannot be conducted. The scientific community awaits further research to determine if this molecule holds any promise for future drug development.

References

Safety Operating Guide

Proper Disposal of 4-amino-N-(4-methoxyphenyl)benzamide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 4-amino-N-(4-methoxyphenyl)benzamide and any contaminated materials as hazardous waste.[1][2] Adherence to institutional and local regulations is mandatory for disposal.

Researchers, scientists, and drug development professionals handling this compound must be fully aware of its potential hazards and the required disposal protocols to ensure personal safety and environmental protection. This guide provides a detailed, step-by-step operational plan for the proper disposal of this compound.

I. Hazard Identification and Personal Protective Equipment (PPE)

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • Acute toxicity, oral (Harmful if swallowed) [3][4]

  • Skin irritation [3]

  • Serious eye irritation [3][5]

  • Specific target organ toxicity, single exposure (May cause respiratory irritation) [3][5]

Due to these potential health risks, the use of appropriate Personal Protective Equipment (PPE) is mandatory during handling and disposal.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesChemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.Protects eyes from dust, splashes, and vapors.
Face ShieldTo be worn with safety goggles, especially for larger quantities or when splashing is a risk.Provides full-face protection.
Skin and Body Protection Chemical-resistant GlovesNitrile gloves are a suitable choice for handling powdered chemicals. Inspect before use and change frequently.Prevents skin contact.
Lab CoatA long-sleeved lab coat should be worn.Protects skin and clothing from contamination.
Respiratory Protection NIOSH-approved Respirator or Fume HoodAll handling of the solid compound should ideally be done in a certified chemical fume hood.Prevents inhalation of dust particles and vapors.[2]

II. Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to manage it as hazardous waste through an approved disposal facility.[4][5][6] Do not dispose of this chemical into drains or general waste streams.[6]

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect un-used or waste this compound powder in a designated, sealable, and clearly labeled waste container. Also, include any materials contaminated with the solid, such as weighing papers, pipette tips, and contaminated gloves.

  • Liquid Waste (Solutions): If the compound is in a solution, collect it in a leak-proof container with a screw-on cap that is compatible with the solvent.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.[2]

Step 2: Labeling of Waste Containers

  • Clearly label the waste container with the full chemical name: "Waste this compound".

  • Include hazard pictograms for acute toxicity, skin irritation, and eye irritation.

  • Indicate the approximate quantity of waste.

Step 3: Temporary Storage

  • Store the sealed and labeled waste container in a designated hazardous waste accumulation area.

  • This area should be a well-ventilated, secure location away from general laboratory traffic.[2]

  • Ensure the storage is in compliance with all institutional and local regulations.

Step 4: Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[2][7]

  • Provide the EHS department or contractor with all necessary information about the waste, including the chemical name and any other components in the waste stream.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[1][7]

III. Emergency Procedures

In case of accidental exposure or spills, follow these first-aid measures:

Exposure RouteFirst-Aid Measure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[8]
Skin Contact Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing.[5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]
Ingestion If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[4]

For spills, evacuate the area, wear appropriate PPE, and prevent the spread of the material. For small spills, sweep up the solid material and place it in the designated hazardous waste container. For larger spills, contact your institution's EHS department for guidance.

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste: - Unused chemical - Contaminated items (gloves, paper) waste_type->solid_waste Solid liquid_waste Liquid Waste: - Solutions containing the compound waste_type->liquid_waste Liquid collect_solid Collect in a labeled, sealed container for solid hazardous waste solid_waste->collect_solid collect_liquid Collect in a labeled, leak-proof container for liquid hazardous waste liquid_waste->collect_liquid storage Store in designated hazardous waste accumulation area collect_solid->storage collect_liquid->storage contact_ehs Contact Institutional EHS or approved waste disposal contractor storage->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling 4-amino-N-(4-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for 4-amino-N-(4-methoxyphenyl)benzamide, ensuring the well-being of laboratory personnel and adherence to safety standards.

Hazard Identification and Personal Protective Equipment

This compound is classified with several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE). According to its Safety Data Sheet (SDS) and hazard classifications, this compound is harmful if swallowed, causes skin irritation, leads to serious eye irritation, and may cause respiratory irritation.[1][2]

A comprehensive personal protective equipment strategy is mandatory to mitigate these risks. The following table summarizes the required PPE.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesTightly fitting, chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1]Protects eyes from dust and potential splashes.
Skin Protection Chemical-resistant GlovesNitrile or neoprene gloves. Gloves must be inspected prior to use and changed frequently.Prevents skin contact with the chemical, which is a known skin irritant.[1]
Lab CoatLong-sleeved lab coat.Provides a barrier against accidental spills and contamination of personal clothing.
Impervious ClothingFire/flame resistant and impervious clothing may be necessary for large-scale operations.[1]Offers enhanced protection against significant chemical exposure.
Respiratory Protection NIOSH-approved Respirator or Fume HoodAll handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation of dust particles.[3][4]Protects against respiratory irritation that the compound may cause.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is crucial for minimizing exposure and ensuring a safe working environment. The following protocol outlines the procedural steps for handling this compound.

Preparation
  • Risk Assessment: Before beginning any experiment, conduct a thorough risk assessment specific to the planned procedures.

  • Area Preparation: Ensure the designated work area, preferably a chemical fume hood, is clean and uncluttered.[3]

  • Verify Equipment: Confirm that all necessary PPE is available and in good condition. Ensure that an eyewash station and safety shower are readily accessible.

Weighing the Compound
  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

  • Containment: Perform all weighing activities within a chemical fume hood or a balance enclosure to contain any airborne particles.

  • Minimize Dust: Use anti-static weighing paper or a tared container to handle the powder. Avoid any actions that could generate dust.[3] If sweeping is necessary, do so carefully to avoid making dust airborne.[3]

  • Clean-Up: After weighing, clean the spatula and the weighing area with a suitable solvent-moistened wipe (e.g., 70% ethanol). Dispose of all contaminated disposable materials as hazardous waste.

Preparing Solutions
  • Work in Fume Hood: All solution preparations must be conducted within a certified chemical fume hood.

  • Controlled Addition: Add the solvent to the solid compound slowly and carefully to prevent splashing.

  • Labeling: Clearly label the resulting solution with the chemical name, concentration, solvent, date of preparation, and the researcher's initials.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. As an aromatic amine, this compound requires specific disposal procedures.

Waste Segregation and Collection
  • Designated Waste Container: All solid waste, including contaminated gloves, wipes, and weighing paper, must be collected in a designated, properly labeled hazardous waste container. The container should be clearly marked as "Hazardous Waste" and list the chemical contents.

  • Avoid Mixing: Do not mix this waste with other waste streams to prevent potentially hazardous chemical reactions.[5]

  • Liquid Waste: Any solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

Storage and Final Disposal
  • Temporary Storage: Store the sealed hazardous waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Professional Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[6] The primary recommended disposal method for this type of compound is high-temperature incineration at a licensed facility.[5]

  • Empty Containers: Empty containers that held the compound should be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from this process must also be collected and disposed of as hazardous waste.

Experimental Workflow Diagram

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Conduct Risk Assessment prep2 Prepare & Clean Fume Hood prep1->prep2 prep3 Verify PPE & Safety Equipment prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Weigh Compound in Fume Hood handle1->handle2 handle3 Prepare Solution in Fume Hood handle2->handle3 disp1 Segregate Contaminated Waste handle3->disp1 disp2 Store in Labeled Hazardous Container disp1->disp2 disp3 Arrange for Professional Disposal disp2->disp3

Caption: Step-by-step workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-N-(4-methoxyphenyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-amino-N-(4-methoxyphenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.